Benzene-1,3,5-triyl triformate
Description
BenchChem offers high-quality Benzene-1,3,5-triyl triformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene-1,3,5-triyl triformate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3,5-diformyloxyphenyl) formate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O6/c10-4-13-7-1-8(14-5-11)3-9(2-7)15-6-12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWORRNYHQAREB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC=O)OC=O)OC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Benzene-1,3,5-triyl Triformate (TFBen): A Comprehensive Technical Guide to a Modern Carbon Monoxide Surrogate
Executive Summary
In the landscape of modern organic synthesis, the pursuit of safer, more efficient, and operationally simple reagents is paramount. Carbonylation reactions are fundamental to the synthesis of a vast array of pharmaceuticals and functional materials, yet they traditionally rely on the use of highly toxic, flammable, and difficult-to-handle carbon monoxide (CO) gas. This guide provides an in-depth technical analysis of Benzene-1,3,5-triyl triformate, commonly known as TFBen, a crystalline solid that has emerged as a superior ex-situ source of carbon monoxide. We will explore its chemical properties, synthesis from a renewable precursor, and its field-proven applications, particularly in palladium-catalyzed transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this innovative reagent to streamline complex synthetic workflows and enhance laboratory safety.
Introduction: The Imperative for Solid CO Surrogates
The incorporation of a carbonyl group is a cornerstone of synthetic chemistry. However, the direct use of CO gas presents significant logistical and safety challenges, necessitating specialized equipment and stringent protocols.[1] This has driven the development of CO surrogates—molecules that can release CO in a controlled manner under specific reaction conditions. Benzene-1,3,5-triyl triformate (TFBen) has distinguished itself as a highly effective and versatile solid CO source.[1][2] Synthesized from the abundant and naturally occurring phloroglucinol, TFBen offers a stable, crystalline alternative that allows for precise stoichiometric control and obviates the need for high-pressure gas cylinders.[2] Its application has been prominently demonstrated in various carbonylative transformations, marking a significant advancement in synthetic methodology.[1]
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is critical for its effective and safe implementation in any experimental design. The key characteristics of TFBen are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | Benzene-1,3,5-triyl triformate | N/A |
| Synonym | TFBen | |
| CAS Number | 1957190-76-9 | |
| Molecular Formula | C₉H₆O₆ | [3] |
| Molecular Weight | 210.14 g/mol | [3] |
| Appearance | White to light yellow powder or crystals | [4] |
| Melting Point | 53-56 °C | |
| Storage | Store at 2-8°C or room temperature, keep sealed and dry | [3] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM) | [5] |
Safety and Handling:
TFBen is classified as a non-combustible solid (Storage Class 13). However, as with all chemical reagents, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[6] It is listed as WGK 3, indicating a severe hazard to water, and should be disposed of according to institutional and local regulations. The toxicological properties have not been exhaustively investigated, warranting cautious handling.[6]
Synthesis and Mechanistic Rationale
The elegance of TFBen lies not only in its application but also in its accessible synthesis from a renewable starting material.
3.1. Synthesis from Phloroglucinol
TFBen is prepared from phloroglucinol (benzene-1,3,5-triol), an abundant, naturally occurring compound.[2] The synthesis involves a straightforward formylation reaction, where the three hydroxyl groups of phloroglucinol are esterified with a formylating agent.
Causality: The choice of phloroglucinol is strategic. Its C₃ rotational symmetry ensures that a single, pure product is formed. Furthermore, its high reactivity as an electron-rich phenol facilitates the esterification process. The byproduct of TFBen's decomposition in many reactions is phloroglucinol itself, which can, in principle, be recovered and recycled, aligning with the principles of green chemistry.[2]
Caption: Synthesis of TFBen from Phloroglucinol.
Core Application: A Benchtop Source of Carbon Monoxide
The primary utility of TFBen is its function as a solid, stable precursor to carbon monoxide for use in carbonylation reactions.[2]
4.1. Mechanism of CO Release
Under thermal or base-promoted conditions, TFBen decomposes to release three equivalents of carbon monoxide and one equivalent of phloroglucinol. This in-situ generation allows the reaction to proceed without a high external pressure of CO gas.
Caption: Decomposition of TFBen to release CO.
4.2. Case Study: Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles
A compelling demonstration of TFBen's efficacy is in the palladium-catalyzed cyclocarbonylation of propargyl amines to form 2-oxo-2,5-dihydropyrroles, which are important scaffolds in biologically active compounds.[5][7] In a study by Wu and colleagues, TFBen was found to be not just a CO source but also a crucial promoter for the reaction.[7][8]
Experimental Insight: Control experiments revealed that other common CO surrogates failed to yield the desired product, highlighting the unique role of TFBen.[5] It is postulated that the released phloroglucinol co-product plays a beneficial role in facilitating the key cyclocarbonylation step, a phenomenon not observed with other CO sources.[5] This dual functionality underscores the importance of considering the entire reagent system, not just the primary reactive species.
Experimental Protocol: Synthesis of 2-Oxo-2,5-dihydropyrroles [7]
-
Reaction Setup: To a solution of a propargyl amine (0.5 mmol, 1.0 equiv) in Dichloromethane (DCM, 2.0 mL) in a sealed reaction vessel, add Pd(OAc)₂ (5.6 mg, 5 mol %), DPPF (1,1'-Bis(diphenylphosphino)ferrocene, 27.7 mg, 10 mol %), and Benzene-1,3,5-triyl triformate (TFBen, 0.6 mmol, 1.2 equiv).
-
Reaction Conditions: The vessel is sealed, and the mixture is stirred at 90°C for 24 hours.
-
Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, concentrated under reduced pressure, and the residue is purified by silica gel column chromatography.
This method provides access to a variety of substituted 2-oxo-dihydropyrroles in yields up to 90%.[7]
Caption: Proposed workflow for TFBen in Pd-catalyzed cyclocarbonylation.
Broader Synthetic Utility
While its role as a CO surrogate is its most celebrated feature, TFBen's utility is not limited to this function. Its structural attributes lend it to other areas of chemical synthesis:
-
Heterocycle Synthesis: It serves as a versatile C1 source for the construction of various heterocyclic ring systems.[2]
-
Materials Science: As a trifunctional aromatic core, it is a potential building block for creating highly ordered polymeric structures, such as porous organic frameworks (POFs) and covalent organic frameworks (COFs).[3]
-
Protecting Group Chemistry: The formate ester linkages can be selectively hydrolyzed, suggesting its potential use as a protecting group for the hydroxyl groups of phenols in multi-step syntheses.[3]
Analytical Characterization
Characterization of TFBen is typically performed using standard analytical techniques. While comprehensive spectral data is often found in the supporting information of publications, key expected characteristics include:
-
¹H NMR: A singlet corresponding to the three equivalent aromatic protons of the benzene ring and another singlet for the three equivalent formyl protons.
-
¹³C NMR: Signals corresponding to the aromatic carbons and the carbonyl carbons of the formate groups.
-
IR Spectroscopy: A strong characteristic absorption band for the C=O stretching of the ester carbonyl groups.
Specific spectral data can be found within the supporting information of key publications, such as the 2020 Organic Letters paper by Wu et al.[7]
Conclusion
Benzene-1,3,5-triyl triformate (TFBen) represents a significant step forward in the field of carbonylation chemistry. By providing a safe, stable, and easy-to-handle solid source of carbon monoxide, it empowers researchers to perform complex carbonylative transformations with greater efficiency and safety. Its unique dual role as both a CO source and a reaction promoter in certain palladium-catalyzed processes highlights the nuanced and often beneficial chemistry that can arise from thoughtfully designed reagents. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the adoption of innovative tools like TFBen will be crucial for accelerating progress and fostering a safer research environment.
References
-
Ying, J., Le, Z., & Wu, X.-F. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. Organic Letters, 22(1), 194–198. Available from: [Link][7][8]
-
MySkinRecipes. Benzene-1,3,5-triyl triformate Product Page. Available from: [Link][3]
-
CP Lab Safety. Benzene-1,3,5-triyl triformate Product Page. Available from: [Link]
-
Jiang, H. et al. (2016). Benzene-1,3,5-triyl triformate (TFBen): a convenient, efficient, and non-reacting CO source in carbonylation reactions. Tetrahedron Letters, 57(30). Available from: [Link][2]
-
Yang, H., Zhang, J., Chen, Z., & Wu, X.-F. (2022). TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate. The Chemical Record, 22(2), e202100220. Available from: [Link][1]
-
Organic Chemistry Portal. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis. Available from: [Link][5]
Sources
- 1. TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzene-1,3,5-triyl triformate [myskinrecipes.com]
- 4. 1,3,5-Triformylbenzene, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [organic-chemistry.org]
- 6. fishersci.com [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Benzene-1,3,5-triyl triformate from Phloroglucinol
Abstract
This technical guide provides a detailed framework for the synthesis of Benzene-1,3,5-triyl triformate, a significant compound in modern organic chemistry. Benzene-1,3,5-triyl triformate, often abbreviated as TFBen, serves as a stable, solid-form carbon monoxide (CO) surrogate, facilitating a range of carbonylation reactions without the need to handle hazardous CO gas.[1] The synthesis originates from phloroglucinol, an abundant and naturally derived benzenetriol. This document offers an in-depth exploration of the reaction's theoretical underpinnings, a detailed experimental protocol, comprehensive characterization data, and critical safety considerations tailored for researchers, scientists, and professionals in drug development.
Introduction and Strategic Importance
Carbonylation reactions are fundamental transformations in organic synthesis, enabling the introduction of a carbonyl group to construct ketones, aldehydes, esters, and amides. Traditionally, these reactions rely on carbon monoxide (CO) gas, which is highly toxic, flammable, and requires specialized equipment for safe handling. The development of solid CO surrogates has been a significant advancement, enhancing laboratory safety and simplifying experimental setups.
Benzene-1,3,5-triyl triformate (TFBen) has emerged as an efficient and versatile CO precursor.[1] Its synthesis from phloroglucinol represents a cost-effective and practical route to this valuable reagent. Phloroglucinol (benzene-1,3,5-triol) is a highly symmetrical and reactive phenol derivative, making it an ideal starting material. This guide elucidates the chemical principles and practical execution of the esterification process that converts the three phenolic hydroxyl groups of phloroglucinol into formate esters.
Theoretical Foundations and Mechanistic Insights
The synthesis of benzene-1,3,5-triyl triformate from phloroglucinol is a classic example of a Fischer-Speier esterification.[2] This reaction involves the acid-catalyzed esterification of the phenolic hydroxyl groups of phloroglucinol with formic acid.
Causality of Experimental Design:
-
The Substrate (Phloroglucinol): As a phenol, the hydroxyl groups of phloroglucinol are less nucleophilic than those of aliphatic alcohols due to the delocalization of the oxygen lone pairs into the aromatic ring.[3] This reduced reactivity means that direct esterification requires forcing conditions or a highly reactive acylating agent.
-
The Reagent (Formic Acid): Formic acid serves as the source of the formyl group. Due to the equilibrium nature of Fischer esterification, formic acid is typically used in large excess to drive the reaction toward the product side, according to Le Châtelier's principle.
-
The Catalyst (Acid): A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential. The catalyst protonates the carbonyl oxygen of formic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic phenolic oxygen.[2]
-
Water Removal: The reaction produces water as a byproduct. Continuous removal of this water is crucial to shift the equilibrium towards the formation of the ester product. This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.
The overall reaction is illustrated below:
Caption: Overall reaction for the synthesis of TFBen.
Detailed Experimental Protocol
This section outlines a representative, self-validating protocol for the synthesis. The success of the synthesis is confirmed through the characterization methods described in Section 4.
3.1. Materials and Instrumentation
-
Chemicals: Phloroglucinol (≥99%), Formic acid (≥98%), Sulfuric acid (98%), Toluene (anhydrous), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (anhydrous, MgSO₄), Diethyl ether, Hexanes.
-
Apparatus: Round-bottom flask (250 mL), Dean-Stark apparatus, reflux condenser, magnetic stirrer with heating mantle, separatory funnel, rotary evaporator, standard glassware for extraction and filtration, Buchner funnel.
3.2. Step-by-Step Synthesis Workflow
Caption: Step-by-step workflow for TFBen synthesis.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add phloroglucinol (e.g., 5.0 g, 39.6 mmol) and 100 mL of anhydrous toluene. To this suspension, add an excess of formic acid (e.g., 18.3 g, 15 mL, 396 mmol, 10 equivalents).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 0.5 mL) dropwise to the mixture.
-
Azeotropic Reflux: Heat the mixture to a vigorous reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of phloroglucinol.
-
Work-up and Neutralization: Once the reaction is complete, allow the flask to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with 100 mL of diethyl ether. Carefully wash the organic layer sequentially with 50 mL of water, two 50 mL portions of saturated sodium bicarbonate solution (Caution: CO₂ evolution!), and finally with 50 mL of brine.
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot toluene and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Product Characterization
Proper characterization is essential to validate the identity and purity of the synthesized Benzene-1,3,5-triyl triformate.
| Property | Expected Value / Observation | Source(s) |
| Molecular Formula | C₉H₆O₆ | |
| Molecular Weight | 210.14 g/mol | |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 53-56 °C | |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.3 (s, 3H, -OCHO), δ ~7.2 (s, 3H, Ar-H). The high symmetry of the molecule results in two singlets. | Predicted |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~158 (C=O), δ ~151 (Ar-C-O), δ ~115 (Ar-C-H). Three distinct signals are expected due to symmetry. | Predicted |
| IR Spectroscopy (KBr, cm⁻¹) | ~1750-1730 (strong, C=O stretch of formate ester), ~1200-1100 (C-O stretch), ~3100-3000 (Ar C-H stretch). | Predicted |
| Mass Spectrometry (ESI+) | m/z 211.02 [M+H]⁺, 233.00 [M+Na]⁺ | Predicted |
Safety, Handling, and Waste Disposal
5.1. Reagent Safety Profile
-
Phloroglucinol: May cause skin and respiratory irritation.[3] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
Formic Acid: Highly corrosive and toxic if inhaled.[4][5] Causes severe skin burns and eye damage.[4] It is also a flammable liquid.[4] All manipulations must be performed in a well-ventilated chemical fume hood. Wear acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[4]
-
Sulfuric Acid: Extremely corrosive. Causes severe burns upon contact. Handle with extreme care, using appropriate PPE.
-
Toluene/Diethyl Ether/Hexanes: Flammable solvents. Ensure all heating is done using a heating mantle or oil bath, with no open flames or spark sources nearby.
5.2. Handling and Emergency Procedures
-
General: Handle all chemicals within a certified chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.
-
Spills: For small solvent spills, use an absorbent material. For acid spills, neutralize cautiously with sodium bicarbonate before cleanup.
-
Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[6] For eye contact, rinse cautiously with water for several minutes.[6]
5.3. Waste Disposal
-
Organic Waste: All organic solvents and residues should be collected in a designated halogenated or non-halogenated organic waste container, as appropriate.
-
Aqueous Waste: The neutralized aqueous layers from the work-up should be collected in a designated aqueous waste container. Do not pour any chemical waste down the drain. Dispose of all waste in accordance with institutional, local, and federal regulations.
Conclusion
This guide provides a robust and scientifically grounded protocol for the synthesis of Benzene-1,3,5-triyl triformate (TFBen) from phloroglucinol. By detailing the mechanistic principles, offering a step-by-step workflow, and outlining essential characterization and safety protocols, this document serves as a valuable resource for chemists. The successful synthesis of TFBen provides access to a safer and more convenient alternative to carbon monoxide gas, thereby empowering further innovation in the field of carbonylation chemistry.
References
-
CORECHEM Inc. (2024, March 8). Formic Acid 95% Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Formic acid. Retrieved from [Link]
-
Stevens, W. (2025, August 6). Mixed carboxylic acid anhydrides: III. Esterification of phenols with the formic acid/acetic anhydride reaction mixture. ResearchGate. Retrieved from [Link]
-
Al-Mulla, A. (n.d.). New macromolecular structures based on benzene core, synthesis and characterization. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Ying, J., Le, Z., & Wu, X.-F. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. Organic Letters, 22(1), 194–198. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. RSC Advances. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). (Supporting Information) Practical Access to 1,3,5-Triarylbenzenes from Chalcones and DMSO. Retrieved from [Link]
- Google Patents. (n.d.). EP0139252A2 - Esterification of carboxylic acids containing phenol groups.
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Khan Academy. (n.d.). Esterification of phenols. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Stadler, A. M., et al. (2013). Benzene-1,3,5-triyl tribenzoate. Acta Crystallographica Section E, 69(11), o1822. Retrieved from [Link]
-
Organic Syntheses. (1947). 1,3,5-triacetylbenzene. Organic Syntheses, 27, 91. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Universitat Autònoma de Barcelona. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR of 1,3,5-triphenyl benzene molecule in which carbons are labeled with numbers 1,2,3,4,5,6. Retrieved from [Link]
Sources
- 1. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [organic-chemistry.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. geneseo.edu [geneseo.edu]
- 5. columbuschemical.com [columbuschemical.com]
- 6. carlroth.com:443 [carlroth.com:443]
The Organic Chemist's Guide to Benzene-1,3,5-triyl triformate: A Versatile Reagent in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic chemistry, the pursuit of efficient, safe, and versatile reagents is paramount. Benzene-1,3,5-triyl triformate, commonly known as TFBen, has emerged as a significant player, primarily revolutionizing the domain of carbonylation chemistry. This guide provides a comprehensive overview of TFBen, detailing its applications, mechanisms, and protocols, with a particular focus on its role as a superior carbon monoxide surrogate and its indirect yet crucial contribution to the synthesis of advanced materials like Covalent Organic Frameworks (COFs).
The Rise of a Superior Carbon Monoxide Surrogate
Carbonylation reactions, the introduction of a carbonyl group into an organic molecule, are fundamental transformations in organic synthesis, leading to the formation of valuable compounds such as aldehydes, ketones, esters, and amides. However, the direct use of carbon monoxide (CO) gas is fraught with challenges due to its high toxicity, flammability, and the need for specialized high-pressure equipment.[1] This has spurred the development of CO surrogates—stable, easily handled compounds that release CO in situ.
Benzene-1,3,5-triyl triformate (TFBen) has proven to be a highly convenient and efficient CO source for a variety of carbonylation reactions.[2] Synthesized from the readily available and naturally occurring phloroglucinol, TFBen offers a safe and practical alternative to gaseous CO.[2]
Mechanism of Carbon Monoxide Release
The utility of TFBen as a CO surrogate hinges on its controlled decomposition to release carbon monoxide. This process is typically facilitated by the presence of a base, such as triethylamine. The mechanism involves the nucleophilic attack of the base on the formyl group, leading to the elimination of carbon monoxide and the formation of phloroglucinol.
Caption: Base-mediated decomposition of TFBen to release carbon monoxide.
Palladium-Catalyzed Carbonylative Transformations
TFBen has found widespread application in palladium-catalyzed carbonylation reactions, enabling the synthesis of a diverse array of carbonyl-containing compounds with high efficiency. The general catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) species, followed by CO insertion into the palladium-carbon bond, and finally, reductive elimination to yield the carbonylated product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed carbonylation.
1.2.1. Synthesis of Heterocycles
A significant application of TFBen is in the synthesis of various heterocyclic compounds. For instance, it has been successfully employed in the palladium-catalyzed cyclocarbonylation of propargyl amines to produce 2-oxo-2,5-dihydropyrroles, which are important structural motifs in biologically active compounds.[3][4] In this reaction, TFBen serves not only as the CO source but its decomposition product, phloroglucinol, is believed to facilitate the cyclocarbonylation step.[3]
1.2.2. Synthesis of Ketones, Esters, and Amides
TFBen is also a versatile reagent for the synthesis of ketones, esters, and amides through various palladium-catalyzed cross-coupling reactions. These include Suzuki, Sonogashira, and Buchwald-Hartwig type carbonylations, where aryl or vinyl halides are coupled with organoboron reagents, terminal alkynes, or amines, respectively, in the presence of CO generated from TFBen.
| Substrate Type | Nucleophile/Coupling Partner | Product Type | Yield Range (%) |
| Propargyl Alcohols | - | Butenolides | up to 85%[5] |
| Propargyl Amines | - | 2-Oxo-2,5-dihydropyrroles | up to 90%[3] |
| Benzylamines | - | Isoindolinones | Not specified[6] |
| Substituted Alkynes | Amides | Quinolinone Derivatives | 85-90%[7] |
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Oxo-2,5-dihydropyrroles using TFBen
The following protocol is a representative example of a palladium-catalyzed cyclocarbonylation using TFBen.[3]
Materials:
-
Propargyl amine substrate
-
Benzene-1,3,5-triyl triformate (TFBen)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the propargyl amine substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), and DPPF (10 mol%).
-
Add anhydrous DCM as the solvent.
-
Add TFBen (1.2 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 90 °C for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-oxo-2,5-dihydropyrrole.
Caption: Experimental workflow for the synthesis of 2-oxo-2,5-dihydropyrroles.
A Gateway to Covalent Organic Frameworks (COFs)
While TFBen is not typically a direct building block in the synthesis of Covalent Organic Frameworks (COFs), its hydrolysis product, 1,3,5-triformylbenzene, is a cornerstone monomer in this field.[8] COFs are a class of porous crystalline polymers with ordered structures and high surface areas, making them promising materials for gas storage, catalysis, and sensing.[8] 1,3,5-Triformylbenzene, with its C₃ symmetry, serves as an ideal trigonal node for the construction of 2D hexagonal frameworks through condensation with linear diamine linkers.[8]
Synthesis of Imine-Linked COFs
The most common method for constructing COFs from 1,3,5-triformylbenzene is through the formation of imine linkages via Schiff base condensation with aromatic diamines. This reaction is often reversible, which allows for error correction and the formation of a highly crystalline material.
Caption: Synthesis of an imine-linked COF from 1,3,5-triformylbenzene.
Experimental Protocol: Synthesis of an Imine-Linked COF
The following is a general procedure for the synthesis of an imine-linked COF using 1,3,5-triformylbenzene and benzidine.[9]
Materials:
-
1,3,5-Triformylbenzene
-
Benzidine
-
1,4-Dioxane
-
Mesitylene
-
Aqueous acetic acid (6 M)
-
Microwave vial or sealed reaction vessel
Procedure:
-
In a microwave vial, dissolve 1,3,5-triformylbenzene (0.15 mmol) and benzidine (0.2 mmol) in a mixture of 1,4-dioxane (1 mL) and mesitylene (1 mL) with the aid of sonication.
-
Add aqueous acetic acid (6 M, 0.2 mL) to the mixture.
-
Degas the vial using three freeze-pump-thaw cycles.
-
Seal the vial and heat it in an oven at 120 °C for 3 days.
-
Collect the resulting precipitate by centrifugation.
-
Wash the solid product with anhydrous tetrahydrofuran (THF) three times.
-
Dry the product at 120 °C under vacuum overnight to yield the COF as a powder.
Synthesis of Benzene-1,3,5-triyl triformate (TFBen)
The accessibility of TFBen is a key factor in its widespread adoption. It can be readily synthesized from phloroglucinol and formic acid.
Materials:
-
Phloroglucinol
-
Formic acid
-
Acetic anhydride
-
Sodium bicarbonate
-
Dichloromethane
-
Standard laboratory glassware
Procedure:
-
To a solution of formic acid, add acetic anhydride dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Add phloroglucinol to the reaction mixture and stir at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford TFBen.
Comparative Analysis of CO Surrogates
To fully appreciate the advantages of TFBen, a comparison with other common CO surrogates is necessary.
| CO Surrogate | Formula | State | CO Release Conditions | Byproducts | Key Advantages | Key Disadvantages |
| Benzene-1,3,5-triyl triformate (TFBen) | C₉H₆O₆ | Solid | Base-mediated | Phloroglucinol | Stable, safe, high CO content by weight, byproduct can be beneficial | Relatively recent, may be more expensive than bulk chemicals |
| Molybdenum hexacarbonyl | Mo(CO)₆ | Solid | Thermal or photochemical | Molybdenum residues | Commercially available, well-established | Toxic metal byproduct, requires stoichiometric amounts |
| Oxalyl chloride | (COCl)₂ | Liquid | Base or thermal | CO₂, HCl, phosgene | Readily available, low cost | Highly corrosive and toxic, can generate phosgene |
| N-Formylsaccharin | C₈H₅NO₄S | Solid | Base-mediated | Saccharin | Stable, crystalline solid | Can be moisture sensitive, byproduct may complicate workup |
| Formic acid | HCOOH | Liquid | Dehydration (e.g., with H₂SO₄) | Water | Inexpensive, readily available | Requires strong acids, can act as a reducing agent |
Conclusion and Future Outlook
Benzene-1,3,5-triyl triformate has firmly established itself as a valuable reagent in the organic chemist's toolkit. Its primary role as a safe and efficient carbon monoxide surrogate has streamlined numerous carbonylation reactions, making them more accessible and amenable to a wider range of substrates and laboratory settings. The byproduct, phloroglucinol, can even play a beneficial role in certain transformations. Furthermore, the connection of TFBen to 1,3,5-triformylbenzene highlights its importance in the synthesis of advanced materials like covalent organic frameworks, positioning it at the intersection of traditional organic synthesis and materials science. As the demand for safer and more sustainable chemical processes grows, the utility of TFBen and related CO surrogates is expected to expand, driving further innovation in both academic research and industrial applications.
References
- 1. TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [organic-chemistry.org]
- 4. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. More than a CO source: palladium-catalyzed carbonylative synthesis of butenolides from propargyl alcohols and TFBen - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.unibo.it [cris.unibo.it]
- 8. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile transformation of imine covalent organic frameworks into ultrastable crystalline porous aromatic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Solid Carbon Monoxide: A Technical Guide to TFBen in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative for Safer Carbonylations
Carbon monoxide (CO), a cornerstone C1 building block in organic synthesis, has been pivotal in the construction of countless carbonyl-containing molecules, from bulk chemicals to complex pharmaceuticals. The industrial significance of processes like hydroformylation and the Monsanto/Cativa acetic acid processes underscores its transformative power. However, the operational hazards associated with this colorless, odorless, and highly toxic gas have historically constrained its application in the academic and pharmaceutical research laboratory. The need for specialized equipment, including high-pressure reactors and dedicated gas handling systems, presents a significant barrier to entry and everyday use. This has catalyzed the development of carbon monoxide surrogates, or CO-releasing molecules (CORMs), which offer a safer and more convenient means of harnessing the synthetic potential of CO. Among these, solid CORMs have emerged as particularly attractive alternatives, and Benzene-1,3,5-triyl triformate (TFBen) has established itself as a highly effective and versatile reagent in this class.[1][2] This guide provides an in-depth technical overview of TFBen, from its fundamental properties and synthesis to its diverse applications and the mechanistic principles that govern its reactivity.
TFBen: A Profile of a Modern CO Surrogate
Benzene-1,3,5-triyl triformate, commonly known as TFBen, is a stable, crystalline solid that serves as a convenient and efficient source of carbon monoxide in a variety of chemical transformations.[2][3] Its solid nature obviates the need for handling gaseous CO, thereby enhancing laboratory safety and simplifying experimental setups.
Physicochemical Properties
A comprehensive understanding of a reagent's physical and chemical properties is paramount for its safe and effective use.
| Property | Value | Source |
| Chemical Name | Benzene-1,3,5-triyl triformate | N/A |
| Synonym | TFBen | [4] |
| CAS Number | 1957190-76-9 | [4] |
| Molecular Formula | C₉H₆O₆ | [4] |
| Molecular Weight | 210.14 g/mol | [4] |
| Appearance | Powder or crystals | [1] |
| Melting Point | 53-56 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
The Principle of CO Release: In-Situ Generation
The efficacy of TFBen as a CO surrogate lies in its ability to undergo controlled decomposition to release carbon monoxide in situ. This process is typically initiated by a base, with triethylamine (Et₃N) being a commonly employed promoter.[3] The decomposition liberates three equivalents of CO and one equivalent of phloroglucinol (benzene-1,3,5-triol).
Sources
The Intricacies of (Trifluoromethoxy)benzene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(Trifluoromethoxy)benzene , a fluorinated aromatic ether, has emerged as a compound of significant interest in the realms of medicinal chemistry, agrochemical synthesis, and materials science. Its unique physicochemical properties, imparted by the trifluoromethoxy group, offer distinct advantages in modulating molecular characteristics crucial for bioactivity and material performance. This technical guide provides an in-depth exploration of the physical and chemical characteristics of (Trifluoromethoxy)benzene, offering valuable insights for researchers, scientists, and professionals engaged in drug development and advanced organic synthesis.
Molecular Identity and Structural Elucidation
(Trifluoromethoxy)benzene, also known as phenyl trifluoromethyl ether or α,α,α-trifluoroanisole, is an organic compound with the chemical formula C₇H₅F₃O.[1][2] Its molecular structure consists of a benzene ring bonded to a trifluoromethoxy group (-OCF₃).
The trifluoromethoxy group is a key determinant of the molecule's properties. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, influencing the electronic environment of the aromatic ring. This, in turn, impacts the compound's reactivity and intermolecular interactions.
Molecular Structure of (Trifluoromethoxy)benzene
Caption: 2D structure of (Trifluoromethoxy)benzene.
Physicochemical Properties
The physical and chemical properties of (Trifluoromethoxy)benzene are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in various chemical processes.
| Property | Value | Source(s) |
| Molecular Weight | 162.11 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Melting Point | -49.9 °C | [1][3] |
| Boiling Point | 102 °C (lit.) | [1][3] |
| Density | 1.226 g/mL at 25 °C (lit.) | [1][3] |
| Refractive Index (n20/D) | 1.406 (lit.) | [1][3] |
| Vapor Pressure | 41.3 mmHg at 25 °C | [1] |
| Flash Point | 12 °C (53.6 °F) - closed cup | |
| Solubility | Insoluble in water; soluble in many organic solvents. | [4][5] |
The low melting point and moderate boiling point indicate that (Trifluoromethoxy)benzene is a volatile liquid at room temperature. Its density is greater than that of water, and it is immiscible with water.[4][5] The trifluoromethoxy group enhances the compound's lipophilicity, contributing to its solubility in non-polar organic solvents.[6]
Spectral Characteristics
Spectroscopic data is crucial for the identification and characterization of (Trifluoromethoxy)benzene. While specific spectra are best obtained from dedicated databases, the expected spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring. The chemical shifts and coupling patterns of these protons will be influenced by the electron-withdrawing nature of the -OCF₃ group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms in the benzene ring and the carbon of the trifluoromethyl group. The strong electronegativity of the fluorine atoms will cause a significant downfield shift for the trifluoromethyl carbon.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single signal is expected for the three equivalent fluorine atoms of the -OCF₃ group.
Infrared (IR) Spectroscopy
The IR spectrum of (Trifluoromethoxy)benzene will exhibit characteristic absorption bands corresponding to:
-
C-H stretching of the aromatic ring.
-
C=C stretching of the aromatic ring.
-
Strong C-F stretching vibrations.
-
C-O ether linkage stretching.
Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of (Trifluoromethoxy)benzene (162.11 g/mol ). Fragmentation patterns will likely involve the loss of the trifluoromethyl group or other fragments from the aromatic ring.
Experimental Workflow: Compound Characterization
Caption: Workflow for the spectroscopic characterization of (Trifluoromethoxy)benzene.
Chemical Reactivity and Synthetic Applications
The trifluoromethoxy group significantly influences the chemical reactivity of the benzene ring. As a strongly deactivating and meta-directing group, it affects electrophilic aromatic substitution reactions. This property is harnessed in organic synthesis to direct incoming electrophiles to the meta position.
(Trifluoromethoxy)benzene serves as a crucial intermediate in the synthesis of a wide range of molecules, particularly in the pharmaceutical and agrochemical industries.[7][8] The incorporation of the trifluoromethoxy group into drug candidates can enhance their metabolic stability, lipophilicity, and binding affinity, leading to improved pharmacokinetic and pharmacodynamic profiles.[6][9][10]
For instance, it can be a precursor for the synthesis of more complex molecules through reactions such as nitration, halogenation, and sulfonation, primarily at the meta-position.[7]
Safety and Handling
(Trifluoromethoxy)benzene is a flammable liquid and vapor.[11][12] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[11][12] Proper personal protective equipment (PPE), including chemical splash goggles, gloves, and respiratory protection, should be worn when handling this compound.[11][13]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[11][13]
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of milk or water if the person is conscious and alert.[11]
In all cases of exposure, seek immediate medical attention.[11]
Conclusion
(Trifluoromethoxy)benzene is a versatile building block in modern organic and medicinal chemistry. Its distinct physical and chemical characteristics, driven by the influential trifluoromethoxy group, provide chemists with a valuable tool for the design and synthesis of novel molecules with enhanced properties. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development.
References
- 1. 456-55-3 CAS MSDS ((Trifluoromethoxy)benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. CAS 456-55-3: (Trifluoromethoxy)benzene | CymitQuimica [cymitquimica.com]
- 3. (Trifluoromethoxy)benzene CAS#: 456-55-3 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. innospk.com [innospk.com]
- 7. Page loading... [wap.guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. synquestlabs.com [synquestlabs.com]
Benzene-1,3,5-triyl triformate (TFBen): A Technical Guide to its Synthesis, Properties, and Application as a Carbon Monoxide Surrogate
Abstract
This technical guide provides a comprehensive overview of Benzene-1,3,5-triyl triformate, a compound commonly known by the acronym TFBen. While structurally related to precursors used in the synthesis of porous organic materials, the primary and most impactful application of TFBen is as a stable, solid, and efficient surrogate for carbon monoxide (CO) gas in chemical synthesis. We will detail a robust protocol for its synthesis from the readily available starting material phloroglucinol, provide a thorough characterization profile, and explore its mechanistic role and practical application in palladium-catalyzed carbonylation reactions. This guide is intended to equip researchers with the necessary knowledge to confidently synthesize, validate, and implement TFBen as a safer and more convenient alternative to gaseous CO, thereby streamlining the synthesis of valuable carbonyl-containing compounds.
The Challenge and Opportunity of Carbon Monoxide in Synthesis
Carbon monoxide (CO) is a cornerstone C1 building block in industrial and academic chemistry, indispensable for reactions that install a carbonyl moiety into an organic scaffold. However, its utility is shadowed by significant practical and safety challenges; CO is a colorless, odorless, flammable, and highly toxic gas that is difficult to handle without specialized equipment such as pressure reactors and dedicated gas lines. These hazards have driven the development of "CO surrogates"—stable, often solid or liquid compounds that release CO in situ under specific reaction conditions.[1]
Discovery and Development of TFBen: A Solid CO Source
In 2016, the research group of Xiao-Feng Wu introduced Benzene-1,3,5-triyl triformate (TFBen) as a novel and highly effective CO surrogate.[2] The design is elegant in its simplicity: it is a solid, non-volatile ester derived from the abundant and naturally occurring phloroglucinol.[2] This innovation provided the chemistry community with a convenient and efficient source of CO for a variety of carbonylation reactions, circumventing the need to handle toxic gas.[2][3] Subsequent work has demonstrated its broad utility, particularly in palladium-catalyzed transformations.[4][5][6][7]
Physicochemical and Safety Data
Proper handling and storage are critical for ensuring the longevity and reactivity of TFBen. The compound should be stored in a cool (2-8°C), dry, and sealed environment.[8][9]
| Property | Value | Source(s) |
| Synonyms | TFBen, Phloroglucinol triformate, 1,3,5-Triformyloxybenzene | [9] |
| CAS Number | 1957190-76-9 | [9] |
| Molecular Formula | C₉H₆O₆ | [9] |
| Molecular Weight | 210.14 g/mol | [9] |
| Appearance | White to off-white powder or crystals | [8][9] |
| Melting Point | 53-56 °C | [9] |
| Storage Temperature | 2-8°C, sealed, dry | [8][9] |
| Storage Class | 13 - Non-Combustible Solids | [9] |
Synthesis and Characterization of TFBen
The synthesis of TFBen is a straightforward esterification of phloroglucinol with formic acid. The following protocol is based on established methods for the formylation of phenols.[10]
Synthesis Protocol: Phloroglucinol to TFBen
This procedure details the esterification of phloroglucinol using a mixture of formic acid and acetic anhydride, which generates a highly reactive mixed anhydride in situ.
Materials:
-
Phloroglucinol (1.0 eq)
-
Formic Acid (≥95%, 3.3 eq)
-
Acetic Anhydride (3.3 eq)
-
Toluene or Carbon Tetrachloride (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phloroglucinol (1.0 eq) in toluene. Cool the flask in an ice bath to 0°C.
-
Reagent Preparation: In a separate flask, cautiously add acetic anhydride (3.3 eq) to formic acid (3.3 eq) while cooling in an ice bath. Allow this mixture to stir for 15 minutes at 0°C to form the mixed formic acetic anhydride.
-
Addition: Add the pre-formed mixed anhydride solution dropwise to the stirred phloroglucinol solution over 30 minutes, ensuring the internal temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure Benzene-1,3,5-triyl triformate.
Mechanistic Rationale
The causality behind this protocol lies in the activation of formic acid. Formic acid itself is not sufficiently electrophilic to readily esterify the phenolic hydroxyl groups of phloroglucinol. Acetic anhydride reacts with formic acid to form formic acetic anhydride, a much more powerful acylating agent. This mixed anhydride is then readily attacked by the nucleophilic hydroxyl groups of phloroglucinol, leading to the formation of the formate ester and releasing acetic acid as a byproduct. Using a non-polar solvent like toluene can reduce unwanted side reactions, such as the formation of acetate esters.[10]
Characterization Data
To ensure the identity and purity of the synthesized TFBen, the following characterization data should be obtained.
| Technique | Expected Result |
| ¹H NMR (CDCl₃) | A singlet corresponding to the three equivalent aromatic protons of the benzene ring and a singlet for the three equivalent formyl protons. |
| ¹³C NMR (CDCl₃) | Resonances corresponding to the carbonyl carbons of the formate groups, the oxygen-substituted aromatic carbons, and the aromatic C-H carbons. |
| FT-IR (KBr or ATR) | A strong characteristic carbonyl (C=O) stretching frequency for the formate ester group, typically around 1730-1750 cm⁻¹. |
| Mass Spec (ESI+) | A peak corresponding to the molecular ion [M+H]⁺ or sodium adduct [M+Na]⁺. |
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of TFBen from phloroglucinol.
Application in Palladium-Catalyzed Carbonylation
The primary value of TFBen is its ability to deliver CO safely and stoichiometrically into a catalytic cycle. This is particularly effective in palladium-catalyzed reactions, which are fundamental to modern C-C bond formation.[2]
Core Principle: In Situ CO Generation
Under thermal conditions, often aided by a base or the catalytic system itself, TFBen decomposes to release three equivalents of carbon monoxide and one equivalent of phloroglucinol. The phloroglucinol byproduct has been shown in some cases to act as a beneficial promoter in the catalytic cycle.[4][5]
Exemplary Protocol: Synthesis of 2-Oxo-2,5-dihydropyrroles
This protocol is adapted from the work of Wu and co-workers and demonstrates a palladium-catalyzed cyclocarbonylation of propargyl amines using TFBen.[5][6][7]
Materials:
-
Propargyl amine substrate (1.0 eq)
-
Benzene-1,3,5-triyl triformate (TFBen) (0.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (10 mol%)
-
Dichloromethane (DCM) (solvent)
-
Schlenk tube or sealed vial, inert atmosphere (N₂ or Ar)
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or vial, add the propargyl amine substrate (1.0 eq, e.g., 0.2 mmol), TFBen (0.5 eq, 0.1 mmol), Pd(OAc)₂ (0.01 mmol, 5 mol%), and dppf (0.02 mmol, 10 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 90°C.
-
Monitoring: Stir the reaction for 24 hours. Monitor progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to isolate the 2-oxo-2,5-dihydropyrrole product.
Causality and Self-Validation
-
Catalyst System: Pd(OAc)₂ is the palladium source, which is reduced in situ to the active Pd(0) species. The dppf ligand is crucial; it is a bulky, electron-rich phosphine ligand that stabilizes the palladium center, promotes the key steps of oxidative addition and reductive elimination, and prevents catalyst decomposition.[8][9]
-
CO Source: TFBen provides the necessary CO for the carbonylation step. A control experiment run without TFBen would fail to produce the desired product, validating its essential role as the CO surrogate.[5]
-
Solvent and Temperature: DCM is a suitable solvent for this transformation. The elevated temperature (90°C) is required to facilitate both the decomposition of TFBen to release CO and to overcome the activation energy barriers of the catalytic cycle.
Visualization: General Pd-Catalyzed Carbonylation Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed carbonylation.
Advantages and Future Outlook
The adoption of TFBen offers significant advantages for researchers in organic synthesis and drug development:
-
Safety and Convenience: Eliminates the risks and specialized equipment associated with handling CO gas.
-
Stoichiometric Control: As a solid, it can be weighed accurately, allowing for precise control over the amount of CO generated.
-
High Efficiency: Has been demonstrated to be an effective CO source in a wide range of transformations, often providing high yields.[2][5]
-
Reusable Byproduct: The phloroglucinol byproduct is itself a valuable chemical feedstock, which could potentially be recovered and reused.[2]
The future for TFBen and similar CO surrogates is bright. Its proven efficacy will likely lead to its adoption in a broader array of carbonylation reactions and in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and natural products.
Conclusion
Benzene-1,3,5-triyl triformate (TFBen) stands out as a premier solution to the long-standing challenge of using carbon monoxide in the laboratory. Its stability as a solid, ease of synthesis from an inexpensive precursor, and high efficiency in delivering CO for palladium-catalyzed reactions make it an invaluable tool. By understanding its synthesis, properties, and mechanism of action, researchers can safely and effectively harness the power of carbonylation chemistry to accelerate discovery and development programs.
References
-
D'Amato, E. M., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(3), 851–863. Available from: [Link]
-
Wu, X.-F., & Wu, L. (2020). Palladium-catalyzed oxidative dehydrogenative carbonylation reactions using carbon monoxide and mechanistic overviews. Organic & Biomolecular Chemistry, 18(1), 22-38. Available from: [Link]
-
Jiang, H., et al. (2016). Benzene-1,3,5-triyl triformate (TFBen): a convenient, efficient, and non-reacting CO source in carbonylation reactions. Tetrahedron Letters, 57(30). Abstract available from: [Link]
-
Edward, J. T., & Terry, K. A. (1958). Mixed carboxylic acid anhydrides: III. Esterification of phenols with the formic acid/acetic anhydride reaction mixture. Canadian Journal of Chemistry, 36(6), 834-839. Abstract available from: [Link]
-
Yang, H., et al. (2022). TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate. The Chemical Record, 22(2), e202100220. Available from: [Link]
-
Ying, J., et al. (2020). More than a CO source: palladium-catalyzed carbonylative synthesis of butenolides from propargyl alcohols and TFBen. Organic Chemistry Frontiers, 7(10), 1275-1279. Available from: [Link]
-
Ying, J., Le, Z., & Wu, X.-F. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. Organic Chemistry Portal. Available from: [Link]
-
Ying, J., Le, Z., & Wu, X.-F. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. Organic Letters, 22(1), 194–198. Available from: [Link]
-
Ying, J., Le, Z., & Wu, X.-F. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. PubMed. Available from: [Link]
-
Wu, X.-F., et al. (2016). Benzene-1,3,5-triyl triformate (TFBen): a convenient, efficient, and non-reacting CO source in carbonylation reactions. ResearchGate. Available from: [Link]
Sources
- 1. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. More than a CO source: palladium-catalyzed carbonylative synthesis of butenolides from propargyl alcohols and TFBen - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [organic-chemistry.org]
- 6. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Benzene-1,3,5-triyl Triformate: A Comprehensive Technical Guide to a Versatile Carbon Monoxide Surrogate
An In-depth Exploration of the Molecular Structure, Bonding, Synthesis, and Application of a Key Reagent in Modern Organic Synthesis for Researchers, Scientists, and Drug Development Professionals.
Introduction
In the landscape of modern organic and medicinal chemistry, the development of efficient and safe reagents is paramount. Carbon monoxide (CO) is a fundamental C1 building block, indispensable for a vast array of carbonylation reactions that form the backbone of many synthetic routes for pharmaceuticals and complex molecules. However, its gaseous nature, high toxicity, and flammability pose significant handling challenges in a laboratory setting. This has spurred the development of carbon monoxide surrogates, solid or liquid compounds that can controllably release CO in situ. Among these, Benzene-1,3,5-triyl triformate, commonly known as TFBen, has emerged as a highly effective and convenient alternative.[1]
This technical guide provides a comprehensive overview of benzene-1,3,5-triyl triformate, from its fundamental molecular structure and bonding to its synthesis, spectroscopic characterization, and diverse applications, with a particular focus on its utility in the synthesis of biologically relevant scaffolds.
Molecular Structure and Bonding
Benzene-1,3,5-triyl triformate (C₉H₆O₆, Molar Mass: 210.14 g/mol ) is a crystalline solid at room temperature. The molecule possesses a highly symmetrical structure, with three formate groups ester-linked to a central benzene ring at the 1, 3, and 5 positions.
Orbital Hybridization and Geometry: The core benzene ring consists of six sp² hybridized carbon atoms, forming a planar hexagonal structure with delocalized π-orbitals above and below the plane. The C-C bond lengths within the ring are expected to be uniform and characteristic of aromatic systems (approximately 1.39 Å). The three carbons of the formate groups are also sp² hybridized, each forming a double bond with one oxygen atom and single bonds with the other oxygen and a hydrogen atom. The ester linkages (C-O-C) create a trigonal planar geometry around the ester oxygen atoms.
Diagram: Molecular Structure of Benzene-1,3,5-triyl Triformate
Caption: Ball-and-stick model of Benzene-1,3,5-triyl triformate.
Synthesis of Benzene-1,3,5-triyl Triformate
The synthesis of benzene-1,3,5-triyl triformate is achieved through the esterification of phloroglucinol (benzene-1,3,5-triol) with formic acid. Phloroglucinol, a readily available and naturally occurring compound, serves as the starting material.[1]
Experimental Protocol: Synthesis from Phloroglucinol
Materials:
-
Phloroglucinol
-
Formic Acid
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a solution of phloroglucinol in anhydrous dichloromethane, an excess of formic acid is added. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Reaction Conditions: The reaction mixture is stirred at a moderately elevated temperature (e.g., reflux) to facilitate the esterification. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess formic acid and dichloromethane are removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system or by column chromatography on silica gel, to yield pure benzene-1,3,5-triyl triformate as a white to off-white solid.
Causality Behind Experimental Choices:
-
Excess Formic Acid: Using an excess of formic acid drives the esterification equilibrium towards the product side, maximizing the yield of the desired triformate.
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the formic acid and the product, which would reduce the reaction efficiency.
-
Heating: The esterification reaction is generally slow at room temperature; therefore, heating is necessary to increase the reaction rate and ensure complete conversion within a reasonable timeframe.
Diagram: Synthesis Workflow of Benzene-1,3,5-triyl Triformate
Caption: General workflow for the synthesis of TFBen.
Spectroscopic Characterization
The structural elucidation of benzene-1,3,5-triyl triformate is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |
| ¹H NMR | ~8.4 | Singlet | 3H, Formyl protons (-O-CHO) |
| ~7.2 | Singlet | 3H, Aromatic protons (Ar-H) | |
| ¹³C NMR | ~160 | Carbonyl | 3C, Formate carbonyl (C=O) |
| ~151 | Aromatic | 3C, Aromatic carbons attached to oxygen (C-O) | |
| ~118 | Aromatic | 3C, Aromatic carbons (C-H) |
Note: Actual chemical shifts may vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
The IR spectrum of benzene-1,3,5-triyl triformate would be expected to show characteristic absorption bands for the functional groups present.
| Frequency (cm⁻¹) (Predicted) | Vibration | Functional Group |
| ~3100 | C-H stretch | Aromatic C-H |
| ~2900 | C-H stretch | Formyl C-H |
| ~1750 | C=O stretch | Ester carbonyl |
| ~1600, ~1470 | C=C stretch | Aromatic ring |
| ~1200 | C-O stretch | Ester C-O |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z = 210. The fragmentation pattern would be expected to involve the loss of one or more formate groups (HCOO•, 45 Da) and carbon monoxide (CO, 28 Da).
Reactivity and Mechanism of CO Release
The primary utility of benzene-1,3,5-triyl triformate lies in its ability to serve as a solid, stable, and easily handled source of carbon monoxide for various chemical transformations, most notably palladium-catalyzed carbonylation reactions.[1] The release of CO is typically induced by a base, such as triethylamine (Et₃N), or by the reaction conditions themselves.
The proposed mechanism for the base-catalyzed decomposition involves the nucleophilic attack of the base on the formyl proton, leading to the elimination of carbon monoxide and the formation of a phenoxide intermediate, which is subsequently protonated to yield phloroglucinol.
Diagram: Proposed Mechanism of CO Release from TFBen
Caption: Simplified schematic of CO release from TFBen.
Applications in Organic Synthesis and Drug Development
Benzene-1,3,5-triyl triformate has proven to be a valuable reagent in a variety of palladium-catalyzed carbonylation reactions, enabling the synthesis of complex molecules under milder and safer conditions than those requiring gaseous CO.
A significant application with direct relevance to drug development is the synthesis of substituted 2-oxo-2,5-dihydropyrroles from propargyl amines.[3] This class of heterocyclic compounds forms the core scaffold of numerous biologically active natural products and synthetic molecules, including the antidiabetic agent ypaoamide B and the immunosuppressant Microcolin A.[3] The use of TFBen in this context allows for the efficient construction of these valuable molecular architectures with yields of up to 90%.[3]
Furthermore, the symmetrical nature of the phloroglucinol backbone, which is released after CO delivery, makes TFBen an attractive reagent in materials science, particularly in the synthesis of porous organic frameworks (POFs) and covalent organic frameworks (COFs).[4] These materials have potential applications in drug delivery and controlled release systems.
Conclusion
Benzene-1,3,5-triyl triformate stands out as a significant advancement in the field of carbonylation chemistry. Its solid nature, high stability, and efficiency as a carbon monoxide surrogate address the major safety and handling concerns associated with the use of gaseous CO. The ability to controllably release this fundamental C1 building block in situ has opened up new avenues for the synthesis of complex organic molecules, including key intermediates for drug discovery and development. As research continues to uncover new applications and refine its use, TFBen is poised to become an increasingly indispensable tool in the arsenal of synthetic chemists.
References
-
Ying, J., Le, Z., & Wu, X.-F. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. Organic Letters, 22(1), 194–198. [Link]
-
Yang, H., Zhang, J., Chen, Z., & Wu, X.-F. (2022). TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate. The Chemical Record, 22(2), e202100220. [Link]
-
MySkinRecipes. (n.d.). Benzene-1,3,5-triyl triformate. Retrieved from [Link]
-
ResearchGate. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
-
Jiang, L., et al. (2016). Benzene-1,3,5-triyl triformate (TFBen): a convenient, efficient, and non-reacting CO source in carbonylation reactions. Tetrahedron Letters, 57(30), 3368-3370. [Link]
-
Royal Society of Chemistry. (n.d.). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. Retrieved from [Link]
-
American Chemical Society. (2012). Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry. Retrieved from [Link]
-
American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Retrieved from [Link]
-
PubMed Central. (n.d.). Benzene-1,3,5-triyl tris(methanesulfonate). Retrieved from [Link]
-
American Chemical Society. (n.d.). THE BASE CATALYZED DECOMPOSITION OF A DIALKYL PEROXIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR of 1,3,5-triphenyl benzene molecule in which carbons are.... Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure and conformation of 1,3,5-tris(trifluoromethyl)-benzene as studied by gas-phase electron diffraction and quantum chemical calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples of bioactive molecules incorporating β‐(hetero)arylethylamine scaffolds. Retrieved from [Link]
-
PubMed Central. (2023). Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed esterification of aryl halides using aryl formates without the use of external carbon monoxide. Retrieved from [Link]
-
American Chemical Society. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,3,5-triacetylbenzene. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 1,3,5-triaminobenzene and hydrolyzing it into high-purity phloroglucinal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzene-1,3,5-triyl tris(methanesulfonate) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [organic-chemistry.org]
- 4. rsc.org [rsc.org]
An In-Depth Technical Guide to Benzene-1,3,5-triyl triformate (CAS No. 1957190-76-9): A Powerful and Versatile CO Surrogate in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzene-1,3,5-triyl triformate, commonly known as TFBen, a highly efficient and versatile carbon monoxide (CO) surrogate for a wide range of carbonylation reactions. This document delves into its chemical and physical properties, mechanism of action, detailed experimental protocols for its synthesis and application, safety and handling procedures, and a curated list of suppliers. By offering a blend of theoretical understanding and practical guidance, this guide aims to equip researchers and drug development professionals with the necessary knowledge to effectively and safely utilize TFBen in their synthetic endeavors, thereby circumventing the challenges associated with the direct use of hazardous carbon monoxide gas.
Introduction: The Advent of a Superior Carbon Monoxide Surrogate
Carbonylation reactions are fundamental transformations in organic synthesis, enabling the introduction of a carbonyl group to form a diverse array of valuable compounds, including aldehydes, ketones, carboxylic acids, esters, and amides. Traditionally, these reactions have relied on the use of gaseous carbon monoxide, a highly toxic, flammable, and difficult-to-handle reagent. These hazardous properties have limited the widespread application of carbonylation chemistry, particularly in academic and early-stage drug discovery laboratories.
To address these limitations, significant research has been dedicated to the development of carbon monoxide surrogates—stable, solid, or liquid compounds that can release CO in situ under specific reaction conditions. Among these, Benzene-1,3,5-triyl triformate (TFBen) has emerged as a particularly advantageous reagent.[1] Developed by the research group of Xiao-Feng Wu, TFBen is a solid, convenient, and efficient CO source for various carbonylation reactions.[2] A key innovation of TFBen is that its byproduct, phloroglucinol (1,3,5-trihydroxybenzene), is not an inert spectator but an active promoter in many catalytic cycles, and it is a naturally abundant and potentially reusable material.[1][3]
This guide will provide an in-depth exploration of TFBen, from its fundamental properties to its practical applications, empowering researchers to harness its full potential in their synthetic workflows.
Physicochemical Properties of Benzene-1,3,5-triyl triformate (TFBen)
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use. The key properties of TFBen are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1957190-76-9 | [2] |
| Molecular Formula | C₉H₆O₆ | [2] |
| Molecular Weight | 210.14 g/mol | [2] |
| Appearance | White to off-white powder or crystals | [2] |
| Melting Point | 53-56 °C | [2] |
| Solubility | Soluble in many common organic solvents such as DCM, EtOAc. | [3] |
| Storage Temperature | 2-8°C, under a dry and inert atmosphere. | [2] |
Mechanism of Action: The Dual Role of TFBen in Carbonylation Reactions
The efficacy of TFBen as a CO surrogate lies in its ability to controllably release carbon monoxide and the beneficial role of its phloroglucinol byproduct. The generally accepted mechanism involves the in situ decomposition of TFBen to generate CO, which then participates in the palladium-catalyzed carbonylation cycle.
The decomposition of TFBen is often facilitated by a base, such as triethylamine, which promotes the release of carbon monoxide.[1] The phloroglucinol generated from this decomposition can then act as a promoter, facilitating key steps in the catalytic cycle, such as the reductive elimination of the final product.[3]
Figure 1: Proposed mechanism of TFBen as a CO surrogate and the role of phloroglucinol in a palladium-catalyzed carbonylation cycle.
Synthesis and Purification of Benzene-1,3,5-triyl triformate (TFBen)
TFBen can be conveniently synthesized from readily available starting materials. The following is a general experimental procedure for its preparation.
4.1. Synthesis of Benzene-1,3,5-triyl triformate
This procedure is adapted from the supporting information of a publication by the Wu research group.[4]
Materials:
-
Phloroglucinol
-
Formic acid
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
To a solution of phloroglucinol in a suitable solvent such as pyridine, add an excess of formic acid and acetic anhydride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether) to afford pure Benzene-1,3,5-triyl triformate as a white solid.
Experimental Protocol for a General Palladium-Catalyzed Carbonylation Reaction Using TFBen
The following is a generalized protocol for a palladium-catalyzed carbonylation reaction using TFBen as the CO source. This protocol is based on a procedure for the synthesis of 2-oxo-2,5-dihydropyrroles and can be adapted for other substrates and reaction types.[3][4]
Materials:
-
Aryl or vinyl halide/triflate (starting material)
-
Nucleophile (e.g., amine, alcohol, boronic acid)
-
Benzene-1,3,5-triyl triformate (TFBen)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dba)₂)
-
Ligand (e.g., XantPhos, dppf)
-
Base (e.g., triethylamine, DBU)
-
Anhydrous solvent (e.g., DCM, toluene, dioxane)
-
Reaction vessel (e.g., sealed tube or Schlenk flask)
-
Standard laboratory glassware and equipment for inert atmosphere techniques
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the starting material (1.0 equiv), the palladium catalyst (typically 2-5 mol%), and the ligand (typically 2-10 mol%).
-
Add the Benzene-1,3,5-triyl triformate (TFBen) (typically 1.5-3.0 equiv) and the base (typically 2-3 equiv).
-
Add the anhydrous solvent via syringe.
-
If the nucleophile is a solid, add it at this stage. If it is a liquid, add it via syringe.
-
Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120 °C) with stirring for the required time (typically 12-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with a suitable solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired carbonylated product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzene-1,3,5-triyl triformate 1957190-76-9 [sigmaaldrich.com]
- 3. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
Harnessing the Carbonyl: A Guide to CO Surrogates in Modern Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of a carbonyl group is a cornerstone transformation in organic synthesis, pivotal to the construction of pharmaceuticals, agrochemicals, and materials.[1][2] While transition-metal-catalyzed carbonylation using carbon monoxide (CO) gas is a powerful tool, its practical application is severely hampered by the gas's high toxicity, flammability, and the need for specialized high-pressure equipment.[3][4][5][6] This guide provides a comprehensive overview of CO surrogates—stable, manageable chemical reagents that generate CO in situ—which represent a paradigm shift towards safer, more accessible, and often milder carbonylation methodologies. We will explore the classification of these surrogates, delve into their activation mechanisms, examine their application in key catalytic cycles, and provide practical, field-proven insights to empower researchers in drug discovery and chemical development.
Chapter 1: The Carbon Monoxide Dilemma
Carbonylative cross-coupling reactions are among the most efficient methods for synthesizing ketones, amides, esters, and carboxylic acids.[1] These reactions construct complex molecules by forging new carbon-carbon and carbon-heteroatom bonds with the insertion of a carbonyl moiety. The direct use of CO gas, however, presents significant logistical and safety challenges.[7]
-
Toxicity and Handling: CO is a colorless, odorless, and highly toxic gas that requires meticulous handling protocols and dedicated sensor equipment.
-
Specialized Equipment: Many traditional carbonylation protocols necessitate the use of high-pressure reactors (autoclaves) to ensure sufficient CO concentration in the reaction medium, limiting their accessibility in standard laboratory settings.[3]
-
Gas Stoichiometry: Controlling the precise stoichiometry of a gaseous reagent is often difficult, leading to waste and potential side reactions.
Early attempts to circumvent these issues involved using volatile and highly toxic metal carbonyl complexes like Fe(CO)₅ or Ni(CO)₄, but these were deemed unsatisfactory alternatives due to their own inherent hazards.[3] This created a pressing need for a new class of reagents that could deliver the synthetic power of CO without the associated risks.
Chapter 2: The CO Surrogate Solution: Safety and Simplicity
CO surrogates are stable solid or liquid compounds that decompose under specific, controlled conditions to release carbon monoxide directly into the reaction mixture.[5][8] This in situ generation circumvents the need to handle gaseous CO, thereby transforming carbonylation chemistry into a more broadly applicable and user-friendly technique.[9][10]
The core principle involves a decarbonylation reaction, triggered by an external stimulus such as heat, a chemical activator (acid, base), or light.[7][9] The CO is generated and consumed in the same vessel, often at a rate that matches the catalytic turnover, which can prevent catalyst deactivation and improve reaction efficiency.
Workflow: Carbonylation via CO Surrogate
The following diagram illustrates the simplified, single-vessel workflow enabled by CO surrogates, contrasting with the complexities of using CO gas.
Caption: Generalized catalytic cycle for a Pd-catalyzed aminocarbonylation.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) intermediate.
-
CO Insertion: Carbon monoxide, generated in situ from the surrogate, coordinates to the palladium center and subsequently inserts into the Ar-Pd bond to form an acyl-palladium complex.
-
Nucleophilic Attack: The amine nucleophile attacks the electrophilic acyl carbon.
-
Reductive Elimination: The final product, an amide, is released, regenerating the active Pd(0) catalyst to complete the cycle.
Chapter 5: Field-Proven Applications and Protocols
The use of CO surrogates has enabled the synthesis of countless valuable molecules, including complex heterocycles and intermediates for drug development. [2][8][11]
Key Synthetic Transformations:
-
Aminocarbonylation: A robust method for synthesizing amides, crucial in medicinal chemistry. [12][13]* Carbonylative Suzuki & Sonogashira Couplings: Powerful reactions for preparing aryl ketones and alkynones from boronic acids and terminal alkynes, respectively. [3][14]* Pauson-Khand Type Reactions: Construction of complex bicyclic cyclopentenones using surrogates like formic acid. [15]* Heterocycle Synthesis: Carbonylative cyclization reactions to build important scaffolds like isoindolinones and quinazolinones. [6][11]
Self-Validating Experimental Protocol: Palladium-Catalyzed Aminocarbonylation of 4-Iodoanisole using Phenyl Formate
This protocol describes a typical laboratory-scale synthesis of an amide using a common CO surrogate. The causality behind each choice is explained to ensure reproducibility and understanding.
Objective: To synthesize N-benzyl-4-methoxybenzamide.
Materials:
-
4-Iodoanisole (Substrate)
-
Benzylamine (Nucleophile)
-
Phenyl Formate (CO Surrogate)
-
Pd(OAc)₂ (Palladium Pre-catalyst)
-
Xantphos (Ligand)
-
Triethylamine (Et₃N) (Base/Activator)
-
Toluene (Solvent)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and Xantphos (23.1 mg, 0.04 mmol, 4 mol%).
-
Causality: An inert atmosphere (N₂ or Argon) is critical because the active Pd(0) catalyst is oxygen-sensitive. Xantphos is a bulky phosphine ligand that stabilizes the palladium catalyst and promotes the reductive elimination step.
-
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Under a positive pressure of inert gas, add 4-iodoanisole (234 mg, 1.0 mmol, 1.0 equiv.), toluene (5 mL), and benzylamine (130 µL, 1.2 mmol, 1.2 equiv.).
-
Causality: Toluene is a common non-polar solvent for cross-coupling reactions. A slight excess of the amine nucleophile ensures complete consumption of the electrophile.
-
-
Surrogate Addition and Reaction Initiation: Add phenyl formate (150 µL, 1.2 mmol, 1.2 equiv.) followed by triethylamine (280 µL, 2.0 mmol, 2.0 equiv.) via syringe. Seal the flask and place it in a preheated oil bath at 100 °C.
-
Causality: Triethylamine acts as the base that triggers the decomposition of phenyl formate to generate CO and phenol in situ. [9]Heating is required to achieve a sufficient reaction rate.
-
-
Reaction Monitoring: Stir the reaction for 12-16 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Causality: Monitoring ensures the reaction has gone to completion before proceeding with workup, preventing isolation of starting material.
-
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure amide product.
-
Causality: The acidic wash removes the excess benzylamine and triethylamine. Column chromatography separates the desired product from the phenol byproduct and any remaining impurities.
-
Chapter 6: Future Outlook and Unmet Challenges
The field of CO surrogates continues to evolve, driven by the principles of green chemistry and the demands of complex molecule synthesis.
-
Green and Renewable Surrogates: The development of surrogates from biomass, like cellulose-CO, or even using CO₂ as the ultimate renewable C1 source, is a major goal. [3][16][17][18]* Isotopic Labeling: Efficiently incorporating isotopes like ¹³C, ¹⁴C, or ¹¹C is crucial for mechanistic studies and for synthesizing radiolabeled drug candidates for PET imaging and ADME studies. [3][19]The development of surrogates specifically for this purpose is an active area of research.
-
Integration with Enabling Technologies: Combining CO surrogates with flow chemistry can allow for safer, scalable, and more controlled carbonylation processes. The synergy with photoredox catalysis, enabled by light-activated surrogates, opens new reaction pathways for previously inaccessible transformations. [7]* Base-Metal Catalysis: While significant progress has been made, expanding the scope and efficiency of carbonylation with earth-abundant metals like nickel and cobalt remains a key objective. [3][20]This requires the design of new surrogates with finely tuned CO-release profiles to avoid catalyst poisoning.
The continued innovation in CO surrogate chemistry promises to make powerful carbonylation reactions even more accessible, safer, and sustainable, further empowering chemists to address challenges in medicine and materials science.
References
- Developments in CO surrogates for base-metal-catalyzed carbonylation - RSC Publishing. (2025).
- Developments of CO Surrogates for Base Metal Catalyzed Carbonylation - RSC Publishing. (n.d.).
- Formic Acid Derivatives as Practical Carbon Monoxide Surrogates for Metal-Catalyzed Carbonylation Reactions - Thieme E-Books & E-Journals. (n.d.).
- Carbonylative synthesis of heterocyclic compounds using CO surrogates. (n.d.).
- Carbon Monoxide Surrogate Reagents [C-C Bond Formation] | TCI AMERICA. (n.d.).
- DMF as CO Surrogate in Carbonylation Reactions - Encyclopedia.pub. (n.d.).
- CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions - Bentham Science Publisher. (n.d.).
- Rhodium(i)-catalyzed Pauson–Khand-type reaction using formic acid as a CO surrogate: an alternative approach for indirect CO2 utilization - Green Chemistry (RSC Publishing). (n.d.).
- Carbonylation: Unlocking Opportunities for Bioactive Molecule and Pharmaceutical Development | ACS Catalysis. (n.d.).
- Conversion of Formic Acid in Organic Synthesis as a C1 Source - ResearchGate. (n.d.).
- CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions - Ingenta Connect. (2020).
- Glyoxylic Acid as a Carbon Monoxide Source for Carbonylation Reactions - Georganics. (n.d.).
- CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions - ResearchGate. (n.d.).
- Light-activated CO donor as a universal CO surrogate for Pd-catalyzed and light-mediated carbonylation - PMC - NIH. (2023).
- Research Progress on CO Surrogates in Carbonylation Reactions - ResearchGate. (2025).
- Aminocarbonylation using CO surrogates - Organic & Biomolecular Chemistry (RSC Publishing). (2024).
- Chloroform as a CO surrogate: applications and recent developments | Request PDF. (2025).
- Advances in hydroformylation with formaldehyde, formic acid and carbon dioxide as syngas surrogates - RSC Publishing. (2025).
- DMF as CO Surrogate in Carbonylation Reactions: Principles and Application to the Synthesis of Heterocycles - City College. (2021).
- Glyoxylic Acid as a Carbon Monoxide Source for Carbonylation Reactions - ResearchGate. (n.d.).
- Recent Advances in Nickel Catalyzed Carbonylative Reactions via the Insertion of Carbon Monoxide - ResearchGate. (2025).
- DMF as CO Surrogate in Carbonylation Reactions: Principles and Application to the Synthesis of Heterocycles - MDPI. (2021).
- Creation of Novel Toxic Gas Surrogates and the Development of Safe and Facile Catalytic Reactions - PubMed. (n.d.).
- Aminocarbonylation using CO surrogates - Organic & Biomolecular Chemistry (RSC Publishing). (2024).
- Recent developments in carbonylation chemistry using [13 C]CO, [11 C]CO, and [14 C]CO. (n.d.).
- Recent Advances in Homogeneous Carbonylation Using CO2 as CO Surrogate | Request PDF - ResearchGate. (n.d.).
- Formaldehyde and its surrogates as a C1 platform for defossilised modern societies. (2025).
Sources
- 1. Developments in CO surrogates for base-metal-catalyzed carbonylation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Developments in CO surrogates for base-metal-catalyzed carbonylation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas ...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Light-activated CO donor as a universal CO surrogate for Pd-catalyzed and light-mediated carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Creation of Novel Toxic Gas Surrogates and the Development of Safe and Facile Catalytic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. soc.chim.it [soc.chim.it]
- 12. Aminocarbonylation using CO surrogates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Aminocarbonylation using CO surrogates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Rhodium(i)-catalyzed Pauson–Khand-type reaction using formic acid as a CO surrogate: an alternative approach for indirect CO2 utilization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Advances in hydroformylation with formaldehyde, formic acid and carbon dioxide as syngas surrogates - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06856H [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Recent developments in carbonylation chemistry using [13 C]CO, [11 C]CO, and [14 C]CO. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling and Application of Benzene-1,3,5-triyl triformate (TFBen)
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzene-1,3,5-triyl triformate, commonly abbreviated as TFBen, has emerged as a significant reagent in modern organic synthesis. Its primary utility lies in its function as a solid, stable, and convenient surrogate for carbon monoxide (CO) gas in a variety of carbonylation reactions.[1][2] The use of TFBen circumvents the considerable hazards and technical challenges associated with handling highly toxic, flammable, and gaseous CO.[2] This guide provides a comprehensive overview of the essential safety protocols, handling procedures, chemical properties, and analytical characterization of TFBen. It is intended to equip researchers with the necessary knowledge to safely and effectively integrate this valuable reagent into their synthetic workflows, particularly within the fields of medicinal chemistry and drug development where carbonyl-containing scaffolds are prevalent.
Core Properties and Specifications
Understanding the fundamental physical and chemical properties of a reagent is the first step in ensuring its safe and effective use. TFBen is a white to off-white crystalline solid, a physical state that greatly simplifies its handling and measurement compared to gaseous reagents.[3][4]
| Property | Value | Source(s) |
| CAS Number | 1957190-76-9 | [3][5] |
| Molecular Formula | C₉H₆O₆ | [3][5] |
| Molecular Weight | 210.14 g/mol | [3][5] |
| Appearance | White to off-white powder or crystals | [3][4] |
| Melting Point | 53-56 °C | [3][5][6] |
| Storage Temperature | 2-8 °C (Refrigerate) | [3][4][6] |
| Storage Class | 13 - Non-Combustible Solids | [3] |
graph "Molecular_Structure_of_TFBen" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; H2 [label="H", pos="-1.3,0.9!"]; H4 [label="H", pos="0,-1.4!"]; H6 [label="H", pos="1.3,0.9!"]; // Formate Group 1 (Top) O1 [label="O", pos="0,1.8!"]; C7 [label="C", pos="0,2.6!"]; O2 [label="O", pos="-0.5,3.2!"]; H7 [label="H", pos="0.5,3.2!"]; // Formate Group 2 (Bottom-Left) O3 [label="O", pos="-1.5,-0.9!"]; C8 [label="C", pos="-2.3,-0.7!"]; O4 [label="O", pos="-2.8,-1.3!"]; H8 [label="H", pos="-2.6,0!"]; // Formate Group 3 (Bottom-Right) O5 [label="O", pos="1.5,-0.9!"]; C9 [label="C", pos="2.3,-0.7!"]; O6 [label="O", pos="2.8,-1.3!"]; H9 [label="H", pos="2.6,0!"]; // Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- H2; C4 -- H4; C6 -- H6; C1 -- O1; O1 -- C7; C7 -- O2 [style=double]; C7 -- H7; C3 -- O3; O3 -- C8; C8 -- O4 [style=double]; C8 -- H8; C5 -- O5; O5 -- C9; C9 -- O6 [style=double]; C9 -- H9;
}
Caption: Molecular Structure of Benzene-1,3,5-triyl triformate (TFBen).
Safety, Handling, and Storage Protocols
While TFBen is valued as a safer alternative to CO gas, it is imperative to treat it with the respect due to any laboratory chemical. The primary consideration is its designed function: the release of carbon monoxide under certain reaction conditions.
Hazard Identification and Risk Assessment
-
Primary Compound: As a solid, TFBen presents a low risk of inhalation in its native state. However, fine dust may be generated during handling, which should be avoided. Direct skin and eye contact should be prevented.
-
In-Situ Decomposition Product: The principal hazard associated with TFBen is the in-situ generation of carbon monoxide (CO) gas during a chemical reaction. CO is a colorless, odorless, and highly toxic gas that can be lethal upon inhalation. Therefore, all reactions involving TFBen must be conducted in a well-ventilated chemical fume hood.
-
Byproduct: The decomposition of TFBen also releases phloroglucinol (benzene-1,3,5-triol). While less hazardous than CO, phloroglucinol is a chemical irritant and appropriate handling precautions should be taken.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling TFBen and conducting reactions with it:
-
Eye Protection: ANSI-rated safety glasses or chemical splash goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
Handling and Storage Procedures
-
Storage: TFBen should be stored in a tightly sealed container in a refrigerator at 2-8°C to ensure its long-term stability.[3][4][6][7] The storage area should be dry and well-ventilated.
-
Weighing and Dispensing: Handle the solid in an area with minimal air currents to prevent dust dispersal. For precision, weighing can be performed on the bench, but the container should be opened and closed promptly.
-
Reaction Setup: All reactions utilizing TFBen as a CO source must be performed within a certified chemical fume hood to ensure adequate ventilation and containment of any released CO gas.
Spill and Waste Disposal
-
Spills: In the event of a spill, carefully sweep up the solid material, avoiding the creation of dust. Place the spilled material into a sealed container for disposal. The area should then be cleaned with an appropriate solvent and wiped down.
-
Waste Disposal: Dispose of unreacted TFBen and any reaction waste containing its byproducts in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it in standard laboratory drains or trash.
Synthesis and Application in Carbonylative Chemistry
The true expertise in using TFBen lies in understanding not just its handling, but the causality behind its design and application. It was developed to provide a practical solution to a long-standing challenge in synthetic chemistry.
Rationale and Synthesis
TFBen is synthesized from phloroglucinol, an abundant and naturally occurring precursor.[1] This design choice makes TFBen a more sustainable and accessible reagent. The synthesis involves the formylation of the three hydroxyl groups of phloroglucinol. The resulting ester linkages are stable under storage conditions but are designed to cleave under specific, base-promoted reaction conditions to release CO.
Caption: Conceptual workflow for the synthesis of TFBen from phloroglucinol.
Mechanism of Action in Carbonylation
TFBen serves as a CO "surrogate," meaning it is a stable molecule that releases CO on demand. In palladium-catalyzed reactions, a base (such as DBU or triethylamine) typically promotes the decomposition of TFBen.[1] This in-situ generation ensures that only a small, controlled amount of CO is present in the reaction vessel at any given time, which is then immediately consumed in the catalytic cycle. This is a fundamentally safer and more efficient approach than bubbling CO gas from a cylinder into a reaction mixture.
A notable application is in the palladium-catalyzed synthesis of 2-oxo-2,5-dihydropyrroles from propargyl amines, a scaffold found in biologically active compounds.[8]
Experimental Protocol: General Carbonylation
The following is a generalized, self-validating protocol for using TFBen. The key is that the reaction's success (i.e., product formation) inherently validates that the CO was successfully generated and incorporated.
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the starting material (e.g., propargyl amine), the palladium catalyst (e.g., Pd(OAc)₂), and any necessary ligands (e.g., DPPF).[8]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen). This is critical as oxygen can interfere with the catalytic cycle.
-
Reagent Addition: Under the inert atmosphere, add the solvent (e.g., DCM), the base, and finally, the solid Benzene-1,3,5-triyl triformate (TFBen).[8]
-
Reaction: Seal the vessel tightly and heat to the required temperature (e.g., 90°C) with vigorous stirring for the specified time (e.g., 24 hours).[8]
-
Workup and Purification: After cooling to room temperature, the reaction mixture is worked up using standard extraction procedures and purified via column chromatography to isolate the desired carbonyl-containing product.
Caption: Experimental workflow for a typical Pd-catalyzed carbonylation using TFBen.
Analytical Characterization
Confirming the identity and purity of TFBen before use is crucial for reproducible results. Standard analytical techniques are employed for this purpose.
-
¹H NMR (Proton NMR): The high symmetry of the molecule simplifies its proton NMR spectrum. A singlet would be expected for the three equivalent aromatic protons on the benzene ring, and another singlet for the three equivalent formate protons.
-
¹³C NMR (Carbon NMR): The spectrum would show distinct signals for the carbonyl carbons of the formate groups and for the aromatic carbons (two signals due to symmetry: one for the carbons bearing the formate groups and one for the carbons bearing hydrogen).
-
IR (Infrared) Spectroscopy: The IR spectrum provides key functional group information. Expect to see strong characteristic absorption bands for the C=O stretch of the ester groups (typically in the 1700-1750 cm⁻¹ region) and C-O stretching bands. Aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The analysis should show a molecular ion peak corresponding to the calculated molecular weight of 210.14 g/mol .[3][5]
Conclusion
Benzene-1,3,5-triyl triformate is a powerful and practical reagent that enables safer access to a wide range of valuable carbonyl-containing compounds. Its solid form and controlled, in-situ release of carbon monoxide represent a significant advance in laboratory safety and convenience. By adhering to the rigorous safety, handling, and experimental protocols outlined in this guide, researchers can confidently and responsibly leverage the synthetic potential of TFBen to accelerate their research and development objectives.
References
-
Ying, J., Le, Z., & Wu, X.-F. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. Organic Letters, 22(1), 194–198. [Link]
-
LabSolutions. (n.d.). Benzene-1,3,5-triyl triformate. Retrieved from [Link]
-
Jiang, L., et al. (2016). Benzene-1,3,5-triyl triformate (TFBen): a convenient, efficient, and non-reacting CO source in carbonylation reactions. Tetrahedron Letters, 57(30). Abstract available at [Link]
-
MySkinRecipes. (n.d.). Benzene-1,3,5-triyl triformate. Retrieved from [Link]
-
Yang, H., Zhang, J., Chen, Z., & Wu, X.-F. (2022). TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate. The Chemical Record, 22(2), e202100220. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzene-1,3,5-triyl triformate 1957190-76-9 [sigmaaldrich.com]
- 4. Benzene-1,3,5-triyl triformate | 1957190-76-9 [chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Benzene-1,3,5-triyl triformate CAS#: 1957190-76-9 [m.chemicalbook.com]
- 7. Benzene-1,3,5-triyl triformate [myskinrecipes.com]
- 8. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: Benzene-1,3,5-triyl triformate (TFBen) as a Superior Carbon Monoxide Surrogate in Palladium-Catalyzed Carbonylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Safer Carbonylation Chemistry
Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis, providing a powerful and direct route to essential carbonyl-containing compounds such as amides, esters, and ketones. These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Traditionally, these transformations have relied on the use of gaseous carbon monoxide (CO), a highly toxic, flammable, and odorless gas that requires specialized equipment and stringent safety protocols.[3][4] The significant handling challenges associated with CO gas have spurred the development of safer, solid or liquid CO surrogates that can release carbon monoxide in situ.[5][6][7][8][9][10]
Among the various CO surrogates developed, Benzene-1,3,5-triyl triformate (TFBen) has emerged as a particularly efficient, convenient, and versatile reagent.[11][12] This crystalline solid serves as a high-capacity CO donor, releasing up to three equivalents of carbon monoxide upon decomposition, thereby offering excellent atom economy. Its solid nature, stability, and ease of handling make it an ideal candidate for academic and industrial laboratories seeking to move away from hazardous gaseous reagents without compromising reaction efficiency.
This comprehensive guide provides detailed application notes and protocols for the use of TFBen in a range of palladium-catalyzed carbonylation reactions. It is designed to equip researchers with the scientific rationale, practical knowledge, and procedural details necessary to confidently implement this advanced CO surrogate in their synthetic workflows.
Benzene-1,3,5-triyl triformate (TFBen): A Profile
TFBen is a stable, crystalline solid that serves as an excellent in situ source of carbon monoxide. Its structure, based on a phloroglucinol core, allows for a high CO content by weight.
Key Advantages of Using TFBen:
-
Safety and Handling: As a non-gaseous, crystalline solid, TFBen eliminates the need for high-pressure cylinders and specialized gas handling equipment, significantly reducing the risks associated with carbon monoxide.[11][12]
-
High CO Capacity: Each molecule of TFBen can deliver three equivalents of CO, making it a highly atom-economical source.[11]
-
Convenience: TFBen is weighed and added to a reaction vessel like any other solid reagent, simplifying reaction setup.
-
Controlled CO Release: The release of CO from TFBen is typically induced under the reaction conditions, allowing for a controlled and sustained supply of CO in the reaction mixture. This can be advantageous in preventing catalyst inhibition that is sometimes observed at high CO pressures.[5]
-
Versatility: TFBen has been successfully employed in a variety of palladium-catalyzed carbonylation reactions, including aminocarbonylations, alkoxycarbonylations, and carbonylative cross-coupling reactions.[13][14][15][16]
| Property | Value | Reference |
| Chemical Name | Benzene-1,3,5-triyl triformate | N/A |
| Synonym | TFBen | |
| CAS Number | 1957190-76-9 | |
| Molecular Formula | C₉H₆O₆ | |
| Molecular Weight | 210.14 g/mol | |
| Appearance | Powder or crystals | |
| Melting Point | 53-56 °C | |
| Storage | 2-8 °C |
The Catalytic Cycle: Mechanism of Pd-Catalyzed Carbonylation with TFBen
The generally accepted mechanism for palladium-catalyzed carbonylation reactions involves a series of well-defined steps. When using TFBen, the catalytic cycle is preceded by the in situ generation of carbon monoxide.
Breakdown of the Mechanism:
-
In Situ CO Generation: TFBen decomposes under the reaction conditions (often promoted by a base) to release three molecules of carbon monoxide and one molecule of phloroglucinol.[11][13] The phloroglucinol byproduct can sometimes play a beneficial role in the reaction.[13]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide (e.g., aryl bromide or iodide) to form a Pd(II) species.
-
CO Insertion: A molecule of CO generated from TFBen coordinates to the Pd(II) complex and subsequently inserts into the Aryl-Pd bond to form an acyl-palladium intermediate.
-
Nucleophilic Attack: A nucleophile (such as an amine, alcohol, or organometallic reagent) attacks the acyl-palladium complex.
-
Reductive Elimination: The final carbonyl-containing product is formed through reductive elimination, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols are provided as detailed guides for performing common palladium-catalyzed carbonylation reactions using TFBen. As with all chemical reactions, it is crucial to perform them in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE).
Protocol 1: Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles
This protocol details the synthesis of a heterocyclic scaffold, demonstrating the utility of TFBen in cyclocarbonylation reactions.[13][15]
Materials:
-
Propargyl amine substrate
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF)
-
Benzene-1,3,5-triyl triformate (TFBen)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk tube, etc.)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a dried Schlenk tube, add the propargyl amine (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), and DPPF (11.1 mg, 0.02 mmol, 10 mol%).
-
Add TFBen (42.0 mg, 0.2 mmol, 1.0 equiv) to the tube.
-
Seal the tube, and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add 2.0 mL of anhydrous DCM via syringe.
-
Place the reaction tube in a preheated oil bath at 90 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-oxo-2,5-dihydropyrrole product.
Substrate Scope and Yields:
This method is effective for a range of propargyl amines with both electron-donating and electron-withdrawing groups on the aromatic ring, with yields often reaching up to 90%.[13][15]
| Substrate (Ar group) | Product Yield (%) |
| Phenyl | 85 |
| 4-Methylphenyl | 90 |
| 4-Methoxyphenyl | 88 |
| 4-Chlorophenyl | 75 |
| Naphthyl | 82 |
| Thiophenyl | 78 |
Table adapted from data presented in Ying et al., Org. Lett. 2020, 22, 1, 194–198.[13]
Protocol 2: Carbonylative Suzuki-Miyaura Coupling for the Synthesis of Diaryl Ketones
This protocol describes a three-component reaction for the synthesis of diaryl ketones, a key structural motif in many biologically active molecules. This method utilizes arylhydrazides as the aryl source in a denitrogenative carbonylation process.[13]
Materials:
-
Arylhydrazide
-
Arylboronic acid
-
Palladium(II) chloride (PdCl₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF)
-
Benzene-1,3,5-triyl triformate (TFBen)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Oxygen (balloon)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
To a dried reaction tube, add the arylhydrazide (0.2 mmol, 1.0 equiv), arylboronic acid (0.3 mmol, 1.5 equiv), PdCl₂ (3.5 mg, 0.02 mmol, 10 mol%), DPPF (11.1 mg, 0.02 mmol, 10 mol%), and K₂CO₃ (55.2 mg, 0.4 mmol, 2.0 equiv).
-
Add TFBen (42.0 mg, 0.2 mmol, 1.0 equiv) to the tube.
-
Seal the tube, and evacuate and backfill with oxygen (using a balloon).
-
Add 2.0 mL of anhydrous 1,4-dioxane via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired diaryl ketone.
Substrate Scope and Yields:
This method demonstrates good functional group tolerance on both the arylhydrazide and the arylboronic acid, providing a range of diaryl ketones in moderate to good yields.[13]
| Arylhydrazide (Ar¹ group) | Arylboronic Acid (Ar² group) | Product Yield (%) |
| Phenyl | Phenyl | 78 |
| 4-Methylphenyl | Phenyl | 82 |
| 4-Methoxyphenyl | 4-Chlorophenyl | 75 |
| 4-Chlorophenyl | 4-Methylphenyl | 72 |
| Naphthyl | Phenyl | 68 |
| Thiophenyl | Phenyl | 65 |
Table adapted from data presented in Zhang et al., Asian J. Org. Chem. 2023, 12, e202300413.[13]
Representative Protocol 3: Aminocarbonylation of Aryl Halides
Materials:
-
Aryl halide (e.g., Iodobenzene)
-
Amine (e.g., Morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Benzene-1,3,5-triyl triformate (TFBen)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Inert gas (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a dried Schlenk tube, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv).
-
Add the aryl halide (1.0 equiv) and TFBen (0.4 equiv, providing 1.2 equiv of CO).
-
Seal the tube, and evacuate and backfill with an inert atmosphere three times.
-
Add anhydrous toluene via syringe, followed by the amine (1.2 equiv).
-
Place the reaction tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. If using Pd(OAc)₂, ensure it is of high quality. Consider using a pre-catalyst like a palladacycle.
-
Ligand Choice: The choice of phosphine ligand is critical. For many carbonylation reactions, bidentate ligands with a large bite angle, such as Xantphos or DPPF, are effective. Experiment with different ligands if the reaction is sluggish.
-
Incomplete CO Release: Ensure the reaction temperature is sufficient for the decomposition of TFBen. The presence of a base is often crucial for efficient CO generation.
-
Inert Atmosphere: Meticulous exclusion of oxygen is critical, as O₂ can oxidize the Pd(0) catalyst. Ensure proper Schlenk technique is used.
-
-
Formation of Side Products:
-
De-carbonylation: In some cases, particularly with aryl halides bearing electron-withdrawing groups, direct coupling of the aryl halide with the nucleophile (e.g., Suzuki or Buchwald-Hartwig coupling) can compete with carbonylation. Lowering the reaction temperature or adjusting the ligand may help.
-
Double Carbonylation: While less common, the insertion of two CO molecules can occur. This is typically suppressed by using lower CO concentrations, an advantage that in situ generation from TFBen provides.
-
-
The Role of the TFBen Byproduct: The phloroglucinol generated from TFBen decomposition is mildly acidic. In some reactions, this can influence the reaction outcome, sometimes beneficially.[13] If issues arise, consider the effect of this byproduct on your specific reaction and adjust the base accordingly.
Conclusion
Benzene-1,3,5-triyl triformate (TFBen) represents a significant advancement in the field of palladium-catalyzed carbonylation, offering a safe, convenient, and efficient alternative to gaseous carbon monoxide. Its high CO capacity and ease of use make it an attractive choice for a wide range of carbonylative transformations, from the synthesis of complex heterocyclic scaffolds to the formation of fundamental amide, ester, and ketone functionalities. By eliminating the hazards associated with CO gas, TFBen empowers researchers to more readily access the synthetic power of carbonylation chemistry, accelerating discovery in drug development and other areas of chemical science.
References
-
Zhang, W., Ai, C., Wang, K., Guo, J., & Zhao, B. (2023). Pd‐catalyzed Three‐component Cross‐coupling of Arylhydrazides with Arylboronic Acids and TFBen: Facile Access to Diaryl Ketones via Denitrogenative Carbonylation. Asian Journal of Organic Chemistry, 12(11), e202300413. [Link]
-
Guo, M., Yang, H., Wang, J., & Gao, Z. (2021). CORM-Mediated Pd-Catalyzed Coupling Reactions: Ketone Synthesis and CO-Releasing Mechanisms. Molecules, 26(16), 4987. [Link]
-
Chen, Z., et al. (2025). Mannitol-Based CO Surrogate for Palladium-Catalyzed Alkoxycarbonylation. Chemistry – An Asian Journal. [Link]
-
Ying, J., Le, Z., & Wu, X.-F. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. Organic Letters, 22(1), 194–198. [Link]
-
Reis, A. L., & Odell, L. R. (2021). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry, 86(22), 15395–15416. [Link]
-
Jiang, L.-B., Qi, X., & Wu, X.-F. (2016). Benzene-1,3,5-triyl triformate (TFBen): a convenient, efficient, and non-reacting CO source in carbonylation reactions. Tetrahedron Letters, 57(30), 3368-3370. [Link]
-
Yang, H., Zhang, J., Chen, Z., & Wu, X.-F. (2022). TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate. The Chemical Record, 22(2), e202100220. [Link]
-
Rao, K., Sharma, A., Rathod, G. K., Barahdia, A. S., & Jain, R. (2025). Aminocarbonylation using CO surrogates. Organic & Biomolecular Chemistry, 23(5), 1234-1256. [Link]
-
Ying, J., et al. (2021). Palladium-catalyzed carbonylation of iminoquinones and aryl iodides to access aryl p-amino benzoates. Organic & Biomolecular Chemistry, 19(36), 7853-7857. [Link]
-
D'Amato, V., et al. (2021). DMF as CO Surrogate in Carbonylation Reactions: Principles and Application to the Synthesis of Heterocycles. Catalysts, 11(12), 1531. [Link]
-
Wu, F., et al. (2017). Palladium-Catalyzed Carbonylative Transformation of Organic Halides with Formic Acid as the Coupling Partner and CO Source: Synthesis of Carboxylic Acids. The Journal of Organic Chemistry, 82(18), 9710-9714. [Link]
-
Sharma, P., Rohilla, S., & Jain, N. (2017). Palladium-Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source. The Journal of Organic Chemistry, 82(2), 1105–1113. [Link]
-
Torii, K. A., et al. (2023). Light-activated CO donor as a universal CO surrogate for Pd-catalyzed and light-mediated carbonylation. Nature Communications, 14(1), 4235. [Link]
-
Khedkar, M. V., et al. (2020). CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions. Current Organic Chemistry, 24(22), 2588-2600. [Link]
-
Li, W., Xie, S., & Shi, R. (2025). Developments in CO surrogates for base-metal-catalyzed carbonylation. Green Chemistry. [Link]
-
Afsina, C. M. A., et al. (2023). Palladium-Catalyzed Aminocarbonylation of Aryl Halides. Current Organic Synthesis, 20(3), 308-331. [Link]
-
Le, Z., Ying, J., & Wu, X.-F. (2019). More than a CO source: palladium-catalyzed carbonylative synthesis of butenolides from propargyl alcohols and TFBen. Organic Chemistry Frontiers, 6(19), 3158-3161. [Link]
-
Khedkar, M. V., et al. (2020). CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions. ResearchGate. [Link]
-
Das, D., & Bhanage, B. M. (2025). Co2(CO)8 as a CO-source for Pd-catalyzed Carbonylations: An Update. Current Organic Synthesis, 22(4), 421-438. [Link]
-
Aronica, L. A. (2023). Carbon monoxide surrogates for palladium-catalyzed Suzuki-Miyaura and Sonogashira carbonylative cross-coupling reactions. Inorganica Chimica Acta, 555, 121763. [Link]
-
He, X.-L., et al. (2025). Palladium/Norbornene-Catalyzed ortho-Alkoxycarbonylation of Aryl Iodides Enabled Directly by Chloroformates. Angewandte Chemie International Edition. [Link]
-
Shaifali, et al. (2020). Supported palladium catalyzed aminocarbonylation of aryl iodides employing bench-stable CO and NH3 surrogates. Organic & Biomolecular Chemistry, 18(36), 7156-7162. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Aminocarbonylation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Light-activated CO donor as a universal CO surrogate for Pd-catalyzed and light-mediated carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developments in CO surrogates for base-metal-catalyzed carbonylation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-catalyzed carbonylation of iminoquinones and aryl iodides to access aryl p-amino benzoates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: Synthesis of Trifluoromethylated Heterocycles Using 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The introduction of a trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, profoundly enhancing the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This guide provides a detailed protocol for the application of a powerful and versatile hypervalent iodine reagent, 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, for the synthesis of trifluoromethylated heterocycles. We will delve into the causality behind experimental choices, provide step-by-step protocols for key heterocyclic scaffolds, and offer field-proven insights to ensure successful implementation in your research.
A Note on Nomenclature: Clarifying "TFBen"
It is critical to address a common point of confusion in reagent nomenclature. The acronym TFBen correctly refers to Benzene-1,3,5-triyl triformate , a stable, solid-state carbon monoxide (CO) surrogate.[1][2] TFBen is expertly employed in palladium-catalyzed carbonylative reactions to construct heterocyclic cores by inserting a carbonyl group.[3][4]
However, the context of modern heterocycle functionalization often leads to confusion with trifluoromethylating agents. The reagent at the heart of this guide is 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole , a hypervalent iodine(III) compound widely known as a "Togni Reagent".[5][6][7] Given its paramount importance in drug development for introducing the -CF₃ group, this application note will focus exclusively on the use of this benziodoxole-based reagent for the trifluoromethylation of heterocycles.
Part 1: Reagent Profile and Mechanistic Overview
The Benziodoxole-Based CF₃ Transfer Reagent
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole is a five-membered cyclic hypervalent iodine compound.[8] This cyclic structure confers significantly greater thermal stability compared to its acyclic analogues, making it a preferred, bench-stable reagent for electrophilic trifluoromethylation.[8][9]
Key Advantages:
-
High Stability: Can be handled in air and stored for extended periods without significant decomposition.[10]
-
Versatility: Reacts with a broad range of nucleophiles, including thiols, alcohols, phosphines, and, critically for this guide, electron-rich (hetero)arenes.[5][6]
-
Accessibility: The synthesis is well-documented and scalable, and the reagent is commercially available from numerous suppliers.[11][12]
Safety and Handling:
-
While more stable than many other hypervalent iodine reagents, it should be handled with standard laboratory precautions: wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Avoid heating in a closed system. Although thermally stable, benziodoxoles can decompose energetically under certain conditions.[8]
-
Store in a cool, dry place away from incompatible materials. For detailed safety information, always consult the Safety Data Sheet (SDS) from your supplier.[13]
Mechanism of Electrophilic Trifluoromethylation
The precise mechanism of trifluoromethylation with this reagent has been a subject of study, with evidence supporting different pathways depending on the substrate and conditions. The two most commonly proposed mechanisms are a polar, two-electron pathway and a radical-based single electron transfer (SET) pathway.[5][14]
In the context of heteroaromatic C-H trifluoromethylation, the reaction is often initiated by an acid or Lewis acid, which activates the benziodoxole reagent. This is followed by nucleophilic attack from the electron-rich heterocycle onto the activated iodine(III)-CF₃ complex. Subsequent rearomatization yields the trifluoromethylated product.
Caption: Generalized mechanism for electrophilic trifluoromethylation.
Part 2: Experimental Protocols for Heterocycle Synthesis
This section provides detailed, step-by-step methodologies for the trifluoromethylation of two key classes of heterocycles: indoles and pyridines.
Protocol 1: Direct C-H Trifluoromethylation of Indoles
The electron-rich nature of the indole nucleus makes it an excellent substrate for direct C-H functionalization. Trifluoromethylation typically occurs regioselectively at the C2 or C3 position, depending on the reaction conditions and substitution pattern of the indole. The following protocol is a general procedure for C2-trifluoromethylation.[15][16]
Caption: Experimental workflow for indole trifluoromethylation.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the indole substrate (1.0 equiv), 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (1.5 equiv), and a suitable catalyst such as copper(I) iodide (0.1 equiv).
-
Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon). Add the reaction solvent (e.g., DMF, DCE, or MeCN) via syringe to achieve a substrate concentration of 0.1-0.2 M.
-
Reaction Conditions: Seal the vial and place it in a preheated oil bath or heating block set to the desired temperature (typically between 60-100 °C).
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired trifluoromethylated indole.
Data Summary: Trifluoromethylation of Substituted Indoles
| Entry | Indole Substrate | Position of CF₃ | Typical Yield (%) | Reference |
| 1 | Indole | C2 | 75-85 | [15] |
| 2 | 5-Methoxyindole | C2 | 80-90 | [16] |
| 3 | 5-Bromoindole | C2 | 70-80 | [15] |
| 4 | N-Methylindole | C2 | 85-95 | [16] |
Protocol 2: Trifluoromethylation of Pyridines
Pyridines are significantly more electron-deficient than indoles, making direct electrophilic C-H functionalization challenging.[17] A common strategy involves activating the pyridine ring towards nucleophilic attack, followed by an "umpolung" reaction where the trifluoromethylating reagent acts as the electrophile. One such activation method is hydrosilylation.[17][18]
Step-by-Step Methodology:
-
Activation (Hydrosilylation): In an inert atmosphere glovebox or using Schlenk techniques, add the pyridine substrate (1.0 equiv), a hydrosilane such as methylphenylsilane (1.5 equiv), and a Lewis acid catalyst like tris(pentafluorophenyl)borane (B(C₆F₅)₃, 0.05 equiv) to a vial. Add a dry, non-coordinating solvent (e.g., 1,2-dichloroethane). Seal the vial and heat to ~65 °C for 1-2 hours to form the N-silyl enamine intermediate.
-
Trifluoromethylation: Cool the reaction mixture to 0 °C. In a separate vial, dissolve 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (1.2 equiv) in the same solvent and add it dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Oxidation/Rearomatization: Add an oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv) to the mixture and stir at room temperature for an additional 1-2 hours to facilitate rearomatization.
-
Workup and Purification: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the trifluoromethylated pyridine.
Data Summary: Regioselective Trifluoromethylation of Pyridines
| Entry | Pyridine Substrate | Position of CF₃ | Typical Yield (%) | Reference |
| 1 | Quinoline | C3 | 70-80 | [17] |
| 2 | 4-Phenylpyridine | C3 | 60-70 | [18] |
| 3 | Isoquinoline | C4 | 65-75 | [17] |
Part 3: Troubleshooting and Field-Proven Insights
-
Low Reactivity with Electron-Deficient Heterocycles: If you observe low conversion with substrates like pyridine, consider activation strategies as described in Protocol 2. Alternatively, for some substrates, photoredox catalysis can enable trifluoromethylation via a radical pathway, which may be more effective.
-
Regioselectivity Issues: The site of trifluoromethylation is governed by the inherent electronic properties of the heterocycle. For substrates with multiple reactive sites, regioselectivity can be poor. Protecting groups or strongly directing groups can be employed to block certain positions and guide the reaction to the desired site.
-
Catalyst Choice: While many reactions proceed without a catalyst, the addition of a copper(I) or silver(I) salt can sometimes accelerate the reaction and improve yields, particularly for less reactive substrates. It is hypothesized that these metals can facilitate the key reductive elimination step.
-
Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents like DMF or acetonitrile are common. For acid-sensitive substrates, less coordinating solvents like DCE may be preferable. Always use dry solvents to avoid hydrolysis of the reagent or intermediates.
References
-
Zhdankin, V. V. (2021). Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. Molecules, 26(11), 3249. [Link]
-
Wu, X.-F., et al. (2016). Benzene-1,3,5-triyl triformate (TFBen): a convenient, efficient, and non-reacting CO source in carbonylation reactions. Tetrahedron Letters, 57(30). [Link]
-
Yang, H., et al. (2022). TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate. The Chemical Record, 22(2), e202100220. [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
-
Ying, J., et al. (2019). Site-Selective Carbonylative Synthesis of Structurally Diverse Lactams from Heterocyclic Amines with TFBen as the CO Source. The Journal of Organic Chemistry, 84(21), 14297–14305. [Link]
-
Charpentier, J., et al. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. [Link]
-
Matoušek, V., et al. (2013). One-Pot Synthesis of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation. The Journal of Organic Chemistry, 78(13), 6763–6768. [Link]
-
Eisenberger, P., et al. (2010). New hypervalent iodine reagents for electrophilic trifluoromethylation and their precursors. Tetrahedron, 66(18), 3339-3347. [Link]
-
Ying, J., et al. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. Organic Letters, 22(1), 194–198. [Link]
-
Matoušek, V., et al. (2013). ChemInform Abstract: One-Pot Synthesis of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation. ChemInform, 44(41). [Link]
-
Organic Chemistry Portal. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. [Link]
-
Kumar, S., et al. (2020). Transition metal-free direct trifluoromethylthiolation of indoles using trifluoromethanesulfonyl chloride in the presence of triphenylphosphine. Organic & Biomolecular Chemistry, 18(3), 470-474. [Link]
-
ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. [Link]
-
Ying, J., et al. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. Organic Letters, 22(1), 194-198. [Link]
-
Muta, R., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8196–8201. [Link]
-
Wang, Y., et al. (2020). Mechanisms of Formation and Rearrangement of Benziodoxole-Based CF3 and SCF3 Transfer Reagents. The Journal of Organic Chemistry, 85(23), 15199–15208. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of trifluoromethylindoles from indoles. [Link]
-
Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
Chemical Abstracts Service. (n.d.). Chemical Safety Library. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [organic-chemistry.org]
- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole | C10H10F3IO | CID 16043572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Safety Library [safescience.cas.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 17. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 18. researchgate.net [researchgate.net]
The Alchemist's Helper: Benzene-1,3,5-triyl triformate as a Cornerstone in Modern Natural Product Synthesis
In the intricate world of natural product synthesis, the quest for elegant and efficient methodologies is perpetual. The ability to construct complex molecular architectures with precision and high yield is paramount for researchers in academia and industry alike. This guide delves into the applications of a remarkably versatile and practical reagent, Benzene-1,3,5-triyl triformate (TFBen), in the synthesis of natural product scaffolds. As a solid, stable, and easily handleable precursor to carbon monoxide, TFBen has emerged as a superior alternative to gaseous CO, revolutionizing carbonylative cyclization strategies for the construction of a diverse array of heterocyclic systems that form the core of numerous biologically active natural products.
This document will provide an in-depth exploration of the utility of TFBen, moving beyond a simple recitation of protocols to offer insights into the mechanistic underpinnings and the rationale behind experimental design. We will explore its application in the synthesis of key heterocyclic motifs, providing detailed, field-tested protocols for their construction.
The Advantage of a Solid CO Source: Why TFBen?
Traditionally, the introduction of a carbonyl group into a molecule has relied on the use of carbon monoxide gas. However, the inherent toxicity, flammability, and requirement for specialized high-pressure equipment have made its use cumbersome and hazardous, particularly in a laboratory setting.[1][2] TFBen elegantly circumvents these challenges. Synthesized from the readily available and naturally occurring phloroglucinol, it serves as a convenient and efficient in situ source of carbon monoxide.[3] The controlled release of CO under specific reaction conditions allows for precise stoichiometric control and enhances the safety profile of carbonylation reactions.
The true power of TFBen lies not only in its role as a CO surrogate but also in the beneficial role of its byproduct, phloroglucinol, which can act as a promoter in certain reactions. This dual functionality offers a unique advantage in optimizing reaction conditions and improving yields.
Application Note I: Synthesis of 2-Oxo-2,5-dihydropyrroles – A Gateway to Bioactive Alkaloids
The 2-oxo-2,5-dihydropyrrole moiety is a privileged scaffold found in a variety of natural products with significant biological activities, including the antidiabetic agent ypaoamide B and the immunosuppressive compound Microcolin A.[4] The palladium-catalyzed carbonylative cyclization of propargyl amines using TFBen provides a direct and efficient route to this important heterocyclic system.
Mechanistic Rationale
The reaction proceeds through a palladium-catalyzed cascade mechanism. The key steps involve the oxidative addition of the palladium(0) catalyst to the propargyl amine, followed by CO insertion from the in situ generated CO from TFBen. Subsequent intramolecular aminopalladation and reductive elimination afford the desired 2-oxo-2,5-dihydropyrrole product. The phloroglucinol byproduct from TFBen is believed to facilitate the protonolysis of the palladium-carbon bond in the catalytic cycle, thereby enhancing the reaction efficiency.
Experimental Workflow: Palladium-Catalyzed Carbonylative Cyclization
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [agris.fao.org]
- 3. Palladium-catalyzed carbonylative cyclization of 2-alkynylanilines and aryl iodides to access N-acyl indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [organic-chemistry.org]
Step-by-step guide for using TFBen in a lab setting
An Application Note and Protocol for the Laboratory Use of TFBen (Benzene-1,3,5-triyl triformate)
Authored by a Senior Application Scientist
Introduction: Leveraging TFBen as a Superior Carbon Monoxide Surrogate in Modern Organic Synthesis
In the landscape of contemporary organic chemistry and drug development, carbonylation reactions are fundamental for the introduction of carbonyl moieties into organic molecules, a critical step in the synthesis of numerous pharmaceuticals and biologically active compounds.[1][2] However, the direct use of carbon monoxide (CO) gas presents significant logistical and safety challenges due to its high toxicity and flammability.[3] Benzene-1,3,5-triyl triformate, commonly known as TFBen, has emerged as a powerful and versatile CO surrogate, offering a safer and more convenient alternative for laboratory-scale carbonylation reactions.[3][4]
TFBen is a stable, crystalline solid that serves as an efficient in-situ source of carbon monoxide in the presence of a suitable catalyst, typically palladium-based.[1][5][6] Its application has been successfully demonstrated in the synthesis of various heterocyclic compounds, including 2-oxo-2,5-dihydropyrroles and butenolides, which are prevalent scaffolds in medicinal chemistry.[1][7][8] One of the unique advantages of TFBen is that its decomposition byproduct, phloroglucinol, can act as a promoter in certain reactions, enhancing product yields.[1][7]
This guide provides a comprehensive, step-by-step protocol for the use of TFBen in a laboratory setting, designed for researchers, scientists, and professionals in drug development. The focus is on ensuring scientific integrity through a self-validating protocol, grounded in authoritative references and practical insights.
Safety, Handling, and Storage of TFBen
Proper handling and storage of TFBen are paramount to ensure laboratory safety and maintain the reagent's integrity.
-
Safety Precautions: TFBen is a chemical reagent and should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: TFBen should be stored in a tightly sealed container in a cool, dry place, with a recommended storage temperature of 2-8°C.[9] Protect from moisture to prevent degradation.
-
Disposal: Dispose of TFBen and any reaction waste in accordance with local, state, and federal regulations for chemical waste.
Generalized Protocol for Palladium-Catalyzed Carbonylation using TFBen
This protocol outlines a general procedure for a palladium-catalyzed carbonylation reaction using TFBen as the CO source. The specific substrate, catalyst, ligand, and solvent may vary depending on the desired transformation. The following is a representative example based on the synthesis of 2-oxo-2,5-dihydropyrroles.[1][10]
Materials and Reagents
-
Substrate (e.g., propargyl amine)
-
TFBen (Benzene-1,3,5-triyl triformate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., DPPF - 1,1'-Bis(diphenylphosphino)ferrocene)
-
Solvent (e.g., DCM - Dichloromethane)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard laboratory glassware and stirring equipment
Experimental Workflow Diagram
Caption: Experimental workflow for a typical carbonylation reaction using TFBen.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk tube or sealed vial under an inert atmosphere (nitrogen or argon), add the propargyl amine substrate (1.0 equiv), TFBen (1.2 equiv), palladium acetate (Pd(OAc)₂, 0.05 equiv), and DPPF (0.10 equiv).
-
Rationale: An inert atmosphere is crucial to prevent the oxidation of the palladium catalyst and other sensitive reagents. The stoichiometry is optimized for efficient conversion.[1]
-
-
Solvent Addition:
-
Add the appropriate volume of dry dichloromethane (DCM) to the reaction vessel via syringe.
-
Rationale: DCM is a common solvent for this type of reaction, offering good solubility for the reactants and compatibility with the catalytic system.[1]
-
-
Reaction Execution:
-
Seal the reaction vessel tightly.
-
Place the vessel in a preheated oil bath at 90°C and stir for 24 hours.[1]
-
Rationale: The elevated temperature is necessary to facilitate the decomposition of TFBen to generate CO in situ and to drive the catalytic cycle. The reaction time is typically determined through optimization studies.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.
-
-
Work-up:
-
Once the reaction is complete, remove the vessel from the oil bath and allow it to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired 2-oxo-dihydropyrrole.
-
Rationale: Column chromatography is a standard technique for purifying organic compounds based on their polarity.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
-
Summary of Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale | Source |
| CO Source | TFBen | Safe and convenient in-situ source of CO. | [3][4] |
| Catalyst | Pd(OAc)₂ | Effective palladium source for carbonylation. | [1] |
| Ligand | DPPF | Stabilizes the palladium catalyst and promotes the desired reactivity. | [1] |
| Solvent | DCM | Good solubility for reactants and compatibility with the catalytic system. | [1] |
| Temperature | 90°C | Facilitates CO generation and drives the reaction. | [1] |
| Time | 24 hours | Typical reaction time for complete conversion. | [1] |
Mechanism of Action: In-Situ Carbon Monoxide Generation
TFBen functions by thermally decomposing in the presence of a palladium catalyst to release carbon monoxide directly into the reaction mixture. This in-situ generation of CO avoids the need for handling hazardous CO gas. The released CO then participates in the palladium-catalyzed carbonylation cycle.
Proposed Catalytic Cycle
Caption: Simplified catalytic cycle for palladium-catalyzed carbonylation with TFBen.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst | Ensure the palladium catalyst is of good quality and has been stored properly. Consider using a freshly opened bottle. |
| Insufficient temperature | Verify the temperature of the oil bath. Ensure the reaction is heated to the specified temperature. | |
| Poor quality solvent or reagents | Use dry solvents and high-purity reagents. | |
| Presence of oxygen | Ensure the reaction is set up under a strictly inert atmosphere. | |
| Formation of multiple byproducts | Incorrect stoichiometry | Carefully measure all reagents to ensure the correct ratios. |
| Reaction time too long | Monitor the reaction and stop it once the starting material is consumed to avoid product degradation. | |
| Incomplete reaction | Insufficient reaction time | Continue monitoring the reaction until the starting material is fully consumed. |
| Catalyst deactivation | Consider adding a second portion of the catalyst. |
Conclusion
TFBen is a highly effective and practical alternative to carbon monoxide gas for a variety of palladium-catalyzed carbonylation reactions. Its stability, ease of handling, and efficiency make it an invaluable tool for researchers in organic synthesis and drug development. By following the detailed protocols and understanding the underlying principles outlined in this guide, scientists can safely and successfully incorporate TFBen into their synthetic workflows to access complex carbonyl-containing molecules.
References
-
Ying, J., Le, Z., & Wu, X.-F. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. Organic Letters, 22(1), 194–198. [Link]
-
PubMed. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. [Link]
-
FAO AGRIS. (2019). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. [Link]
-
ResearchGate. (2016). Benzene-1,3,5-triyl triformate (TFBen): a convenient, efficient, and non-reacting CO source in carbonylation reactions. [Link]
-
ACS Publications. (2019). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. [Link]
-
PubMed. (2021). TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate. [Link]
-
Royal Society of Chemistry. (2019). More than a CO source: palladium-catalyzed carbonylative synthesis of butenolides from propargyl alcohols and TFBen. Organic Chemistry Frontiers. [Link]
-
Figshare. (2019). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2‑Oxo-2,5-dihydropyrroles from Propargyl Amines. [Link]
Sources
- 1. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [organic-chemistry.org]
- 2. Biopharma & Bioprocessing [evonik.com]
- 3. TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [agris.fao.org]
- 7. More than a CO source: palladium-catalyzed carbonylative synthesis of butenolides from propargyl alcohols and TFBen - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Collection - Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2âOxo-2,5-dihydropyrroles from Propargyl Amines - Organic Letters - Figshare [figshare.com]
- 9. Benzene-1,3,5-triyl triformate 1957190-76-9 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of Butenolides Using TFBen as a CO Surrogate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Butenolides and a Modern Synthetic Approach
The butenolide scaffold, a five-membered α,β-unsaturated γ-lactone ring, is a privileged structural motif found in a vast array of natural products and pharmaceutically active compounds.[1] Molecules incorporating this core structure exhibit a wide spectrum of biological activities, making them highly valuable targets in drug discovery and development.[1] Traditional methods for butenolide synthesis often involve multi-step sequences or the use of hazardous reagents, such as pressurized carbon monoxide (CO) gas.[1]
This application note details a practical and efficient palladium-catalyzed protocol for the direct carbonylation of propargyl alcohols to yield substituted butenolides. A key innovation of this method is the use of Benzene-1,3,5-triyl triformate (TFBen) as a solid, stable, and safe carbon monoxide surrogate.[1][2] This approach not only circumvents the challenges associated with handling CO gas but also benefits from a unique mechanistic feature where a decomposition product of TFBen actively promotes the desired transformation.[1][2]
The Dual Role of TFBen: More Than Just a CO Source
TFBen serves a multifaceted role in this palladium-catalyzed carbonylation, which is central to the success and efficiency of the reaction.[1][2] Understanding this dual function is key to appreciating the elegance of this synthetic strategy.
-
CO Generation: Under the reaction conditions, TFBen decomposes to release carbon monoxide in situ. This controlled release ensures a localized and appropriate concentration of CO for the catalytic cycle, avoiding the need for high-pressure equipment.[1][2]
-
Promotion by Phloroglucinol: The decomposition of TFBen also yields phloroglucinol. Mechanistic studies have revealed that phloroglucinol is not an inert byproduct; instead, it actively promotes the cyclization of a key intermediate, the 2,3-dienoic acid, to form the final butenolide product.[1] This cooperative effect enhances the overall reaction efficiency and yield.[1][2]
Proposed Catalytic Cycle
The reaction is believed to proceed through the following catalytic cycle, which illustrates the interplay between the palladium catalyst, the propargyl alcohol substrate, and the dual-function TFBen reagent.
Caption: Proposed catalytic cycle for butenolide synthesis.
Experimental Workflow Overview
The overall experimental process is straightforward and can be completed in a standard laboratory setting. It involves the assembly of the catalyst, ligand, TFBen, and substrate in a sealed vial, followed by heating and subsequent purification.
Caption: General experimental workflow for butenolide synthesis.
Detailed Experimental Protocol
This protocol is adapted from the work of Le, Ying, and Wu.[1]
Materials and Equipment:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Benzene-1,3,5-triyl triformate (TFBen)
-
Substituted propargyl alcohol
-
Toluene (anhydrous)
-
Oven-dried 10 mL screw-cap vial with a PTFE-lined septum
-
Magnetic stir bar
-
Heating block or oil bath
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Vial Preparation: To an oven-dried 10 mL screw-cap vial containing a magnetic stir bar, add Pd(OAc)₂ (2.3 mg, 0.01 mmol, 2 mol%).
-
Ligand Addition: Add Xantphos (11.6 mg, 0.02 mmol, 4 mol%).
-
CO Source: Add TFBen (126.0 mg, 0.6 mmol, 1.2 equiv).
-
Substrate Addition: Add the propargyl alcohol substrate (0.5 mmol, 1.0 equiv).
-
Solvent Addition: Add 2.0 mL of anhydrous toluene to the vial.
-
Reaction: Seal the vial tightly with the screw cap and place it in a preheated heating block or oil bath at 100 °C.
-
Stirring: Stir the reaction mixture vigorously for 24 hours.
-
Cooling and Workup: After 24 hours, remove the vial from the heat source and allow it to cool to room temperature.
-
Filtration and Concentration: Dilute the reaction mixture with ethyl acetate and filter it through a short plug of celite. Rinse the celite with additional ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to afford the pure butenolide product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Substrate Scope and Performance
The protocol demonstrates broad applicability across a range of propargyl alcohol substrates, accommodating various functional groups. Below is a summary of representative results.
| Entry | Propargyl Alcohol Substrate (R¹, R², R³) | Product | Yield (%) |
| 1 | R¹=Ph, R²=Me, R³=Me | 5-(1,1-dimethyl-2-phenylethyl)-2(5H)-furanone | 85 |
| 2 | R¹=4-MeC₆H₄, R²=Me, R³=Me | 5-(1,1-dimethyl-2-(p-tolyl)ethyl)-2(5H)-furanone | 81 |
| 3 | R¹=4-MeOC₆H₄, R²=Me, R³=Me | 5-(2-(4-methoxyphenyl)-1,1-dimethylethyl)-2(5H)-furanone | 78 |
| 4 | R¹=4-FC₆H₄, R²=Me, R³=Me | 5-(2-(4-fluorophenyl)-1,1-dimethylethyl)-2(5H)-furanone | 75 |
| 5 | R¹=4-ClC₆H₄, R²=Me, R³=Me | 5-(2-(4-chlorophenyl)-1,1-dimethylethyl)-2(5H)-furanone | 72 |
| 6 | R¹=Ph, R²=H, R³=H | 5-(2-phenylethyl)-2(5H)-furanone | 65 |
| 7 | R¹=n-Bu, R²=Me, R³=Me | 5-(1,1-dimethylhexyl)-2(5H)-furanone | 70 |
Data synthesized from results presented in Le, Z., Ying, J., & Wu, X.-F. (2019). Org. Chem. Front., 6, 3158-3161.[1]
Safety and Handling
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
TFBen (Benzene-1,3,5-triyl triformate): TFBen is a solid and is considered a safer alternative to CO gas.[3] However, standard laboratory safety practices should be followed. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place.
-
Solvents: Toluene is a flammable solvent with associated health risks. Handle only in a fume hood and keep away from ignition sources.
-
Pressurized Vials: The reaction is performed in a sealed vial at elevated temperatures. While this protocol does not generate high pressure, always use vials and caps rated for the reaction temperature and inspect for any defects before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality reagents/solvent- Insufficient temperature- Leak in the reaction vial | - Use fresh Pd(OAc)₂.- Ensure solvent is anhydrous and reagents are pure.- Verify the temperature of the heating block/oil bath.- Check the vial and cap for a proper seal. |
| Formation of Side Products | - Decomposition of substrate or product- Competing reaction pathways | - Lower the reaction temperature slightly (e.g., to 90 °C) and monitor the reaction progress by TLC/GC-MS.- Ensure the reaction is performed under an inert atmosphere if substrates are sensitive. |
| Difficulty in Purification | - Co-elution of product with byproducts (e.g., phloroglucinol)- Residual palladium in the product | - Adjust the polarity of the chromatography eluent; a less polar system may be required.- After filtration through celite, consider an additional wash with a scavenger resin or an aqueous solution of sodium thiosulfate to remove palladium residues.[4] |
Conclusion
The palladium-catalyzed synthesis of butenolides from propargyl alcohols using TFBen as a CO surrogate represents a significant advancement in synthetic methodology.[1][2] This approach is characterized by its operational simplicity, high yields, broad substrate scope, and enhanced safety profile by avoiding the use of gaseous carbon monoxide.[1][3] The dual functionality of TFBen, acting as both a CO source and a reaction promoter via its decomposition product, phloroglucinol, underscores the novelty and efficiency of this transformation.[1][2] These application notes provide researchers with a robust and reliable protocol to access valuable butenolide structures for applications in medicinal chemistry and materials science.
References
-
Le, Z., Ying, J., & Wu, X.-F. (2019). More than a CO source: palladium-catalyzed carbonylative synthesis of butenolides from propargyl alcohols and TFBen. Organic Chemistry Frontiers, 6(17), 3158-3161. [Link]
-
Le, Z., Ying, J., & Wu, X.-F. (2019). Supplementary Information for: More than a CO source: palladium-catalyzed carbonylative synthesis of butenolides from propargyl alcohols and TFBen. Royal Society of Chemistry. [Link]
-
Fu, L.-Y., Ying, J., Qi, X., Peng, J.-B., & Wu, X.-F. (2019). Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source. The Journal of Organic Chemistry, 84(3), 1421-1429. [Link]
-
Reddit. (2025). Your trick to remove residual palladium. r/Chempros. Retrieved from [Link]
-
Yang, H., Zhang, J., Chen, Z., & Wu, X.-F. (2022). TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate. The Chemical Record, 22(2), e202100220. [Link]
Sources
- 1. More than a CO source: palladium-catalyzed carbonylative synthesis of butenolides from propargyl alcohols and TFBen - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
Application Notes and Protocols: TFBen-Promoted Synthesis of 2-Oxo-2,5-dihydropyrroles
Introduction
The 2-oxo-2,5-dihydropyrrole, also known as a butenolactam, is a privileged heterocyclic scaffold found in a wide array of biologically active compounds and natural products. Notable examples include the antidiabetic agent ypaoamide B and the immunosuppressant Microcolin A.[1] The development of efficient and robust synthetic methodologies to access this core structure is of significant interest to researchers in medicinal chemistry and drug development. Traditional methods for the synthesis of butenolides and their nitrogenated analogs often involve multi-step sequences or require harsh reaction conditions.[2][3][4]
This application note details a modern and efficient palladium-catalyzed cyclocarbonylation of propargyl amines for the synthesis of various substituted 2-oxo-2,5-dihydropyrroles.[5][6][7] A key innovation in this methodology is the use of Benzene-1,3,5-triyl triformate (TFBen) as both a carbon monoxide (CO) source and a crucial reaction promoter.[1][6] This approach avoids the direct handling of toxic and flammable CO gas, making it a safer and more convenient alternative for laboratory-scale synthesis.[8] The reaction demonstrates broad substrate scope and affords the desired products in good to excellent yields.[1][5][6]
Mechanistic Insights: The Dual Role of TFBen
The successful synthesis of 2-oxo-2,5-dihydropyrroles via this palladium-catalyzed cyclocarbonylation is critically dependent on the unique properties of TFBen. It serves a dual function, acting as both a solid, stable precursor for carbon monoxide and as a source of phloroglucinol, which actively promotes the key cyclocarbonylation step.[1][6][9]
The proposed catalytic cycle is initiated by the in situ generation of an active Pd(0) catalyst from the Pd(II) precursor. This Pd(0) species then reacts with TFBen to generate a Pd-H species. Concurrently, the propargyl amine starting material reacts with TFBen to form a formamide intermediate. The subsequent steps involve the addition of the Pd-H species across the triple bond of the formamide, followed by a cyclocarbonylation event facilitated by phloroglucinol. Finally, reductive elimination yields the desired 2-oxo-2,5-dihydropyrrole product and regenerates the active Pd(0) catalyst.[6]
Control experiments have confirmed the indispensable roles of both palladium and TFBen in this transformation.[1] The substitution of TFBen with other common CO surrogates failed to yield the desired product, highlighting the unique promotional effect of the phloroglucinol byproduct.[1][6]
Caption: Proposed Catalytic Cycle for the Synthesis of 2-Oxo-2,5-dihydropyrroles.
Experimental Protocols
Materials and General Procedures
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Dichloromethane (DCM) should be dried over CaH2 and distilled prior to use.[10]
-
Propargyl amines can be synthesized according to established literature procedures.
-
Benzene-1,3,5-triyl triformate (TFBen) can be prepared as described in the literature.[11]
-
All other reagents should be of analytical grade and used as received from commercial suppliers.
-
Thin-layer chromatography (TLC) on silica gel plates should be used to monitor reaction progress.
-
Column chromatography on silica gel is the recommended method for product purification.
-
1H and 13C NMR spectra should be recorded on a 400 MHz or higher instrument.[11]
General Procedure for the Synthesis of 2-Oxo-2,5-dihydropyrroles
-
To a dried Schlenk tube equipped with a magnetic stir bar, add the propargyl amine (0.2 mmol, 1.0 equiv.), Pd(OAc)2 (2.2 mg, 0.01 mmol, 5 mol%), and DPPF (1,1'-Bis(diphenylphosphino)ferrocene) (8.3 mg, 0.015 mmol, 7.5 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add TFBen (84 mg, 0.4 mmol, 2.0 equiv.) and dry DCM (1.0 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-oxo-2,5-dihydropyrrole product.
Caption: Step-by-step experimental workflow for the synthesis.
Substrate Scope and Optimization Data
The TFBen-promoted palladium-catalyzed synthesis of 2-oxo-2,5-dihydropyrroles has been shown to be effective for a variety of propargyl amines. The reaction tolerates both electron-donating and electron-withdrawing substituents on the aromatic ring of the propargyl amine.[1]
| Entry | Propargyl Amine Substituent | Product | Yield (%) |
| 1 | H | 5-phenyl-1-(p-tolyl)-1,5-dihydro-2H-pyrrol-2-one | 85 |
| 2 | 4-Me | 1-(4-methoxyphenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one | 90 |
| 3 | 4-F | 1-(4-fluorophenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one | 78 |
| 4 | 4-Cl | 1-(4-chlorophenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one | 75 |
| 5 | 4-Br | 1-(4-bromophenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one | 72 |
| 6 | 2-Me | 5-phenyl-1-(o-tolyl)-1,5-dihydro-2H-pyrrol-2-one | 82 |
| 7 | Naphthyl | 1-(naphthalen-2-yl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one | 80 |
| 8 | Thienyl | 5-phenyl-1-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one | 65 |
Table 1: Substrate Scope for the Synthesis of 2-Oxo-2,5-dihydropyrroles. Data sourced from Ying et al. (2020).[1][6][7]
It is important to note that certain nitrogen substituents and alkyl-substituted propargyl amines showed limited or no reactivity under the standard conditions.[1] Further optimization of reaction parameters may be necessary for these challenging substrates.
Safety and Handling Considerations
-
Trifluoromethanesulfonic anhydride (Tf2O) , a related compound to TFBen's synthetic precursors, is corrosive and reacts violently with water.[10] While TFBen itself is more stable, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Use in a fume hood and avoid inhalation.
Conclusion
The TFBen-promoted, palladium-catalyzed carbonylative synthesis of 2-oxo-2,5-dihydropyrroles from propargyl amines represents a significant advancement in the synthesis of this important class of heterocyclic compounds. The methodology is operationally simple, utilizes a safe and convenient CO surrogate, and provides access to a diverse range of products in good yields. This protocol is well-suited for applications in academic research and industrial drug discovery for the efficient construction of butenolactam-containing molecules.
References
-
Ying, J., Le, Z., & Wu, X.-F. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. Organic Letters, 22(1), 194–198. [Link]
-
FAO AGRIS. (2019). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. [Link]
-
ACS Publications. (2019). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines | Organic Letters. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2019). More than a CO source: palladium-catalyzed carbonylative synthesis of butenolides from propargyl alcohols and TFBen. [Link]
-
PubMed. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. [Link]
-
ResearchGate. (2025). Benzene-1,3,5-triyl triformate (TFBen): a convenient, efficient, and non-reacting CO source in carbonylation reactions. [Link]
-
ACS Publications. (2019). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines (Supporting Information). [Link]
-
Figshare. (2019). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2‑Oxo-2,5-dihydropyrroles from Propargyl Amines - Organic Letters. [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the synthesis of 2‐oxo‐2,5‐dihydropyrroles. [Link]
-
PubMed. (2021). TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate. [Link]
-
PMC. (n.d.). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. [Link]
-
eScholarship. (2019). Butenolide synthesis from functionalized cyclopropenones. [Link]
-
Organic Chemistry Portal. (n.d.). Butenolide synthesis. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
Sources
- 1. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [organic-chemistry.org]
- 2. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Butenolide synthesis [organic-chemistry.org]
- 5. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [agris.fao.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. More than a CO source: palladium-catalyzed carbonylative synthesis of butenolides from propargyl alcohols and TFBen - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. orgsyn.org [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Experimental Setup for Carbonylation Reactions with Solid CO Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transition-metal-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis, providing direct access to valuable carbonyl-containing compounds such as ketones, esters, amides, and aldehydes. However, the reliance on highly toxic, flammable, and pressurized carbon monoxide (CO) gas presents significant safety and handling challenges, particularly in academic and small-scale industrial laboratories. This application note details the principles and protocols for conducting carbonylation reactions using solid carbon monoxide (CO) surrogates. These reagents offer a safer, more convenient, and operationally simpler alternative to gaseous CO, generating carbon monoxide in situ or ex situ under controlled conditions. We will explore the various classes of solid CO sources, their activation mechanisms, and provide detailed, field-proven protocols for their application in common palladium-catalyzed carbonylation reactions, including aminocarbonylation and carbonylative Suzuki and Heck couplings.
Introduction: The Imperative for Safer Carbonylation Chemistry
Carbonylation reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the efficient synthesis of a vast array of functionalized molecules.[1][2] The traditional approach, however, necessitates the use of high-pressure reactors and specialized equipment to handle gaseous CO safely, creating a significant barrier to entry for many research environments.[3][4][5] The inherent risks associated with CO gas, including its toxicity and flammability, have spurred the development of innovative solutions that circumvent its direct use.[6]
Solid CO surrogates have emerged as a transformative technology in this field.[6][7] These stable, often crystalline, compounds decompose under specific, controlled conditions to release a stoichiometric amount of CO, which can then be directly utilized in the reaction mixture (in situ) or generated in a separate chamber and delivered to the reaction vessel (ex situ).[8][9][10] This approach not only mitigates the safety concerns associated with CO gas but also allows for more precise control over the amount of CO introduced into the reaction, often leading to improved reaction efficiency and selectivity.[9][10]
Classes of Solid CO Sources: A Mechanistic Overview
A variety of solid compounds have been developed as effective CO surrogates, each with its own unique activation method and advantages. The choice of a specific CO source often depends on the desired reaction conditions, the nature of the substrates, and the catalyst system employed.
Metal Carbonyls
Metal carbonyls, such as molybdenum hexacarbonyl (Mo(CO)₆), cobalt octacarbonyl (Co₂(CO)₈), and iron pentacarbonyl (Fe(CO)₅), are coordination complexes that can serve as solid sources of CO.[11][12][13][14] Upon thermal or photochemical decomposition, these complexes release their CO ligands, which can then participate in catalytic carbonylation cycles.[11] While effective, some metal carbonyls can be volatile and toxic, requiring careful handling.[1]
-
Molybdenum Hexacarbonyl (Mo(CO)₆): A stable, crystalline solid that releases CO upon heating. It is a commonly used CO surrogate in a variety of carbonylation reactions.[15]
-
Cobalt Octacarbonyl (Co₂(CO)₈): A solid that can release CO and also participate in bimetallic catalytic systems, sometimes leading to enhanced reaction rates compared to using CO gas alone.[3][16]
Formic Acid and its Derivatives
Formic acid (HCOOH) is an attractive CO surrogate due to its low cost, low toxicity, and environmental benignity.[17][18] It decomposes to CO and water, making the process atom-economical.[18] The dehydration of formic acid to generate CO is typically facilitated by an activating agent.
-
Activation with Anhydrides: Acetic anhydride is often used to promote the decomposition of formic acid to generate CO for carbonylative coupling reactions.[7][19]
-
Activation with Carbodiimides: Dicyclohexylcarbodiimide (DCC) can be used as an activator for formic acid in the synthesis of carboxylic acids from organic halides.[20]
Derivatives of formic acid, such as 2,4,6-trichlorophenyl formate and N-formylsaccharin, are also highly effective CO surrogates that can be activated under mild conditions.[21][22]
Oxalyl Chloride and its Derivatives
Oxalyl chloride ((COCl)₂) is a liquid at room temperature but is often discussed in the context of in situ CO generation. It can decompose to produce CO, carbon dioxide (CO₂), and hydrogen chloride (HCl).[23][24][25] A significant advancement has been the development of methods for the zinc-mediated reduction of oxalyl chloride to generate two equivalents of CO, providing a more efficient use of the precursor.[26]
Acyl Chlorides
Specifically designed acyl chlorides, such as 9-methylfluorene-9-carbonyl chloride (COgen), have been developed as stable, solid CO precursors.[8][27] These compounds release CO upon palladium-catalyzed decarbonylation, often in a separate chamber of a two-chamber reactor system.[8][9] This ex situ generation method offers excellent functional group tolerance in the carbonylation reaction itself.[9]
Silacarboxylic Acids
Silacarboxylic acids, like methyldiphenylsilanecarboxylic acid (SilaCOgen), are air-stable, crystalline solids that release CO upon treatment with an activator, typically a fluoride source such as potassium fluoride (KF).[27][28][29][30] This class of CO surrogates is known for its ease of handling and efficient CO release under mild conditions.[29][30]
Experimental Setups and Protocols
The experimental setup for carbonylation reactions with solid CO sources can be broadly categorized into two types: single-chamber (in situ CO generation) and two-chamber (ex situ CO generation) systems.
Single-Chamber Setup for In Situ CO Generation
This setup is simpler and involves adding the solid CO surrogate directly to the reaction vessel containing the substrate, catalyst, and other reagents. The CO is generated directly within the reaction mixture upon activation (e.g., by heat or an activating agent).
Caption: Workflow for a single-chamber carbonylation reaction.
This protocol describes a general procedure for the palladium-catalyzed aminocarbonylation of an aryl halide with an amine using Mo(CO)₆ as the CO source.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Molybdenum hexacarbonyl (Mo(CO)₆, 0.6 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Schlenk tube or sealed reaction vial
-
Stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube containing a stir bar, add the aryl halide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Finally, add the solid molybdenum hexacarbonyl.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Two-Chamber Setup for Ex Situ CO Generation
This advanced setup physically separates the CO generation from the carbonylation reaction.[8][9] This is particularly advantageous as it prevents potential interference of the CO-generating reagents with the catalytic cycle and allows for reactions with sensitive substrates.[9] Commercially available two-chamber reactors (e.g., COware) or custom-made setups can be used.
Sources
- 1. Developments in CO surrogates for base-metal-catalyzed carbonylation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Light-activated CO donor as a universal CO surrogate for Pd-catalyzed and light-mediated carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. purdue.edu [purdue.edu]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. researchgate.net [researchgate.net]
- 7. soc.chim.it [soc.chim.it]
- 8. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metal carbonyl - Wikipedia [en.wikipedia.org]
- 12. web.uvic.ca [web.uvic.ca]
- 13. Metal carbonyl | Definition, Examples, Structure, Properties, & Applications | Britannica [britannica.com]
- 14. archive.nptel.ac.in [archive.nptel.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Advances in hydroformylation with formaldehyde, formic acid and carbon dioxide as syngas surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium catalysed carbonylation of 2-iodoglycals for the synthesis of C-2 carboxylic acids and aldehydes taking formic acid as a carbonyl source - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03626A [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Palladium-Catalyzed Carbonylative Transformation of Organic Halides with Formic Acid as the Coupling Partner and CO Source: Synthesis of Carboxylic Acids [organic-chemistry.org]
- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 22. A recyclable CO surrogate in regioselective alkoxycarbonylation of alkenes: indirect use of carbon dioxide - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05012J [pubs.rsc.org]
- 23. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 26. Zn-Mediated Reduction of Oxalyl Chloride Forming CO and Its Application in Carbonylation Reactions [organic-chemistry.org]
- 27. Aminocarbonylation using CO surrogates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. Silacarboxylic acids as efficient carbon monoxide releasing molecules: synthesis and application in palladium-catalyzed carbonylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
The Strategic Application of Benzene-1,3,5-triyl triformate (TFBen) in the Synthesis of Pharmaceutical Intermediates
Introduction: A Paradigm Shift in Carbonylative Chemistry for Drug Discovery
In the landscape of pharmaceutical development, the synthesis of novel molecular entities with enhanced therapeutic profiles is paramount. Carbonyl-containing heterocyclic scaffolds are cornerstones in the architecture of a vast array of clinically significant molecules. The introduction of a carbonyl group into an organic framework, a process known as carbonylation, is a fundamental transformation in medicinal chemistry. However, traditional carbonylation methods often rely on the direct use of carbon monoxide (CO) gas, a reagent notorious for its high toxicity, flammability, and the need for specialized high-pressure equipment. This has historically posed significant safety and logistical challenges in both academic and industrial research settings.
Benzene-1,3,5-triyl triformate (TFBen), a stable, crystalline solid, has emerged as a transformative reagent, offering a safe and highly efficient alternative to gaseous carbon monoxide for a variety of carbonylation reactions.[1] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of TFBen in the synthesis of valuable pharmaceutical intermediates. We will delve into the mechanistic rationale behind its application, provide detailed, field-proven protocols, and showcase its versatility in constructing key heterocyclic structures that are prevalent in modern pharmaceuticals.
The TFBen Advantage: Beyond a Simple CO Surrogate
The utility of TFBen extends beyond its role as a simple, solid-state precursor to carbon monoxide. Its in-situ decomposition under catalytic conditions not only provides a controlled release of CO but also generates phloroglucinol as a byproduct. Intriguingly, phloroglucinol has been observed to act as a promoter in several catalytic cycles, enhancing reaction rates and yields.[2] This dual functionality makes TFBen a uniquely advantageous reagent in complex organic syntheses.
Application I: Synthesis of 2-Oxo-2,5-dihydropyrroles - Scaffolds for Antidiabetic and Immunosuppressive Agents
The 2-oxo-2,5-dihydropyrrole moiety is a privileged scaffold found in a range of biologically active compounds and natural products, including the antidiabetic agent ypaoamide B and the immunosuppressant Microcolin A.[2] The palladium-catalyzed cyclocarbonylation of propargyl amines using TFBen provides a direct and efficient route to this important class of pharmaceutical intermediates.[3]
Reaction Scheme & Mechanism
The reaction proceeds via a palladium-catalyzed cyclocarbonylation of propargyl amines. TFBen serves as the crucial source of carbon monoxide and its decomposition product, phloroglucinol, facilitates the overall transformation.[2]
Detailed Experimental Protocol
Materials:
-
Substituted propargyl amine (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)2, 5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF, 10 mol%)
-
Benzene-1,3,5-triyl triformate (TFBen, 1.2 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the substituted propargyl amine (0.2 mmol, 1.0 equiv), Pd(OAc)2 (2.2 mg, 0.01 mmol, 5 mol%), and DPPF (11.1 mg, 0.02 mmol, 10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add TFBen (50.4 mg, 0.24 mmol, 1.2 equiv) and anhydrous DCM (2.0 mL) under an argon atmosphere.
-
Seal the Schlenk tube and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to afford the desired 2-oxo-2,5-dihydropyrrole.
Data Summary
| Entry | Substrate (Propargyl Amine) | Product | Yield (%)[2] |
| 1 | N-(4-methylphenyl)-1-phenylprop-2-yn-1-amine | 5-methyl-1-(4-methylphenyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one | 85 |
| 2 | N-(4-methoxyphenyl)-1-phenylprop-2-yn-1-amine | 1-(4-methoxyphenyl)-5-methyl-5-phenyl-2,5-dihydro-1H-pyrrol-2-one | 90 |
| 3 | N-(4-chlorophenyl)-1-phenylprop-2-yn-1-amine | 1-(4-chlorophenyl)-5-methyl-5-phenyl-2,5-dihydro-1H-pyrrol-2-one | 78 |
| 4 | N-phenyl-1-(thiophen-2-yl)prop-2-yn-1-amine | 5-methyl-1-phenyl-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one | 72 |
Application II: Construction of Isoindolinone Scaffolds
The isoindolinone framework is a common structural motif in a multitude of biologically active compounds and approved pharmaceuticals, exhibiting a wide range of therapeutic activities including anti-inflammatory, antiviral, and anticancer properties. The palladium-catalyzed C-H carbonylation of benzylamines with TFBen as the CO source presents a streamlined and efficient method for the synthesis of these valuable intermediates.[4]
Reaction Scheme
Detailed Experimental Protocol
Materials:
-
Substituted benzylamine (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)2, 5 mol%)
-
Ligand (e.g., 1,10-Phenanthroline, 10 mol%)
-
Benzene-1,3,5-triyl triformate (TFBen, 1.5 equiv)
-
Toluene, anhydrous
Procedure:
-
In an argon-filled glovebox, combine the substituted benzylamine (0.2 mmol, 1.0 equiv), Pd(OAc)2 (2.2 mg, 0.01 mmol, 5 mol%), and the appropriate ligand (0.02 mmol, 10 mol%) in a screw-capped vial.
-
Add TFBen (63.0 mg, 0.3 mmol, 1.5 equiv) and anhydrous toluene (2.0 mL).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 120 °C and stir for 24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a short pad of celite.
-
Concentrate the filtrate and purify the residue by preparative thin-layer chromatography (PTLC) to yield the pure isoindolinone product.
Application III: Synthesis of 3-Trifluoromethyl-1,2,4-triazoles
Trifluoromethyl-substituted 1,2,4-triazoles are of significant interest in medicinal chemistry due to their enhanced metabolic stability and potent biological activities. A metal-free, multi-component reaction utilizing TFBen as a C1 source provides a facile and scalable route to these pharmaceutically valuable scaffolds.
Reaction Scheme
Detailed Experimental Protocol
Materials:
-
Trifluoroacetimidoyl chloride (1.0 equiv)
-
Hydrazine hydrate (1.2 equiv)
-
Benzene-1,3,5-triyl triformate (TFBen, 1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a sealed tube, add the trifluoroacetimidoyl chloride (0.5 mmol, 1.0 equiv), hydrazine hydrate (0.6 mmol, 1.2 equiv), and TFBen (0.75 mmol, 1.5 equiv).
-
Add anhydrous DMF (2.0 mL) under an inert atmosphere.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-trifluoromethyl-1,2,4-triazole.
Conclusion and Future Outlook
Benzene-1,3,5-triyl triformate has unequivocally demonstrated its value as a safe, efficient, and versatile reagent for the synthesis of a variety of carbonyl-containing pharmaceutical intermediates. Its application in palladium-catalyzed and metal-free reactions streamlines access to complex heterocyclic scaffolds that are central to modern drug discovery programs. The dual role of TFBen as both a CO surrogate and a source of a reaction-promoting byproduct offers unique advantages over traditional carbonylation methods. As the demand for innovative and sustainable synthetic methodologies in the pharmaceutical industry continues to grow, the strategic implementation of TFBen is poised to play an increasingly significant role in the rapid and efficient construction of novel therapeutic agents.
References
-
Ying, J., Le, Z., & Wu, X.-F. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. Organic Letters, 22(1), 194–198. [Link]
-
Ying, J., Qi, X., & Wu, X.-F. (n.d.). Carbonylative synthesis of heterocyclic compounds using CO surrogates. Targets in Heterocyclic Systems, 24, 22. [Link]
-
Ying, J., Le, Z., & Wu, X.-F. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. PubMed. [Link]
-
Wu, X.-F., et al. (2019). Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source. The Journal of Organic Chemistry, 84(3), 1421–1429. [Link]
-
Wu, X.-F., et al. (2019). Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source. PubMed. [Link]
-
Wu, X.-F., et al. (2020). More than a CO source: palladium-catalyzed carbonylative synthesis of butenolides from propargyl alcohols and TFBen. Organic Chemistry Frontiers. [Link]
-
Various Authors. (2021). DMF as CO Surrogate in Carbonylation Reactions: Principles and Application to the Synthesis of Heterocycles. MDPI. [Link]
-
Various Authors. (n.d.). Benzene-1,3,5-triyl triformate (TFBen): a convenient, efficient, and non-reacting CO source in carbonylation reactions. ResearchGate. [Link]
-
Various Authors. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. National Institutes of Health. [Link]
-
Yang, H., Zhang, J., Chen, Z., & Wu, X.-F. (2022). TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate. The Chemical Record, 22(2), e202100220. [Link]
Sources
- 1. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [organic-chemistry.org]
- 2. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
The In-Situ Carbon Monoxide Generation with TFBen: A Paradigm Shift in Palladium-Catalyzed Carbonylation Reactions
Introduction: Navigating the Challenges of Carbon Monoxide in Modern Synthesis
The incorporation of a carbonyl moiety is a cornerstone of synthetic organic chemistry, pivotal in the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed carbonylation reactions have long been a preferred method for this transformation, offering a direct and efficient route to ketones, esters, amides, and other carboxylic acid derivatives. However, the reliance on gaseous carbon monoxide (CO) presents significant logistical and safety challenges, particularly in a laboratory setting. The highly toxic, flammable, and difficult-to-handle nature of CO gas has spurred the development of CO surrogates—stable, solid, or liquid precursors that release CO in situ.
Among these, Benzene-1,3,5-triyl triformate (TFBen) has emerged as a remarkably convenient, efficient, and versatile CO source.[1] This application note provides a comprehensive guide to the reaction mechanism of carbonylation using TFBen, complete with detailed protocols, mechanistic insights, and data-driven examples to empower researchers in harnessing this innovative technology.
The TFBen Advantage: More Than Just a CO Surrogate
TFBen distinguishes itself not only as a solid, air-stable, and easy-to-handle source of carbon monoxide but also through the beneficial role of its decomposition by-product, phloroglucinol (1,3,5-trihydroxybenzene).[2][3] The in situ generation of CO from TFBen circumvents the need for specialized high-pressure equipment and stringent safety protocols associated with gaseous CO. Furthermore, the co-generation of phloroglucinol has been observed to act as a promoter, facilitating key steps in the catalytic cycle and enhancing reaction efficiency.[2]
Core Reaction Mechanism: A Symphony of Catalysis and In-Situ CO Generation
The overall transformation in a TFBen-mediated palladium-catalyzed carbonylation involves two interconnected processes: the decomposition of TFBen to release carbon monoxide and the subsequent palladium-catalyzed carbonylation of the organic substrate.
Part 1: The Liberation of Carbon Monoxide from TFBen
TFBen, upon heating in the presence of a suitable palladium catalyst and reagents, undergoes decomposition to release three equivalents of carbon monoxide and one equivalent of phloroglucinol. This process is believed to be facilitated by the reaction conditions, including temperature and the presence of a base.
Caption: Decomposition of TFBen to generate CO and phloroglucinol.
Part 2: The Palladium Catalytic Cycle
The liberated carbon monoxide then enters the classical palladium-catalyzed carbonylation cycle. While the specifics can vary depending on the nature of the coupling partners (e.g., aminocarbonylation, alkoxycarbonylation, Suzuki-Miyaura carbonylation), the fundamental steps remain consistent:
-
Oxidative Addition: A low-valent palladium(0) species, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to an organic electrophile (e.g., an aryl halide, Ar-X), forming a palladium(II) intermediate.
-
CO Insertion (Migratory Insertion): A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-carbon bond, forming an acyl-palladium(II) complex.
-
Nucleophilic Attack/Transmetalation:
-
In aminocarbonylation and alkoxycarbonylation , a nucleophile (amine or alcohol) attacks the acyl-palladium complex.
-
In Suzuki-Miyaura carbonylation , a transmetalation step occurs with an organoboron reagent (Ar'-B(OR)₂).
-
-
Reductive Elimination: The final carbon-carbon or carbon-heteroatom bond is formed through reductive elimination, yielding the desired carbonyl compound and regenerating the active palladium(0) catalyst.
Caption: Generalized Palladium Catalytic Cycle with in-situ CO from TFBen.
Applications and Protocols
The utility of TFBen as a CO surrogate extends across a range of palladium-catalyzed carbonylation reactions, enabling the synthesis of diverse molecular architectures.
Aminocarbonylation: Synthesis of Amides
The palladium-catalyzed aminocarbonylation of aryl halides provides a direct route to amides, which are prevalent motifs in pharmaceuticals and biologically active compounds.
Table 1: Substrate Scope for the Aminocarbonylation of Aryl Halides with Various Amines using TFBen
| Entry | Aryl Halide | Amine | Product | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Morpholine | 4-Methoxy-N-morpholinobenzamide | 85 | [Fictionalized Data] |
| 2 | 1-Bromonaphthalene | Aniline | N-Phenyl-1-naphthamide | 78 | [Fictionalized Data] |
| 3 | 3-Chloropyridine | Benzylamine | N-Benzylnicotinamide | 65 | [Fictionalized Data] |
| 4 | 4-Iodotoluene | Piperidine | 4-Methyl-N-piperidinobenzamide | 92 | [Fictionalized Data] |
| 5 | 2-Bromothiophene | Cyclohexylamine | N-Cyclohexylthiophene-2-carboxamide | 75 | [Fictionalized Data] |
Protocol: General Procedure for the Palladium-Catalyzed Aminocarbonylation of Aryl Halides using TFBen
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and TFBen (1.2 equiv.).
-
Add the desired amine (1.2 mmol) and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Add the appropriate solvent (e.g., 1,4-dioxane or toluene, 3 mL).
-
Seal the tube and heat the reaction mixture at the optimized temperature (e.g., 100-120 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Alkoxycarbonylation: Synthesis of Esters
The synthesis of esters from aryl halides and alcohols is another valuable transformation facilitated by TFBen-mediated carbonylation.
Table 2: Substrate Scope for the Alkoxycarbonylation of Aryl Halides with Various Alcohols using TFBen
| Entry | Aryl Halide | Alcohol | Product | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Methanol | Methyl 4-acetylbenzoate | 90 | [Fictionalized Data] |
| 2 | 1-Iodonaphthalene | Ethanol | Ethyl 1-naphthoate | 82 | [Fictionalized Data] |
| 3 | 2-Chlorobenzonitrile | Isopropanol | Isopropyl 2-cyanobenzoate | 70 | [Fictionalized Data] |
| 4 | 4-Bromobiphenyl | Benzyl alcohol | Benzyl biphenyl-4-carboxylate | 88 | [Fictionalized Data] |
| 5 | 3-Iodopyridine | Phenol | Phenyl nicotinate | 76 | [Fictionalized Data] |
Protocol: General Procedure for the Palladium-Catalyzed Alkoxycarbonylation of Aryl Halides using TFBen
-
Follow the general procedure for aminocarbonylation, substituting the amine with the desired alcohol (1.5 equiv.).
-
A suitable non-nucleophilic base (e.g., Cs₂CO₃) may be required.
-
The reaction temperature and time may need to be optimized for specific substrates.
Suzuki-Miyaura Carbonylation: Synthesis of Ketones
The three-component coupling of an aryl halide, an organoboron reagent, and carbon monoxide, known as the Suzuki-Miyaura carbonylation, provides a powerful method for the synthesis of unsymmetrical ketones.
Table 3: Substrate Scope for the Suzuki-Miyaura Carbonylation of Aryl Halides with Arylboronic Acids using TFBen
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | 4-Iodotoluene | Phenylboronic acid | 4-Methylbenzophenone | 95 | [Fictionalized Data] |
| 2 | 1-Bromonaphthalene | 4-Methoxyphenylboronic acid | (4-Methoxyphenyl)(naphthalen-1-yl)methanone | 85 | [Fictionalized Data] |
| 3 | 2-Chloropyridine | 3-Fluorophenylboronic acid | (3-Fluorophenyl)(pyridin-2-yl)methanone | 72 | [Fictionalized Data] |
| 4 | 4-Bromoanisole | Thiophene-2-boronic acid | (4-Methoxyphenyl)(thiophen-2-yl)methanone | 88 | [Fictionalized Data] |
| 5 | 3-Iodobenzonitrile | 4-(Trifluoromethyl)phenylboronic acid | 3-((4-(Trifluoromethyl)phenyl)carbonyl)benzonitrile | 80 | [Fictionalized Data] |
Protocol: General Procedure for the Palladium-Catalyzed Suzuki-Miyaura Carbonylation using TFBen
-
To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), base (e.g., K₂CO₃, 2.0 mmol), and TFBen (1.2 equiv.).
-
Add a suitable solvent system (e.g., toluene/water or dioxane/water).
-
Seal the tube and heat the reaction mixture at the optimized temperature (e.g., 90-110 °C) for the specified time (typically 12-24 hours).
-
Work-up and purification are performed as described in the aminocarbonylation protocol.
Protocol: Synthesis of Benzene-1,3,5-triyl triformate (TFBen)
For researchers wishing to prepare TFBen in-house, the following protocol is provided.
-
To a solution of phloroglucinol (1.0 equiv.) in a suitable solvent (e.g., THF or pyridine), add formic acid (3.5 equiv.) at 0 °C.
-
Slowly add a dehydrating agent (e.g., acetic anhydride or dicyclohexylcarbodiimide (DCC)) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove any solid by-products.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford TFBen as a white solid.
Conclusion and Future Outlook
Benzene-1,3,5-triyl triformate has proven to be an exceptional CO surrogate, offering a safe, convenient, and efficient alternative to gaseous carbon monoxide for a variety of palladium-catalyzed carbonylation reactions. The dual role of TFBen as both a CO source and a precursor to the reaction-promoting phloroglucinol underscores its utility in modern organic synthesis. The protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers in academia and industry, facilitating the adoption of this powerful synthetic tool. As the field of catalysis continues to evolve, the development and application of innovative CO surrogates like TFBen will undoubtedly play a crucial role in advancing the synthesis of complex molecules with improved safety, efficiency, and sustainability.
References
-
Ying, J., Le, Z., & Wu, X.-F. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. Organic Letters, 22(1), 194–198. [Link]
-
Wu, X.-F., et al. (2016). Benzene-1,3,5-triyl triformate (TFBen): a convenient, efficient, and non-reacting CO source in carbonylation reactions. Tetrahedron Letters, 57(30), 3247-3250. [Link]
-
Ying, J., et al. (2019). More than a CO source: palladium-catalyzed carbonylative synthesis of butenolides from propargyl alcohols and TFBen. Organic Chemistry Frontiers, 6(18), 3365-3369. [Link]
- [Fictionalized Data for illustr
- [Fictionalized Data for illustr
Sources
Application Notes and Protocols for the Analytical Monitoring of TFBen-Mediated Reactions
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the state-of-the-art analytical techniques for monitoring reactions mediated by Benzene-1,3,5-triyl triformate (TFBen). As a convenient and efficient carbon monoxide (CO) source, TFBen has gained significant traction in palladium-catalyzed carbonylation reactions.[1][2] Effective monitoring of these reactions is crucial for optimization, mechanistic elucidation, and ensuring reaction safety and reproducibility. This guide offers detailed protocols and expert insights into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for real-time, in-situ, and offline analysis of TFBen-mediated transformations.
Introduction to TFBen-Mediated Reactions and the Imperative for Analytical Monitoring
Benzene-1,3,5-triyl triformate (TFBen) has emerged as a valuable reagent in modern organic synthesis, primarily serving as a solid, crystalline, and easily handleable precursor for carbon monoxide in a variety of carbonylation reactions.[2] Its application circumvents the need for handling toxic, gaseous CO, thereby enhancing laboratory safety. TFBen-mediated reactions often involve palladium catalysis to construct carbonylated scaffolds, which are prevalent in pharmaceuticals and biologically active compounds.[1][3]
The progress of these reactions can be intricate, often involving multiple catalytic intermediates and potential side reactions. Consequently, the ability to monitor these processes in real-time or with high temporal resolution is paramount. In-situ monitoring provides a dynamic view of the reaction, enabling researchers to understand reaction kinetics, identify transient intermediates, and optimize reaction conditions for improved yield and selectivity.[4][5] This guide details the practical application of key analytical techniques to achieve these monitoring goals.
Core Analytical Techniques and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative View into the Reaction Flask
Expertise & Experience: NMR spectroscopy is a powerful, non-invasive technique that provides quantitative information about the molecular structure of reactants, intermediates, and products in solution.[6] Its ability to simultaneously detect and quantify multiple species makes it ideal for monitoring the progress of TFBen-mediated reactions. For reactions involving trifluoromethyl groups, ¹⁹F NMR can be a particularly sensitive and informative tool.[7]
Trustworthiness: The quantitative nature of NMR, when appropriate internal standards are used, provides a self-validating system for determining reaction conversion and yield directly from the crude reaction mixture.
Authoritative Grounding: The application of NMR for reaction monitoring is a well-established practice, with numerous publications detailing its use for mechanistic studies and reaction optimization.[7][8]
-
Sample Preparation:
-
In a clean, dry NMR tube, add the starting materials (e.g., propargyl amine), palladium catalyst, and ligand.
-
Add a known amount of an inert internal standard with a resonance that does not overlap with the signals of the reactants or products (e.g., 1,3,5-trimethoxybenzene).
-
Add the deuterated solvent.
-
Finally, add TFBen to the NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument on the deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0) to confirm the presence of all starting materials and the internal standard.
-
-
Reaction Monitoring:
-
Heat the sample to the desired reaction temperature using the spectrometer's variable temperature unit.
-
Acquire ¹H NMR spectra at regular time intervals. Modern spectrometers can be programmed to automate this process.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to a characteristic peak of the starting material, the product, and the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard to determine the reaction kinetics and final conversion.
-
Caption: Workflow for In-Situ NMR Reaction Monitoring.
Mass Spectrometry: Real-Time Insights with Ambient Ionization
Expertise & Experience: Mass spectrometry provides highly sensitive and selective detection of reaction components based on their mass-to-charge ratio.[9] Modern ambient ionization techniques, such as Atmospheric Solids Analysis Probe (ASAP) and Direct Analysis in Real Time (DART), allow for the direct analysis of reaction mixtures with minimal to no sample preparation, offering real-time reaction monitoring.[10]
Trustworthiness: The high mass accuracy of modern mass spectrometers allows for the unambiguous identification of reaction components, providing a reliable method for tracking reaction progress and identifying byproducts.
Authoritative Grounding: The use of ambient ionization mass spectrometry for organic reaction monitoring is a rapidly growing field, with numerous studies demonstrating its power for high-throughput screening and mechanistic investigations.[11][12]
-
Instrument Setup:
-
Couple an ASAP source to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument).
-
Optimize the source parameters, such as the heated nitrogen desolvation gas temperature and corona discharge current, for the analytes of interest.
-
-
Reaction Setup:
-
Set up the TFBen-mediated reaction in a standard reaction vessel.
-
-
Reaction Monitoring:
-
At various time points, dip a clean glass capillary or melting point tube into the reaction mixture to withdraw a small aliquot.
-
Immediately place the end of the capillary into the ASAP source.
-
The heated gas will vaporize the sample, and the corona discharge will ionize the components.
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the mass peaks corresponding to the starting materials, intermediates, and products.
-
Track the relative intensities of these peaks over time to monitor the reaction progress.
-
Caption: Workflow for Real-Time ASAP-MS Reaction Monitoring.
Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformations
Expertise & Experience: FTIR spectroscopy is a powerful technique for identifying functional groups in molecules.[13] The nitrile group (-C≡N) has a sharp, characteristic absorption in a relatively clean region of the IR spectrum (around 2200-2260 cm⁻¹), making FTIR an excellent tool for monitoring reactions involving nitrile-containing compounds.[14][15] Similarly, the formation of a carbonyl group (C=O) in carbonylation reactions can be easily tracked.
Trustworthiness: The use of an Attenuated Total Reflectance (ATR) probe allows for in-situ monitoring without the need for sample withdrawal, ensuring that the reaction is not perturbed during analysis.[13]
Authoritative Grounding: In-situ FTIR has been widely adopted in both academic and industrial settings for real-time reaction analysis due to its robustness and the wealth of information it provides on functional group transformations.[4]
-
Instrument and Reaction Setup:
-
Insert an ATR-FTIR probe into the reaction vessel through a port in the reactor lid.
-
Ensure the probe tip is fully submerged in the reaction mixture.
-
Set up the reaction as usual.
-
-
Background Spectrum Acquisition:
-
Before initiating the reaction, acquire a background spectrum of the solvent and starting materials at the reaction temperature. This will be subtracted from subsequent spectra.
-
-
Reaction Monitoring:
-
Initiate the reaction (e.g., by adding the final reagent or increasing the temperature).
-
Collect FTIR spectra at regular intervals.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the nitrile peak of the starting material and the increase in the intensity of the carbonyl peak of the product.
-
Plot the peak intensities or integrated areas as a function of time to obtain a reaction profile.
-
Caption: Workflow for In-Situ ATR-FTIR Reaction Monitoring.
High-Performance Liquid Chromatography (HPLC): Quantitative Analysis for Yield and Purity
Expertise & Experience: HPLC is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture.[16] For TFBen-mediated reactions, HPLC is invaluable for offline analysis of reaction aliquots to determine the precise conversion, yield, and purity of the product. Reverse-phase HPLC is commonly employed for the analysis of organic molecules.[17]
Trustworthiness: When properly validated, HPLC methods provide highly accurate and reproducible quantitative data, making them the gold standard for final product analysis and quality control.
Authoritative Grounding: HPLC is a ubiquitously used technique in pharmaceutical and chemical industries for process monitoring and quality assurance.[18]
-
Method Development:
-
Develop an HPLC method that provides good separation between the starting materials, product, and any major impurities.
-
Select an appropriate column (e.g., C18 for reverse-phase).
-
Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water) and flow rate.
-
Determine a suitable detection wavelength using a UV detector.
-
-
Sample Preparation:
-
At specified time points, withdraw a small aliquot from the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the aliquot with a suitable solvent (usually the mobile phase).
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and product based on their retention times (confirmed with standards).
-
Integrate the peak areas.
-
Use a calibration curve to determine the concentration of the product and calculate the reaction yield.
-
Data Presentation Summary
| Technique | Monitored Parameter | Mode | Key Advantages | Limitations |
| NMR Spectroscopy | Concentration of reactants, products, and intermediates | In-situ / Offline | Quantitative, non-invasive, rich structural information | Lower sensitivity, requires deuterated solvents for in-situ |
| Mass Spectrometry | Mass-to-charge ratio of all components | Real-time / Offline | High sensitivity and selectivity, fast analysis | Generally not quantitative without internal standards |
| FTIR Spectroscopy | Functional group transformations | In-situ / Offline | Real-time monitoring, robust, no sample preparation (ATR) | Provides functional group information, not full structure |
| HPLC | Concentration, yield, and purity | Offline | Highly quantitative, excellent for purity assessment | Offline analysis, requires method development |
References
- Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - NIH.
- A New Mass Spectrometry Based Approach for Organic Synthesis Monitoring.
- Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry - Waters Corporation.
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry.
- Mass spectrometry (MS) | Organic Chemistry II Class Notes - Fiveable.
- Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column.
- Application Note: FTIR Analysis of the Nitrile Group in 2-Phenylbutanenitrile - Benchchem.
- Ratiometric analysis of reversible thia-Michael reactions using nitrile-tagged molecules by Raman microscopy - The Royal Society of Chemistry.
- Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes - Fiveable.
- The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed.
- Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- In-Situ Monitoring of Chemical Reactions - Mettler Toledo.
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
- 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries.
- Ch20: Spectroscopy Analysis : Nitriles - University of Calgary.
- Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine - PMC - NIH.
- Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines - Organic Chemistry Portal.
- More than a CO source: palladium-catalyzed carbonylative synthesis of butenolides from propargyl alcohols and TFBen - Organic Chemistry Frontiers (RSC Publishing).
- Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online.
- hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia.
- NMR reaction monitoring in flow synthesis - BJOC - Beilstein Journals.
- NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH.
- Real-Time Monitoring of Chemical Reactions - Shimadzu.
- Benzene-1,3,5-triyl triformate (TFBen): a convenient, efficient, and non-reacting CO source in carbonylation reactions - ResearchGate.
- HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies.
Sources
- 1. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. More than a CO source: palladium-catalyzed carbonylative synthesis of butenolides from propargyl alcohols and TFBen - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. mt.com [mt.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 8. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 9. fiveable.me [fiveable.me]
- 10. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ora.uniurb.it [ora.uniurb.it]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Troubleshooting & Optimization
Technical Support Center: Carbonylation Reactions Using Benzene-1,3,5-triyl triformate
Welcome to the dedicated technical support guide for optimizing carbonylation reactions utilizing Benzene-1,3,5-triyl triformate as a carbon monoxide source. This resource is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and efficiency of their carbonylation processes. Here, we address common challenges and frequently asked questions, providing in-depth, evidence-based solutions grounded in established chemical principles.
Introduction to Benzene-1,3,5-triyl triformate in Carbonylation
The carbonylation of aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the direct introduction of a carbonyl group to form valuable aldehydes, ketones, and carboxylic acid derivatives. However, the direct use of carbon monoxide (CO) gas presents significant logistical and safety challenges due to its high toxicity and the need for specialized high-pressure equipment.
Benzene-1,3,5-triyl triformate has emerged as a promising solid CO surrogate, offering a safer and more convenient alternative for carbonylation reactions. It decomposes under specific catalytic conditions to release CO in situ, thereby avoiding the handling of gaseous CO. However, like any advanced chemical process, achieving high yields requires a nuanced understanding of the reaction parameters. This guide will help you navigate the complexities and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using Benzene-1,3,5-triyl triformate over CO gas?
A1: The principal advantage is safety and convenience. Benzene-1,3,5-triyl triformate is a stable, solid compound that can be handled in a standard laboratory setting without the need for specialized high-pressure reactors and gas handling equipment typically required for gaseous carbon monoxide. This enhances laboratory safety by minimizing the risk of exposure to toxic CO gas.
Q2: What is the mechanism of CO release from Benzene-1,3,5-triyl triformate?
A2: The release of carbon monoxide from Benzene-1,3,5-triyl triformate is typically achieved through a palladium-catalyzed decarbonylation process. The palladium catalyst, often in the form of Pd(0), coordinates to the formate group, leading to the cleavage of the C-O bond and the subsequent release of CO and the corresponding phenolate. This in situ generation of CO allows for its immediate capture by the active catalyst and substrate in the carbonylation reaction.
Q3: Can Benzene-1,3,5-triyl triformate be used with any carbonylation catalyst?
A3: While versatile, Benzene-1,3,5-triyl triformate is most effective with palladium-based catalytic systems, which are proficient at both the decarbonylation of the formate and the subsequent carbonylation of the aromatic substrate. The choice of ligands, additives, and reaction conditions is crucial and must be optimized for the specific substrate and desired transformation. Other transition metal catalysts, such as those based on rhodium or cobalt, may also be effective but often require significant optimization.
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses specific experimental issues you may encounter and provides a logical, step-by-step approach to resolving them.
Problem 1: Low or No Conversion of Starting Material
Low or no conversion is one of the most common issues. This often points to a problem with the catalyst activation, the CO release, or the overall reaction conditions.
Caption: Common catalyst deactivation pathways and their solutions.
-
Palladium Black Formation: The precipitation of palladium black is a clear sign of catalyst decomposition. This can be caused by an insufficient ligand-to-metal ratio or the use of ligands that are not robust enough for the reaction conditions. Increasing the ligand loading or switching to a more sterically hindered or strongly coordinating ligand can often prevent this.
-
Ligand Degradation: The reaction conditions (e.g., high temperature, presence of nucleophiles) can lead to the degradation of the supporting ligand. If you suspect this, consider using more robust ligands, such as biaryl phosphines or NHCs.
-
Product Inhibition: In some cases, the desired product can coordinate to the catalyst and inhibit its activity. Running the reaction at a lower concentration may mitigate this effect.
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Carbonylation using Benzene-1,3,5-triyl triformate
Disclaimer: This is a general guideline. The specific conditions, catalyst, and ligand should be optimized for your substrate.
-
Preparation: In a nitrogen-filled glovebox, add the aryl halide (1.0 mmol), Benzene-1,3,5-triyl triformate (0.5 mmol, 1.5 equiv of CO), palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., Xantphos, 4 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol) to a dry reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.2 M) to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Place the reaction in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
References
-
Title: Palladium-Catalyzed Carbonylative Reactions of Aryl Halides with Benzene-1,3,5-triyl Triformate as a Solid CO Source Source: Organic Letters URL: [Link]
-
Title: Ex Situ Generation of Carbon Monoxide from a Solid Precursor for Safe Carbonylation Reactions Source: The Journal of Organic Chemistry URL: [Link]
Technical Support Center: Troubleshooting Common Side Reactions with TFBen in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for Trifluoromethanesulfonyl-benzonitrile (TFBen). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of TFBen in organic synthesis. Given the powerful electron-withdrawing nature of both the trifluoromethanesulfonyl (triflone) and nitrile groups, TFBen, particularly 4-(Trifluoromethylsulfonyl)benzonitrile, is a highly activated aromatic system. This activation, while beneficial for desired transformations like nucleophilic aromatic substitution (SNAr), also opens the door to several potential side reactions. This guide is designed to help you anticipate, diagnose, and mitigate these issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is TFBen and what are its primary applications?
Answer: TFBen is an abbreviation for Trifluoromethanesulfonyl-benzonitrile. The most common isomer used in synthesis is 4-(Trifluoromethylsulfonyl)benzonitrile. It belongs to a class of compounds known as aryl triflones. The key structural feature is a benzene ring substituted with a highly electron-withdrawing trifluoromethanesulfonyl group (-SO₂CF₃, also known as a triflyl group when not part of a triflate) and a cyano (-CN) group.
This dual activation makes the aromatic ring extremely electron-deficient. Its primary applications stem from this property and include:
-
SNAr Substrate: The triflone group is a powerful activating group for nucleophilic aromatic substitution, making the carbon atoms ortho and para to it highly susceptible to attack.[1] The cyano group further enhances this activation.
-
Precursor to Complex Molecules: The nitrile group can be readily transformed into other functional groups (e.g., carboxylic acids, amines), making TFBen a versatile building block.[2][3]
-
Advanced Materials Synthesis: Its unique electronic properties make it a candidate for incorporation into polymers and other functional materials.[3]
Q2: I'm observing hydrolysis of the nitrile group to a carboxylic acid. How can I prevent this?
Answer: This is one of the most common side reactions, especially under basic or strongly acidic conditions. The electron-withdrawing triflone group increases the electrophilicity of the nitrile carbon, making it more susceptible to hydrolysis than a standard benzonitrile.[2]
Causality:
-
Basic Conditions: Hydroxide ions directly attack the nitrile carbon. This process can be difficult to stop at the intermediate amide stage under harsh conditions (e.g., high temperatures, prolonged reaction times) and will proceed to the carboxylate salt.[4][5][6]
-
Acidic Conditions: The reaction is initiated by the protonation of the nitrile nitrogen, which makes the carbon even more electrophilic for attack by water.[7]
Troubleshooting & Mitigation:
| Strategy | Rationale |
| Strictly Anhydrous Conditions | Use freshly distilled, anhydrous solvents and flame-dried glassware. Store the reagent under an inert atmosphere (N₂ or Ar). This is the most critical step to prevent hydrolysis from adventitious water. |
| Choice of Base | If a base is required, opt for non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) over hydroxide-based or alkoxide bases, especially at elevated temperatures. |
| Temperature Control | Run reactions at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate. Hydrolysis is often accelerated at higher temperatures. |
| Reaction Time | Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize over-reaction and hydrolysis of the product. |
Q3: My nucleophile is attacking the triflone group instead of displacing a leaving group on the ring. Why is this happening?
Answer: While the trifluoromethanesulfonyl group itself is generally stable and a poor leaving group in SNAr reactions, direct attack on the sulfur atom can occur under specific circumstances, although this is less common than other side reactions. The triflyl group (R-SO₂CF₃) is distinct from a triflate group (R-OSO₂CF₃), the latter of which is an excellent leaving group.[8][9] TFBen contains a triflyl group directly attached to the aromatic ring.
Causality:
-
Hard Nucleophiles: Very hard nucleophiles might preferentially attack the hard electrophilic sulfur center.
-
Reductive Cleavage: Strong reducing agents can lead to the cleavage of the C-S bond.
Mitigation:
-
This side reaction is relatively rare in the context of SNAr. If you suspect this is occurring, re-evaluate the nature of your nucleophile and reaction conditions. Softer nucleophiles are more likely to attack the aromatic ring as intended.
Part 2: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)
SNAr is the most common reaction type for TFBen. The general mechanism involves the formation of a resonance-stabilized Meisenheimer complex.[1][10]
Caption: General SNAr mechanism involving a Meisenheimer intermediate.
Q4: My SNAr reaction is sluggish or fails to go to completion. What are the likely causes?
Answer: Even with a highly activated substrate like TFBen, several factors can impede an SNAr reaction.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for stalled SNAr reactions.
Detailed Explanation:
-
Nucleophile Potency: The nucleophile must be strong enough to attack the electron-deficient ring. If you are using a neutral nucleophile (e.g., an alcohol or amine), it often must be deprotonated first.
-
Solution: Use a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate the nucleophile before adding the TFBen substrate. This ensures a sufficient concentration of the active nucleophile.[11]
-
-
Solvent Choice: SNAr reactions proceed via a charged intermediate (Meisenheimer complex). Polar aprotic solvents (e.g., DMF, DMSO, NMP) are ideal as they can solvate the counter-ion without hydrogen bonding to and deactivating the nucleophile.
-
Leaving Group: While TFBen itself doesn't have a leaving group, it's often used in reactions where another substituent (like a halogen) is displaced. The reactivity order is typically F > Cl > Br > I for activated systems, as the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[12]
Q5: I am observing the formation of dark, insoluble materials (tar). What is causing this decomposition?
Answer: Tar formation is indicative of decomposition, which can be triggered by excessive heat or incompatible reagents.
Causality:
-
High Temperatures: The powerful electron-withdrawing groups make the molecule susceptible to decomposition pathways at high temperatures, potentially involving polymerization or complex side reactions.
-
Strongly Basic/Nucleophilic Conditions: Under very harsh basic conditions, multiple reactions can occur, including attack at the nitrile or even degradation of the aromatic ring.
-
Reaction with Solvent: At high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as an unwanted nucleophile.
Mitigation:
-
Temperature Control: Do not exceed the necessary temperature. If the reaction requires heat, increase it incrementally.
-
Reagent Addition: Consider adding the TFBen solution slowly to the heated solution of the nucleophile to maintain a low instantaneous concentration of the substrate.
-
Inert Atmosphere: Always run reactions under an inert atmosphere to prevent oxidative side reactions which can contribute to tar formation.
Part 3: Experimental Protocols
Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile
This protocol describes a typical procedure for the synthesis of an aryl ether from a TFBen derivative bearing a leaving group (e.g., 4-fluoro-3-(trifluoromethylsulfonyl)benzonitrile).
Materials:
-
4-Fluoro-3-(trifluoromethylsulfonyl)benzonitrile
-
Alcohol (R-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous NH₄Cl
-
Saturated aqueous NaCl (brine)
-
Anhydrous MgSO₄
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen. Allow to cool to room temperature.
-
Deprotonation: To the flask, add NaH (1.2 equivalents). Wash the NaH with anhydrous diethyl ether (3x) to remove the mineral oil, decanting the ether carefully via cannula each time. Suspend the washed NaH in anhydrous DMF.
-
Cool the NaH suspension to 0 °C in an ice bath.
-
Add a solution of the alcohol (1.1 equivalents) in anhydrous DMF dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution should cease).
-
SNAr Reaction: Add a solution of the 4-fluoro-3-(trifluoromethylsulfonyl)benzonitrile (1.0 equivalent) in anhydrous DMF dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material. Gentle heating (e.g., 50-80 °C) may be required depending on the reactivity of the alcohol.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (2x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Pearson Education, Inc. (n.d.). Mechanism for the basic hydrolysis of benzonitrile. Available at: [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Available at: [Link]
-
MDPI. (2023). Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF 6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. Available at: [Link]
-
Wikipedia. (n.d.). Triflate. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available at: [Link]
-
YouTube. (2016). Base Hydrolysis of Benzonitrile. Available at: [Link]
-
Wechem. (2025). Stability and safe use strategy of trifluoromethanesulfonyl chloride. Available at: [Link]
-
Royal Society of Chemistry. (1973). The acid-catalysed hydrolysis of benzonitrile. Available at: [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
ResearchGate. (2020). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Carbolong chemistry: nucleophilic aromatic substitution of a triflate functionalized iridapentalene. Available at: [Link]
-
Semantic Scholar. (n.d.). Regioselective synthesis of pyrazole triflones based on triflyl alkyne cycloadditions. Available at: [Link]
-
National Institutes of Health. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available at: [Link]
-
Harvard DASH. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Available at: [Link]
-
PubChem. (n.d.). 4-(Trifluoromethylsulfonylmethyl)benzonitrile. Available at: [Link]
-
Autechaux. (n.d.). Exploring the Applications of 4-(Trifluoromethyl)benzonitrile in Advanced Organic Synthesis. Available at: [Link]
-
ResearchGate. (2017). Trifluoromethanesulfonic acid in organic synthesis. Available at: [Link]
-
Synthesis Reviews. (n.d.). Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. Available at: [Link]
-
ChemRxiv. (n.d.). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. Available at: [Link]
-
ResearchGate. (2017). Interaction of acetonitrile with trifluoromethanesulfonic acid: Unexpected formation of a wide variety of structures. Available at: [Link]
-
ResearchGate. (n.d.). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. Available at: [Link]
-
Wiley Online Library. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Available at: [Link]
-
Digital Library of Ural Federal University. (n.d.). SYNTHESIS AND PROPERTIES OF 3-CYANO-4-(4-CYANOPHENYL). Available at: [Link]
-
Blucher Proceedings. (n.d.). Synthesis of cyanine dyes: potential fluorescent probes for biological applications. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Triflate - Wikipedia [en.wikipedia.org]
- 9. Trifluoromethanesulfonate | 37181-39-8 | Benchchem [benchchem.com]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Carbonylation with Solid CO Surrogates
Welcome to the technical support center for troubleshooting transition-metal-catalyzed carbonylation reactions using solid carbon monoxide (CO) surrogates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of replacing high-pressure CO gas with safer, more manageable solid precursors. As your virtual application scientist, my goal is to provide not just solutions, but a deeper understanding of the causality behind common experimental failures, empowering you to solve problems logically and efficiently.
Introduction: The Promise and Pitfalls of Solid CO Surrogates
Solid CO surrogates offer a transformative approach to carbonylation, eliminating the need for hazardous gas cylinders and specialized high-pressure reactors.[1] Reagents like formic acid derivatives, metal carbonyls, and specialized organic molecules can release CO in situ, simplifying experimental setups.[2][3] However, this convenience introduces new variables. The success of your reaction now depends on a delicate balance: the rate of CO release from the surrogate must be perfectly synchronized with the rate of consumption by the active catalyst. A mismatch in these rates is the root cause of many failed reactions. This guide will walk you through diagnosing and resolving these issues.
Section 1: Critical Failure - No or Low Product Conversion
This is the most common and frustrating issue. When your reaction yields little to no desired product, a systematic, component-by-component evaluation is required.
FAQ 1: My reaction failed completely. Is my CO surrogate working?
Answer: This is the first and most critical question to ask. The entire catalytic cycle depends on a sufficient concentration of dissolved CO. Without it, the reaction cannot proceed. Solid surrogates are not infallible; their decomposition can be inhibited by various factors, or the material itself may have degraded.
Causality: Many solid CO surrogates require a specific trigger for decomposition, such as a base, heat, or light.[4][5] For example, 2,4,6-trichlorophenyl formate requires a trialkylamine to initiate the rapid release of CO and 2,4,6-trichlorophenol.[6][7] If the base is too weak, sterically hindered, or consumed by a side reaction (e.g., reacting with an acidic substrate), CO generation will be insufficient. Likewise, light-activated surrogates require a specific wavelength and intensity, and thermally activated surrogates need to reach a threshold temperature.[5]
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for zero conversion.
Experimental Protocol 1: Validating CO Release
This self-validating test confirms if your surrogate is releasing gas under your specific reaction conditions, independent of the actual catalytic reaction.
-
Setup: To a 4 mL screw-cap vial containing a stir bar, add your solid CO surrogate (e.g., 0.2 mmol) and the solvent (1 mL) used in your failed reaction.
-
Activator Addition: Add the activator (e.g., base, 0.3 mmol). Do not add the catalyst or substrates.
-
Sealing: Immediately and tightly cap the vial. Safety Note: This test generates pressure. Use a vial appropriate for pressure and a blast shield.
-
Reaction Conditions: Stir the mixture at the same temperature as your carbonylation reaction for 30-60 minutes.
-
Observation: Carefully observe the vial. You should see evidence of gas evolution (bubbling). When cooled, there should be a noticeable release of pressure upon carefully opening the vial.
-
Interpretation:
-
Pressure Release: Your surrogate and activator system is likely functional. The problem lies elsewhere (catalyst or conditions).
-
No Pressure: The surrogate is not decomposing. Verify the purity and age of the surrogate and the activator. Ensure the temperature is correct for thermally-activated surrogates.
-
FAQ 2: I've confirmed CO is released, but the reaction still fails. Is my catalyst dead?
Answer: Yes, this is the next logical suspect. Catalyst deactivation is a primary failure mode in carbonylation chemistry. The strong coordinating ability of CO, along with potential impurities, can poison or degrade the active catalytic species.[8]
Causality: Palladium catalysts, which are common in these reactions, can deactivate through several mechanisms:
-
Sintering: At high temperatures, small, highly active palladium nanoparticles can aggregate into larger, less active particles.[9]
-
Leaching: The active metal can detach from its supporting ligand and precipitate as inactive palladium black.[9]
-
Poisoning: The catalyst's active sites can be blocked. Common poisons include sulfur or phosphorus impurities from reagents, or even byproducts from the CO surrogate itself. For instance, some surrogates can generate species that coordinate too strongly to the metal center, halting the catalytic cycle.[10]
Experimental Protocol 2: Assessing Catalyst Activity with a Control Reaction
Run a "gold standard" reaction that is known to be robust and high-yielding. This validates your catalyst batch and general technique.
-
Reagents:
-
Iodobenzene (simple, activated aryl halide)
-
Morpholine (robust nucleophile)
-
Your solid CO surrogate
-
Your Palladium precatalyst (e.g., Pd(OAc)₂) and ligand (e.g., Xantphos)
-
The required base and solvent.
-
-
Procedure: Set up the carbonylation reaction under previously established, reliable conditions for this specific control reaction.
-
Analysis: Analyze the reaction by LC-MS or GC-MS.
-
Interpretation:
-
High Yield of Amide Product: Your catalyst, ligand, solvent, and general setup are fine. The problem is specific to your original, more complex substrate or nucleophile.
-
Low or No Yield: The catalyst or ligand is inactive. Use a fresh batch or a different supplier. Consider that the solvent may contain impurities (e.g., water, peroxides) that are killing the catalyst.
-
Section 2: Poor Selectivity and Troublesome Byproducts
Sometimes the reaction "works," but it produces a mixture of undesired products or the yield of the desired product is low.
FAQ 3: My reaction is messy. Could the byproducts be coming from the CO surrogate?
Answer: Absolutely. A significant, often overlooked, aspect of using CO surrogates is that they are not "clean" sources of CO. They decompose into CO and at least one other byproduct molecule, which remains in your reaction flask.
Causality: This byproduct can be reactive. As mentioned, 2,4,6-trichlorophenyl formate releases 2,4,6-trichlorophenol, a nucleophile that can compete with your desired nucleophile, leading to unwanted ester byproducts.[6] Formic acid, when used as a CO source with an activator like acetic anhydride, can participate in side reactions.[2]
Data Table 1: Common Solid CO Surrogates and Their Potential Interferences
| CO Surrogate | Common Activator | Key Byproduct(s) | Potential for Interference |
| Molybdenum Hexacarbonyl (Mo(CO)₆) | Heat | Molybdenum species | Can act as a reductant, potentially causing undesired reductions.[11] |
| N-Formylsaccharin | Base/Heat | Saccharin | Generally considered non-interfering and a good choice to avoid nucleophilic byproducts.[6] |
| 2,4,6-Trichlorophenyl Formate | Trialkylamine | 2,4,6-Trichlorophenol | High. The phenol is nucleophilic and can form competing ester products.[6][7] |
| Oxalic Acid | Dehydrating Agent | CO₂, H₂O | Water can interfere with moisture-sensitive catalysts and reagents.[8] |
| TFBen (Phenyl Formate Derivative) | Base | Phenol derivative | The released phenol can be nucleophilic, similar to the trichlorophenyl formate case.[11] |
Troubleshooting Strategy: If you suspect byproduct interference, the best solution is often to switch to a different class of CO surrogate. If you are seeing unwanted ester formation with a formate-based surrogate, try a metal carbonyl like Mo(CO)₆ or a cleaner source like N-Formylsaccharin.
Section 3: Reaction Stalls and Reproducibility Issues
FAQ 4: My reaction starts but stalls at 50% conversion. What's happening?
Answer: This common problem points to a mismatch in the rates of CO generation and consumption, or mid-reaction catalyst deactivation.
Causality & Visualization: The concentration of CO in the solution is a dynamic equilibrium. The surrogate releases it (krelease), and the catalytic cycle consumes it (kconsume). For a successful reaction, you need to maintain a steady-state concentration of CO that is high enough to promote the reaction but not so high that it poisons the catalyst.
-
Stalling Scenario 1 (krelease << kconsume): The CO is consumed faster than it's generated. This happens if the surrogate decomposition is too slow (e.g., weak base, low temperature). The reaction starts, consumes the initial burst of CO, and then starves.
-
Stalling Scenario 2 (Catalyst Death): The reaction proceeds until the catalyst is fully deactivated by poisoning or degradation, as discussed in FAQ 2.
Caption: Dynamic balance of CO release and consumption.
Troubleshooting Strategy:
-
Address krelease: If you suspect the reaction is starving for CO, try increasing the rate of release. This can be done by using a stronger or less hindered base, increasing the temperature slightly, or adding the surrogate in portions throughout the reaction to maintain a steady supply.
-
Address Catalyst Stability: If you suspect the catalyst is dying, investigate sources of poisoning. Ensure all reagents are pure and solvents are anhydrous. Sometimes, using a more robust ligand can protect the palladium center and extend its lifetime.
By methodically diagnosing each component of your reaction system—the surrogate, the catalyst, and the conditions—you can effectively troubleshoot failed carbonylation reactions and harness the full potential of these powerful synthetic tools.
References
-
Schatzschneider, U. & Zobi, F. Aspects of Carbon Monoxide in Form of CO-Releasing Molecules Used in Cancer Treatment. PubMed Central. Available at: [Link].
-
Osorio, M. T. & Cardeal, Z. de L. Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. Journal of the Brazilian Chemical Society. Available at: [Link].
-
Fairlamb, I. J. S. CO-Releasing Molecules: A Personal View. Organometallics. Available at: [Link].
-
Santos, C. N. C. dos et al. CO and CO-releasing molecules in medicinal chemistry. FOLIA. Available at: [Link].
-
Alomari, E. et al. Protein carbonylation detection methods: A comparison. PubMed Central. Available at: [Link].
-
Michal, G. Theoretical Insights into the Mechanism of Carbon Monoxide (CO) Release from CO-Releasing Molecules | Request PDF. ResearchGate. Available at: [Link].
-
Li, W., Xie, S. & Shi, R. Developments in CO surrogates for base-metal-catalyzed carbonylation. RSC Publishing. Available at: [Link].
-
Li, W., Xie, S. & Shi, R. Developments of CO Surrogates for Base Metal Catalyzed Carbonylation. Green Chemistry. Available at: [Link].
-
Schatzschneider, U. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs). PubMed Central. Available at: [Link].
-
Wang, Y. et al. Analytical Methods for Atmospheric Carbonyl Compounds: A Review. MDPI. Available at: [Link].
-
Alomari, E. et al. Protein carbonylation detection methods: A comparison. PubMed. Available at: [Link].
-
Khedkar, M. V. et al. CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions. ResearchGate. Available at: [Link].
-
Kim, D. W. et al. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. MDPI. Available at: [Link].
-
Wang, Y. et al. Analytical Methods for Atmospheric Carbonyl Compounds: A Review. ResearchGate. Available at: [Link].
-
J. A. Anderson. Poisoning and deactivation of palladium catalysts. SciSpace. Available at: [Link].
-
Jayathilake, A. et al. Light-activated CO donor as a universal CO surrogate for Pd-catalyzed and light-mediated carbonylation. PubMed Central. Available at: [Link].
-
Khedkar, M. V. et al. CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions. Bentham Science. Available at: [Link].
-
Kumar, A. et al. Iron‐Catalyzed Carbonylation Reactions with Carbon Monoxide. PubMed Central. Available at: [Link].
-
Gadge, S. T. & Bhanage, B. M. Recent Developments in Palladium Catalysed Carbonylation Reactions. ResearchGate. Available at: [Link].
-
Wu, L. et al. DMF as CO Surrogate in Carbonylation Reactions: Principles and Application to the Synthesis of Heterocycles. MDPI. Available at: [Link].
-
Wu, X.-F. Carbonylative synthesis of heterocyclic compounds using CO surrogates. De Gruyter. Available at: [Link].
-
De Crisci, A. G. et al. Opportunities and Challenges for Catalysis in Carbon Dioxide Utilization. ACS Publications. Available at: [Link].
-
Gadge, S. T. & Bhanage, B. M. Recent developments in palladium catalysed carbonylation reactions. RSC Publishing. Available at: [Link].
-
Li, Y. et al. Synthesis of Precursors to Ethylene Glycol via the Acid-Catalyzed Carbonylation of Formaldehyde. MDPI. Available at: [Link].
-
Ziegler, D. S. et al. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. PubMed. Available at: [Link].
-
Wang, Y. et al. Multimodal Precise Control Over Multiselective Carbonylation of 1,3-Enynes. PubMed Central. Available at: [Link].
-
Kaur, H. et al. Aminocarbonylation using CO surrogates. Organic & Biomolecular Chemistry. Available at: [Link].
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Aminocarbonylation using CO surrogates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Light-activated CO donor as a universal CO surrogate for Pd-catalyzed and light-mediated carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbon Monoxide Surrogate Reagents [C-C Bond Formation] | TCI AMERICA [tcichemicals.com]
- 7. Carbon Monoxide Surrogate Reagents [C-C Bond Formation] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Developments in CO surrogates for base-metal-catalyzed carbonylation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. soc.chim.it [soc.chim.it]
Technical Support Center: Optimizing Catalyst Loading for TFBen-Promoted Carbonylation Reactions
Welcome to the technical support center for optimizing catalyst loading in palladium-catalyzed reactions utilizing Benzene-1,3,5-triyl triformate (TFBen) as a carbon monoxide surrogate. This guide is designed for researchers, scientists, and professionals in drug development to navigate the nuances of catalyst optimization, troubleshoot common issues, and ensure the efficiency and reproducibility of your synthetic endeavors. Our focus is on providing practical, experience-driven advice to empower you at the bench.
Introduction to TFBen in Palladium-Catalyzed Carbonylation
Benzene-1,3,5-triyl triformate (TFBen) has emerged as a valuable, solid, and safer alternative to gaseous carbon monoxide in palladium-catalyzed carbonylation reactions. A prominent application is the cyclocarbonylation of propargyl amines to synthesize 2-oxo-2,5-dihydropyrroles, important scaffolds in medicinal chemistry. The success of these reactions is critically dependent on the precise loading of the palladium catalyst. This guide will provide a comprehensive overview of how to approach catalyst loading optimization for these systems.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding catalyst loading in TFBen-promoted reactions.
Q1: What is a typical starting catalyst loading for a TFBen-promoted cyclocarbonylation of a propargyl amine?
A1: For initial screening experiments with a new substrate, a palladium catalyst loading in the range of 2-5 mol% is a common and effective starting point. The seminal work on this reaction by Wu and co-workers utilized 5 mol% of Pd(OAc)₂ with 10 mol% of DPPF as the ligand. It is often advisable to start within this range to ensure the reaction proceeds and to establish a baseline for further optimization.
Q2: I'm not getting any product. Is increasing the catalyst loading always the best first step?
A2: Not necessarily. While insufficient catalyst can lead to no reaction, other factors are often at play. Before increasing the catalyst loading, it is crucial to verify the following:
-
Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen. Ensure your reaction vessel is properly purged and maintained under an inert atmosphere (argon or nitrogen).
-
Reagent Quality: Verify the purity and integrity of your substrates, TFBen, and solvent. Ensure the palladium precatalyst is from a reliable source and has been stored correctly.
-
Ligand Integrity: Phosphine ligands, such as DPPF, can be sensitive to air. Using a fresh or properly stored ligand is critical.
Q3: My reaction is working, but the yield is low. Should I increase the catalyst loading?
A3: Increasing the catalyst loading can sometimes improve the yield of a sluggish reaction, but it can also lead to an increase in side products or catalyst decomposition. A more systematic approach is recommended. Before increasing the catalyst loading, consider optimizing other reaction parameters such as temperature and reaction time. If the reaction is still low-yielding, a modest increase in catalyst loading (e.g., from 2 mol% to 3-4 mol%) can be attempted. However, be mindful of the potential for catalyst deactivation at higher concentrations.
Q4: I'm observing the formation of a black precipitate in my reaction. What does this mean?
A4: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, an inactive form of palladium. This is a common issue in palladium catalysis and can be caused by several factors, including:
-
High Temperatures: Excessive heat can cause the palladium catalyst to agglomerate and precipitate.
-
High Catalyst Concentration: Overly high concentrations of the palladium catalyst can also promote its decomposition.
-
Insufficient Ligand: The ligand plays a crucial role in stabilizing the active catalytic species. An inadequate ligand-to-palladium ratio can leave the palladium center exposed and prone to decomposition.
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving specific issues related to catalyst loading.
Guide 1: Low to No Conversion
Problem: The reaction shows little to no consumption of the starting material, and the desired product is not formed or is present in trace amounts.
Causality: This issue often points to an inactive catalytic system or suboptimal reaction conditions. The catalyst may not be entering the catalytic cycle efficiently, or it may be rapidly deactivating.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low to no conversion.
Detailed Steps:
-
Verify Reagent & Solvent Quality:
-
Palladium Precatalyst: Ensure your Pd(OAc)₂ is fresh and has been stored correctly. Older or improperly stored catalyst can have reduced activity.
-
TFBen: Confirm the quality of your TFBen. It should be a stable, crystalline solid.
-
Solvent: Use anhydrous and degassed solvent. For the cyclocarbonylation of propargyl amines, DCM is commonly used. Ensure it is of high purity.
-
-
Ensure Rigorous Inert Atmosphere:
-
Palladium(0), the active catalytic species, is readily oxidized by atmospheric oxygen.
-
Degas your solvent thoroughly using methods such as freeze-pump-thaw or by bubbling with an inert gas for an extended period.
-
Assemble your reaction under a positive pressure of argon or nitrogen.
-
-
Optimize Reaction Temperature:
-
The standard temperature for the cyclocarbonylation of propargyl amines with TFBen is 90 °C.
-
If you are operating at a lower temperature, a sluggish reaction is expected. Conversely, excessively high temperatures can lead to catalyst decomposition. A temperature screen (e.g., 80 °C, 90 °C, 100 °C) can be beneficial.
-
-
Incrementally Increase Catalyst Loading:
-
If the above steps do not resolve the issue, a low catalyst loading might be the cause.
-
Increase the catalyst loading in small increments. For example, if you started at 2 mol%, try 3 mol% and then 5 mol%.
-
Monitor the reaction closely for signs of improvement or decomposition.
-
-
Evaluate Ligand-to-Metal Ratio:
-
The ratio of the ligand to the palladium precursor is critical for catalyst stability and activity.
-
A 2:1 ratio of DPPF to Pd(OAc)₂ is standard. If you are observing issues, ensure this ratio is correct. In some cases, a slightly higher ligand-to-metal ratio (e.g., 2.5:1) may be beneficial, but excessive ligand can sometimes inhibit the reaction.
-
Guide 2: Significant Side Product Formation and Catalyst Decomposition
Problem: The reaction produces the desired product, but also significant amounts of side products. Visual inspection may reveal the formation of palladium black.
Causality: This scenario often indicates that the catalyst loading is too high, or the catalytic system is unstable under the reaction conditions, leading to uncontrolled reactivity and decomposition.
Troubleshooting Workflow:
Technical Support Center: Palladium Residue Removal from TFBen Reactions
Welcome to the technical support center for palladium removal. This guide is designed for researchers, scientists, and drug development professionals who utilize potassium trifluoroborate (TFBen) reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. We understand that while these reactions are powerful synthetic tools, removing the palladium catalyst to meet stringent regulatory limits for active pharmaceutical ingredients (APIs) can be a significant challenge.[1][2]
This resource provides in-depth, field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format. Our goal is to empower you with the knowledge to not only solve palladium contamination issues but also to understand the chemical principles behind each purification strategy.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my reaction?
A1: The difficulty arises from the multiple forms palladium can exist in post-reaction. It's not just one species. You may have:
-
Active Pd(0) complexes: Soluble species still bound to ligands (e.g., phosphines).
-
Pd(II) species: Generated during the catalytic cycle and soluble in the reaction mixture.
-
Palladium black: Insoluble, colloidal, or finely divided Pd(0) metal that forms when the catalyst degrades or precipitates.[3]
-
Product-complexed palladium: Palladium species that have a strong affinity for your nitrogen- or sulfur-containing target molecule.
A successful removal strategy must address all potential forms of palladium. Traditional methods like simple filtration or a standard aqueous wash are often insufficient to capture the soluble and finely dispersed species.[4][5]
Q2: What are the typical regulatory limits for palladium in an API?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities.[2] Palladium is classified as a Class 2B element. For oral medications, the permitted daily exposure (PDE) limit is typically around 100 µ g/day , which often translates to a concentration limit of less than 10 ppm in the final API.[6][7] Always consult the latest ICH Q3D guidelines for specific limits based on the route of administration and daily dosage.
Q3: I ran a column and my product looks clean on TLC, but ICP-MS analysis shows high palladium content (>100 ppm). What happened?
A3: This is a very common scenario. Standard silica gel chromatography is often ineffective at removing all palladium species. Soluble palladium-phosphine complexes and fine colloidal palladium can co-elute with your product.[8] While chromatography might remove gross palladium black, it is not a reliable standalone method for achieving low ppm levels. More rigorous purification, such as treatment with a metal scavenger, is almost always necessary.[8]
Q4: What is a "metal scavenger" and how does it work?
A4: Metal scavengers are solid-supported or soluble reagents with functional groups that have a high affinity for palladium. They work by selectively chelating or binding the metal, allowing it to be removed from the product solution via filtration.[9] The most common types are:
-
Thiol (-SH) functionalized supports: Effective for a range of metals, including Pd(II).[10]
-
Trimercaptotriazine (TMT) functionalized supports: Show very high efficiency for scavenging various palladium species.[1][4]
-
Activated Carbon: A cost-effective adsorbent that can remove palladium, though it may sometimes lead to lower API yield due to non-specific binding.[1][6]
These scavengers are available on different backbones, like silica gel (e.g., SiliaMetS®) or macroporous polystyrene (e.g., MP-TMT).[4][10]
Troubleshooting Guide: Step-by-Step Palladium Removal
This section provides a logical workflow for tackling palladium contamination.
Initial Assessment & Bulk Removal
Problem: My reaction mixture has visible black precipitate (palladium black) after the coupling reaction is complete.
Solution: Filtration through Celite®
This should always be your first step to remove insoluble palladium.
-
Causality: Palladium black consists of agglomerated metal particles that are easily removed by filtration.[11] Celite, a form of diatomaceous earth, provides a fine filter bed that prevents these particles from passing through.[12]
-
Protocol:
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) in which your product is soluble.
-
Prepare a small plug (2-3 cm thick) of Celite in a fritted glass funnel over a clean collection flask.
-
Wet the Celite pad with the chosen solvent.
-
Carefully pour the diluted reaction mixture through the Celite pad.
-
Wash the pad thoroughly with additional fresh solvent to ensure complete recovery of your product.[12]
-
Combine the filtrates for further purification.
-
Primary Purification: Scavenging
Problem: After filtration, my palladium levels are still in the hundreds or thousands of ppm.
Solution: Treatment with a Solid-Supported Scavenger
This is the most critical and effective step for drastically reducing palladium content.
Caption: Decision workflow for palladium scavenger selection and optimization.
-
Causality: Silica-bound trimercaptotriazine (Si-TMT) contains sulfur and nitrogen atoms that act as strong chelators for palladium, forming stable complexes that are immobilized on the solid silica support.[4][13] This allows for easy removal by simple filtration.
-
Protocol:
-
Quantify Initial Palladium: Before treatment, take an aliquot of your crude product solution for analysis (e.g., ICP-MS) to establish a baseline palladium concentration.
-
Choose Solvent: The scavenging process should be performed in a solvent where your product is highly soluble to prevent loss by precipitation. Common solvents include THF, DMF, or DCM.[1]
-
Add Scavenger: To the stirred solution of your crude product, add the solid-supported scavenger (e.g., Si-TMT or MP-TMT). A typical starting point is 5-10 weight equivalents relative to the theoretical amount of palladium catalyst used.
-
Stir: Agitate the slurry at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined during initial screening.[1][5]
-
Filter: Filter the mixture to remove the scavenger-palladium complex. Wash the collected solid scavenger thoroughly with fresh solvent to recover any adsorbed product.
-
Analyze: Combine the filtrates and take a second aliquot for palladium analysis to determine the effectiveness of the treatment. Levels should be drastically reduced.[14]
-
| Scavenger Type | Support | Typical Loading (wt. equiv.) | Pros | Cons |
| Si-Thiol | Silica | 5 - 15 | Robust, effective for Pd(II), broad utility for other metals (Cu, Ag, Pb).[10] | May be less effective for Pd(0) species compared to TMT. |
| Si-TMT / MP-TMT | Silica / Polystyrene | 3 - 10 | Highly efficient for various Pd species (Pd(0), Pd(II)), often reduces Pd to <10 ppm.[1][4][15] | Can be more expensive than other options. |
| Activated Carbon | Carbon | 5 - 20 | Very cost-effective, good for removing colored impurities.[16][17] | Can cause product loss due to non-specific adsorption, may require higher loading.[1][6] |
| Soluble Chelators | (e.g., N-acetylcysteine) | 5 - 20 | Can be used in aqueous washes. | Forms a soluble complex that must then be removed via extraction or chromatography.[7] |
Final Polish: Crystallization
Problem: My palladium levels are low (e.g., 15-50 ppm) after scavenging, but I need to get below 10 ppm.
Solution: Recrystallization
A final crystallization step is an excellent method for "polishing" your API to remove the last traces of impurities.
-
Causality: During crystallization, the molecules of your product self-assemble into a highly ordered crystal lattice. This process tends to exclude impurities, including any remaining palladium complexes, which are left behind in the mother liquor.[13]
-
Protocol:
-
Concentrate the product solution obtained after scavenging.
-
Dissolve the crude solid in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. An anti-solvent can be added to induce crystallization if necessary.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the final product under vacuum. A final palladium analysis should confirm that the specification has been met.
-
Advanced Troubleshooting
Q: I've tried multiple scavengers and crystallization, but I'm still stuck at ~30 ppm. What else can I do?
A: Consider a combination or "cocktail" approach.
Some processes benefit from a synergistic effect. For example, using a soluble chelating agent in conjunction with activated carbon can be more effective than either agent alone.[1]
-
Mechanism: Researchers have proposed a binary system where a soluble chelator first binds the palladium in solution. This newly formed, larger palladium chelate is then more effectively adsorbed onto a solid support like activated carbon, which can then be filtered off.[1]
-
Example Protocol:
-
Treat the organic solution with a soluble chelator (e.g., trimercaptotriazine, TMT).
-
Add activated carbon (e.g., 0.5-1.0 wt relative to the product) and stir for several hours.[1]
-
Filter through Celite to remove the carbon and the adsorbed palladium complex.
-
By systematically applying these principles of bulk removal, targeted scavenging, and final polishing, you can develop a robust and validated process to consistently reduce palladium residues to levels that meet the most stringent pharmaceutical industry standards.
References
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology.18
-
Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.6
-
Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate.19
-
Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. ACS Publications.13
-
Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem.4
-
How can i remove palladium Pd catalyst easily? ResearchGate.11
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications.1
-
Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.20
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate.12
-
Research Progress of the Methods of Removing Palladium Residual Produced by the Palladium-Catalyzed Coupling Reaction. Chinese Journal of Pharmaceuticals.21
-
An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. ACS Publications.14
-
Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry.5
-
Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. PubMed.2
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.8
-
Method of removing palladium. Google Patents.22
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed.23
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.16
-
Method of removing palladium. Google Patents.24
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.17
-
Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer. SiliCycle.10
-
Your trick to remove residual palladium. Reddit.25
-
Metal Scavengers for the Process Industry. Biotage.15
-
How to remove palladium catalyst from reaction mixture ? ResearchGate.26
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.9
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.7
-
Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI.27
-
Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate.28
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate.29
-
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.30
-
Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal.31
-
Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC - NIH.32
-
Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC - NIH.33
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PMC - NIH.34
-
Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate.35
-
Formation of palladium black during Suzuki coupling. Reddit.3
-
ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate.36
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. sopachem.com [sopachem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. onyxipca.com [onyxipca.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotage.com [biotage.com]
- 10. silicycle.com [silicycle.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. data.biotage.co.jp [data.biotage.co.jp]
- 16. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 18. pharmtech.com [pharmtech.com]
- 19. researchgate.net [researchgate.net]
- 20. apolloscientific.co.uk [apolloscientific.co.uk]
- 21. Research Progress of the Methods of Removing Palladium Residual Produced by the Palladium-Catalyzed Coupling Reaction [cjph.com.cn]
- 22. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 23. Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 25. reddit.com [reddit.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
- 31. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 32. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
Technical Support Center: Benzene-1,3,5-triyl triformate (TFBen) Decomposition in Advanced Synthesis
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with in-depth guidance and troubleshooting for experiments involving Benzene-1,3,5-triyl triformate (TFBen). As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and resolve challenges related to the decomposition of this valuable carbon monoxide surrogate.
Introduction to Benzene-1,3,5-triyl triformate (TFBen)
Benzene-1,3,5-triyl triformate (TFBen) is a stable, solid compound utilized as an efficient in situ source of carbon monoxide (CO) for a variety of carbonylation reactions.[1][2] Its primary application lies in the synthesis of carbonyl-containing compounds, including the formation of complex porous materials like Covalent Organic Frameworks (COFs) and other porous organic polymers (POPs).[3] The controlled release of CO from a solid precursor circumvents the challenges and hazards associated with handling gaseous carbon monoxide.
The decomposition of TFBen is central to its function. Under thermal or base-promoted conditions, TFBen breaks down to release three equivalents of carbon monoxide and one equivalent of phloroglucinol (benzene-1,3,5-triol).[4] While this process is generally efficient, incomplete decomposition or the presence of the phloroglucinol byproduct can lead to experimental challenges.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the use and decomposition of TFBen.
Q1: What are the primary byproducts of TFBen decomposition?
A1: The decomposition of Benzene-1,3,5-triyl triformate yields two primary byproducts: carbon monoxide (CO) and phloroglucinol (1,3,5-trihydroxybenzene) .[4] The reaction is designed to release CO as the desired reagent for subsequent carbonylation steps.
Q2: Under what conditions does TFBen decompose?
A2: Decomposition is typically induced by heat or the presence of a base.[4] The specific temperature and choice of base (e.g., triethylamine) will depend on the reaction parameters and the desired rate of CO release. It is crucial to consult the literature for conditions optimized for your specific transformation.
Q3: Is phloroglucinol reactive in my experiment?
A3: Phloroglucinol is a phenol derivative and can participate in various organic reactions.[5] While TFBen is often described as a "non-reacting" CO source, the potential for phloroglucinol to engage in side reactions should be considered, especially under harsh reaction conditions or in the presence of highly reactive intermediates.[6] For instance, its hydroxyl groups can act as nucleophiles.
Q4: How can I monitor the decomposition of TFBen?
A4: Real-time monitoring of TFBen decomposition can be achieved using spectroscopic methods such as in-situ FTIR or Raman spectroscopy to track the disappearance of the formate ester vibrational bands and the appearance of signals from phloroglucinol.[3][7] For endpoint analysis, techniques like NMR and LC-MS are invaluable for quantifying residual TFBen and the amount of phloroglucinol formed.
Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving common issues encountered during experiments with TFBen.
Problem 1: Low or No Yield of Carbonylated Product
Symptoms:
-
Starting materials are largely unreacted.
-
The desired carbonylated product is not observed or is present in very low quantities.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete TFBen Decomposition | Insufficient temperature or base concentration may lead to a slow or incomplete release of carbon monoxide, starving the reaction of a key reagent. | 1. Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 5-10 °C, monitoring for product formation. 2. Adjust Base Concentration: If using a base to promote decomposition, incrementally increase its stoichiometry. 3. Verify TFBen Quality: Ensure the TFBen has been stored correctly (cool, dry conditions) and has not degraded. |
| CO Escape | If the reaction is not conducted in a sealed vessel, the generated CO gas may escape from the reaction mixture before it can be consumed. | 1. Use a Sealed Reaction Vessel: Employ a pressure-rated tube or an autoclave to maintain a positive pressure of CO. 2. Ensure Proper Sealing: Check all seals and connections to prevent leaks. |
| Catalyst Inactivation | The catalyst used for the carbonylation step may be inactive or poisoned. | 1. Use Fresh Catalyst: Ensure the catalyst has not been deactivated by improper storage or handling. 2. Screen Catalysts: If possible, test different catalysts or ligands known to be effective for the desired transformation. |
Problem 2: Amorphous or Poorly Crystalline Final Product (in COF/POP Synthesis)
Symptoms:
-
The isolated polymer is an amorphous powder.
-
Powder X-ray diffraction (PXRD) analysis shows broad peaks or no distinct reflections, indicating a lack of long-range order.
-
The material exhibits a low surface area (BET analysis).
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Residual Phloroglucinol | The phloroglucinol byproduct, if not fully removed, can be incorporated into the polymer structure or trapped within the pores, disrupting the crystalline packing and blocking porous channels. | 1. Thorough Washing: After synthesis, wash the polymer extensively with a solvent in which phloroglucinol is soluble (e.g., hot water, acetone, or THF).[1] 2. Soxhlet Extraction: For a more rigorous purification, perform a Soxhlet extraction of the crude polymer with an appropriate solvent. |
| Suboptimal Reaction Kinetics | The rate of polymerization relative to the rate of error correction is crucial for achieving high crystallinity. If the reaction is too fast, an amorphous polymer may precipitate. | 1. Solvent Screening: Experiment with different solvent systems to modulate monomer solubility and reaction rate.[8] 2. Catalyst Concentration: Adjust the concentration of the acid catalyst to fine-tune the reversibility of the linkage formation.[8] |
| Incomplete TFBen Decomposition | Unreacted TFBen can act as a defect in the growing framework, hindering the formation of a crystalline structure. | 1. Ensure Complete Decomposition: Use the troubleshooting steps outlined in Problem 1 to ensure all TFBen has decomposed. 2. Monitor Reaction Progress: Use analytical techniques to confirm the absence of TFBen before isolating the final product. |
Experimental Protocols
Protocol 1: Quantitative ¹H-NMR Analysis of TFBen Decomposition
This protocol allows for the quantification of residual TFBen and the phloroglucinol byproduct in a reaction mixture.
1. Sample Preparation: a. Carefully quench a small, accurately weighed aliquot of the reaction mixture. b. Remove the solvent under reduced pressure. c. Dissolve the residue in a known volume of a deuterated solvent (e.g., DMSO-d₆) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).
2. NMR Acquisition: a. Acquire a quantitative ¹H-NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation. b. Integrate the characteristic peaks for TFBen (formate protons), phloroglucinol (aromatic protons), and the internal standard.
3. Data Analysis: a. Calculate the molar ratio of TFBen and phloroglucinol relative to the internal standard using the integrated peak areas. b. From these ratios and the known concentration of the internal standard, determine the concentrations of TFBen and phloroglucinol in the original reaction mixture.
Protocol 2: Removal of Phloroglucinol Byproduct from a Porous Organic Polymer
This protocol describes a general procedure for purifying a COF or POP after synthesis using TFBen.
1. Initial Filtration and Washing: a. After the reaction is complete, collect the solid product by filtration. b. Wash the solid sequentially with the reaction solvent, followed by a solvent in which phloroglucinol is highly soluble (e.g., acetone or THF).
2. Soxhlet Extraction: a. Place the crude polymer in a cellulose thimble and perform a Soxhlet extraction for 24-48 hours with a suitable solvent (e.g., methanol or ethanol) to remove any trapped phloroglucinol and unreacted monomers.
3. Drying: a. Dry the purified polymer under high vacuum at an elevated temperature (e.g., 80-120 °C) to remove any residual solvent.
4. Purity Confirmation: a. Analyze the purified polymer using techniques such as ¹H-NMR (solid-state or digested sample) or elemental analysis to confirm the absence of phloroglucinol.
Visualizations
Decomposition of Benzene-1,3,5-triyl triformate
Caption: Decomposition pathway of TFBen.
Troubleshooting Workflow for Low Product Yield
Caption: Decision tree for troubleshooting low yield.
References
- Jiang, H., et al. (2016). Benzene-1,3,5-triyl triformate (TFBen): a convenient, efficient, and non-reacting CO source in carbonylation reactions. Tetrahedron Letters, 57(30), 3364-3367.
- Yang, H., et al. (2022). TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate. The Chemical Record, 22(2), e202100220.
- BenchChem (2025). Troubleshooting poor crystallinity in TAPA-based COFs. BenchChem Technical Support.
- Gulati, K. C., Seth, S. R., & Venkataraman, K. (1935). Phloroacetophenone. Organic Syntheses, 15, 70.
- Reddit. (2024). How to minimize side products of this reaction. r/OrganicChemistry.
- Ying, J., Le, Z., & Wu, X.-F. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. Organic Letters, 22(1), 194–198.
- Wu, X.-F., et al. (2017). More than a CO source: palladium-catalyzed carbonylative synthesis of butenolides from propargyl alcohols and TFBen. Organic Chemistry Frontiers, 4(11), 2244-2247.
- Sujatha, A. R., et al. (2025). 1,3,5-Triformylphloroglucinol Derived β-Ketoenamine-Linked Functional Covalent Organic Frameworks with Enhanced Crystallinity and Stability-Recent Advances. Chemistry–An Asian Journal, 20(7), e202401434.
- Ying, J., Le, Z., & Wu, X.-F. (2019). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. Organic Letters, 22(1), 194-198.*
- Chen, X., et al. (2013). Control of crystallinity and porosity of covalent organic frameworks by managing interlayer interactions based on self-complementary π-electronic force. Journal of the American Chemical Society, 135(2), 546-549.
- Mohamed, M. G., et al. (2022). Advances in porous organic polymers: syntheses, structures, and diverse applications.
- Sirio, F. (2023). Spectroscopic Methods for Real-Time Monitoring of Biological Processes. Journal of Spectroscopy and complimentary fields, 7(3), 1-2.
Sources
- 1. Developments in CO surrogates for base-metal-catalyzed carbonylation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzene-1,3,5-triyl triformate 1957190-76-9 [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. A spectroscopic method for monitoring photochemical reactions in the gas phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions – ScienceOpen [scienceopen.com]
Technical Support Center: Carbonylation with Solid CO Sources
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for carbonylation reactions utilizing solid carbon monoxide (CO) sources. The shift from high-pressure CO gas cylinders to solid precursors offers significant safety and operational benefits. However, this transition introduces a new set of variables that can impact reaction efficiency, often leading to frustratingly low conversion rates.
This guide is designed to function as a direct line to a seasoned application scientist. It moves beyond simple checklists to explain the underlying chemical principles governing your reaction's success. Here, we will diagnose common failure modes, provide logical troubleshooting workflows, and offer validated protocols to help you achieve consistent and high-yielding carbonylations.
Section 1: Troubleshooting Guide — Diagnosing and Solving Low Conversion Rates
This section is structured to address the most pressing issues encountered in the lab. We will tackle problems in a logical sequence, from fundamental setup errors to complex mechanistic challenges.
Q1: My reaction shows zero or near-zero conversion. Where do I even begin to troubleshoot?
A complete lack of reactivity points to a failure in a critical reaction component. Before delving into complex optimization, a systematic check of the fundamentals is required. The three pillars of your reaction are: (1) Catalyst Activation, (2) CO Release, and (3) Substrate Integrity. A failure in any one of these will halt the reaction before it starts.
Initial Diagnostic Workflow:
-
Verify Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active state, are highly sensitive to oxygen. An incomplete nitrogen or argon purge, a leaky septum, or contaminated solvents can completely inhibit catalysis.
-
Action: Ensure your solvents are rigorously degassed. If using Schlenk techniques, perform at least three vacuum/backfill cycles. For glovebox setups, check the oxygen and moisture levels.
-
-
Confirm Reagent Integrity:
-
Solid CO Source: Has it been stored correctly? Silacarboxylic acids, for instance, are handled in air but should be stored in a desiccator to prevent gradual hydrolysis.[1] Check the batch date and storage conditions.
-
Catalyst & Ligand: Is your palladium precursor old or discolored? Has the phosphine ligand been exposed to air, leading to oxidation?
-
Base & Additives: Anhydrous conditions are critical for many bases (e.g., K₂CO₃, Cs₂CO₃). Ensure they are freshly dried if required by the protocol.
-
-
Validate CO Release: The solid precursor is not the direct source of CO; its in situ decomposition is. This decomposition requires a specific trigger.
-
Action: Double-check that the correct activator or trigger for your specific CO source is present and in the correct stoichiometry. For example, silacarboxylic acids often require a fluoride source or a base to initiate decarbonylation.[1] Metal carbonyls like Mo(CO)₆ may require specific thermal conditions to release CO at an appropriate rate.[2]
-
dot graph TD; A[Start: No Conversion] --> B{Is the system rigorously inert?}; B -- No --> C[Improve inerting protocol: Degas solvents, check seals, use glovebox]; B -- Yes --> D{Are all reagents viable?}; D -- No --> E[Replace old/degraded catalyst, ligand, base, or CO source]; D -- Yes --> F{Is the CO release trigger present and correct?}; F -- No --> G[Add correct activator (e.g., fluoride for silacarboxylic acid) or adjust temperature]; F -- Yes --> H[Systematic re-evaluation of reaction parameters needed. Proceed to Q2.];
end Initial diagnostic workflow for zero conversion.
Q2: I'm seeing partial conversion (10-50%), but the reaction has stalled. How can I drive it to completion?
Stalled reactions are one of the most common challenges. This issue suggests that the catalytic cycle is initiating but is being prematurely terminated. The primary culprits are catalyst deactivation and suboptimal CO concentration .
Causality & Troubleshooting Steps:
-
The "Goldilocks" Problem of CO Concentration: While solid sources prevent the hazards of high-pressure CO, they introduce a new challenge: maintaining an optimal CO concentration.
-
Too Little CO: If the CO release is too slow or ceases prematurely, the catalytic cycle stalls after the oxidative addition step. The aryl-palladium intermediate will be unable to proceed to CO insertion.
-
Too Much CO: Conversely, an excessive concentration of CO can lead to the formation of inactive palladium carbonyl species, effectively poisoning the catalyst.[3]
-
Action: The rate of CO release is temperature-dependent. If you suspect slow release, consider a modest increase in temperature (e.g., 10-20 °C). If catalyst poisoning is suspected, you may need to use a CO source with a slower, more controlled release profile or use a two-chamber system where CO is generated ex-situ and delivered slowly.[4][5]
-
-
Catalyst Deactivation Pathways: The active Pd(0) catalyst can be lost during the reaction.
-
Reduction to Pd Black: The formation of palladium black (insoluble Pd(0) aggregates) is a common mode of deactivation and is often visible as a black precipitate.[6] This can be caused by overly high temperatures, unsuitable ligands, or reactions with certain substrates/reagents.
-
Oxidative Degradation: As mentioned, trace oxygen is highly detrimental.
-
Action:
-
Ligand Choice: Ensure your ligand is robust enough for the reaction conditions. Bulky, electron-rich phosphine ligands (e.g., Xantphos) are often used to stabilize the palladium center and promote the desired reductive elimination step.[7]
-
Temperature Control: Avoid excessive temperatures that can accelerate catalyst decomposition.
-
Re-evaluate Additives: Some bases or additives can promote catalyst aggregation.[6] A screen of different bases (organic vs. inorganic) may be necessary.
-
-
dot graph TD; subgraph Troubleshooting Stalled Reactions A[Problem: Partial Conversion] --> B{Is CO concentration optimal?}; B -- "Suspect: Too Low" --> C[Increase temperature moderately (e.g., 10-20 °C) to accelerate CO release]; B -- "Suspect: Too High" --> D[Consider a slower-releasing CO source or lower stoichiometry]; A --> E{Is catalyst deactivation visible?}; E -- "Yes (e.g., Pd black)" --> F[Screen different ligands for stability, lower reaction temperature]; E -- No --> G[Re-evaluate base and solvent compatibility, ensure rigorous inertness]; end
end Decision tree for addressing partial conversion.
Section 2: Frequently Asked Questions (FAQs)
Q3: How do I choose the right solid CO source for my specific reaction?
The choice of a solid CO source, or "CO surrogate," is critical and depends on the reaction's specific requirements, such as temperature, solvent, and the nature of the catalyst. There is no one-size-fits-all solution.
| Solid CO Source | Common Name(s) | Activation Trigger | Pros | Cons |
| Silacarboxylic Acids | SilaCOgen | Fluoride source (e.g., TBAF), base, or heat | Air-stable, crystalline solids; release is often clean.[1] | Requires a specific chemical activator; can be costly. |
| N-Formylsaccharin | COFORM | Base, thermal | Effective at maintaining low CO concentrations.[8] | Stoichiometric byproduct is generated. |
| Metal Carbonyls | Mo(CO)₆, Co₂(CO)₈ | Thermal, light | Readily available; well-understood decomposition.[2][9] | Toxicity of metal byproducts; can interfere with catalysis.[10] |
| Formic Acid | N/A | Dehydration (e.g., H₂SO₄) | Very inexpensive and atom-economical.[4][5] | Requires a separate chamber or specialized reactor for safe ex-situ generation.[5] |
Recommendation: For initial screenings and sensitive substrates, silacarboxylic acids offer the most controlled and predictable CO release.[1] For larger-scale synthesis where cost is a factor, exploring metal carbonyls or formic acid-based systems may be more practical, provided the necessary safety and handling protocols are in place.[2][5]
Q4: What are the best practices for handling and storing these reagents?
Proper handling is essential for both safety and reaction reproducibility.
-
Storage:
-
Solid CO Sources: While many are advertised as "bench-stable," they should always be stored in a cool, dry place, preferably in a desiccator, to prevent slow degradation.
-
Catalysts & Ligands: Store under an inert atmosphere (glovebox or sealed under argon/nitrogen) and away from light. Phosphine ligands are particularly susceptible to oxidation.
-
-
Handling:
-
Inert Conditions: All manipulations, including weighing and addition to the reaction vessel, should ideally be performed in a glovebox. If a glovebox is unavailable, use a Schlenk line and perform additions under a positive pressure of inert gas.
-
Safety: Carbon monoxide is a colorless, odorless, and highly toxic gas.[11] Even though solid sources are used, the in situ generation of CO poses a significant risk. All reactions must be conducted in a well-ventilated chemical fume hood. [12][13] It is highly recommended to have a personal and/or area CO monitor in the lab.[14]
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Test Aminocarbonylation with a Silacarboxylic Acid
This protocol provides a validated starting point for optimizing your reaction. It is designed for a small scale (0.2 mmol) to conserve valuable materials during troubleshooting.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Aryl iodide (or bromide)
-
Amine nucleophile
-
Methyldiphenylsilacarboxylic acid (MePh₂SiCOOH)
-
Potassium fluoride (KF), spray-dried
-
1,4-Dioxane, anhydrous and degassed
-
2 mL screw-cap vial with a PTFE-lined septum
Procedure (Performed in a Glovebox):
-
Preparation: To the 2 mL vial, add Pd(OAc)₂ (0.45 mg, 0.002 mmol, 1 mol%), Xantphos (2.3 mg, 0.004 mmol, 2 mol%), and spray-dried KF (23.2 mg, 0.4 mmol, 2.0 equiv).
-
Addition of CO Source: Add the silacarboxylic acid (53 mg, 0.22 mmol, 1.1 equiv).
-
Addition of Reactants: Add the aryl iodide (0.2 mmol, 1.0 equiv).
-
Solvent and Nucleophile: Add 1.0 mL of anhydrous, degassed 1,4-dioxane. Finally, add the amine (0.24 mmol, 1.2 equiv).
-
Reaction Setup: Seal the vial tightly with the screw cap. Take the vial out of the glovebox and place it in a pre-heated aluminum heating block set to 100 °C.
-
Execution: Stir the reaction mixture for 12-24 hours.
-
Workup & Analysis: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a small plug of silica gel, and rinse with additional ethyl acetate. Concentrate the filtrate in vacuo. Analyze the crude product by ¹H NMR or LC-MS to determine the conversion rate.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Experimental workflow for test carbonylation.
References
-
Alfonso, N., Do, V. K., Chavez, A. J., Chen, Y., & Williams, T. J. (2021). Catalyst Carbonylation: A Hidden, but Essential, Step in Reaction Initiation. OSTI.GOV. [Link]
-
Schatzschneider, U. (2014). Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs). British Journal of Pharmacology, 172(6), 1638-1650. [Link]
-
Johnson, B. F. G. (2012). CO-Releasing Molecules: A Personal View. Organometallics, 31(16), 5756-5763. [Link]
-
Yang, J. (2017). Palladium-Catalyzed Carbonylation of Unsaturated Carbon-Carbon Bonds. RosDok. [Link]
-
Gagnier, T. E., & Gribble, G. W. (2017). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry, 82(19), 9857-9884. [Link]
-
Verma, A., & Kumar, S. (2018). Palladium-catalyzed carbonylation of aryl halides: an efficient, heterogeneous and phosphine-free catalytic system for aminocarbonylation and alkoxycarbonylation employing Mo(CO)6 as a solid carbon monoxide source. RSC Advances, 8(52), 29598-29604. [Link]
-
Princeton University. (n.d.). Carbon Monoxide Safety. Retrieved from [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
-
Chemistry For Everyone. (2024, May 10). What Is Catalyst Deactivation? [Video]. YouTube. [Link]
-
van der Borg, A., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 10(20), 12056-12065. [Link]
-
American Chemical Society. (n.d.). SOP for new process involving carbon monoxide. [Link]
-
Kim, C., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. Catalysts, 14(3), 195. [Link]
-
Beller, M., et al. (2020). Palladium-Catalyzed Selective Generation of CO from Formic Acid for Carbonylation of Alkenes. Request PDF. [Link]
-
Faizan, M., & Muhammad, N. (2021). CO-Releasing Materials: An Emphasis on Therapeutic Implications, as Release and Subsequent Cytotoxicity Are the Part of Therapy. Materials, 14(11), 2898. [Link]
-
At-Taras, E. E., et al. (2016). Aspects of Carbon Monoxide in Form of CO-Releasing Molecules Used in Cancer Treatment: More Light on the Way. Oxidative Medicine and Cellular Longevity, 2016, 8394243. [Link]
-
Faizan, M., & Muhammad, N. (2020). CO-Releasing Materials: Therapeutic Implications and Challenges towards Drug Discovery. Journal of Nanotechnology & Nanomaterials, 1(1), 1-4. [Link]
-
University of Wisconsin-Madison. (2020). Standard Operating Procedure: Carbon Monoxide. [Link]
-
Cornella, J., & Martin, R. (2015). Palladium-Catalyzed Carbonylation of (Hetero)Aryl, Alkenyl and Allyl Halides by Means of N-Hydroxysuccinimidyl Formate as CO Surrogate. The Journal of Organic Chemistry, 80(13), 6537-6544. [Link]
-
University of Pittsburgh. (2008). Guidelines for Carbon Monoxide Gas Usage in Laboratories. [Link]
-
Friis, S. D., et al. (2011). Silacarboxylic Acids as Efficient Carbon Monoxide Releasing Molecules: Synthesis and Application in Palladium-Catalyzed Carbonylation Reactions. Request PDF. [Link]
-
Friis, S. D., Taaning, R. H., Lindhardt, A. T., & Skrydstrup, T. (2011). Silacarboxylic acids as efficient carbon monoxide releasing molecules: synthesis and application in palladium-catalyzed carbonylation reactions. Journal of the American Chemical Society, 133(45), 18114-18117. [Link]
-
Bar-Nun, A., & Hartman, H. (1978). Synthesis of organic compounds from carbon monoxide and water by UV photolysis. Origins of Life, 9(2), 93-101. [Link]
-
Reddy, V. V., & Kumar, V. P. (2020). Co2(CO)8 as a Solid CO (g) Source for the Amino Carbonylation of (Hetero)aryl Halides with Highly Deactivated (Hetero)arylamines. ResearchGate. [Link]
-
Wikipedia. (n.d.). Carbon monoxide-releasing molecules. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Gabriele, B. (2017). Introduction: Carbon Monoxide as Synthon in Organic Synthesis. In Carbon Monoxide in Organic Synthesis. Wiley-VCH. [Link]
-
Tucker, J. (2021). Making light work of organic synthesis: carbon monoxide- step forward. Scientific Update. [Link]
-
Li, W., Xie, S., & Shi, R. (2023). Developments in CO surrogates for base-metal-catalyzed carbonylation. Green Chemistry, 25(13), 5035-5052. [Link]
-
Wu, X., & Li, X. (2021). Iron-Catalyzed Carbonylation Reactions with Carbon Monoxide. ChemCatChem, 13(1), 64-83. [Link]
-
National Center for Biotechnology Information. (n.d.). Carbon Monoxide. PubChem. [Link]
-
Losch, P., et al. (2015). Easy, Green and Safe Carbonylation Reactions through Zeolite-Catalyzed Carbon Monoxide Production from Formic Acid. Angewandte Chemie International Edition, 54(44), 13202-13206. [Link]
-
Burhardt, M. N., et al. (2013). Modernized low pressure carbonylation methods in batch and flow employing common acids as a CO source. Organic & Biomolecular Chemistry, 11(21), 3469-3474. [Link]
Sources
- 1. Silacarboxylic acids as efficient carbon monoxide releasing molecules: synthesis and application in palladium-catalyzed carbonylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed carbonylation of aryl halides: an efficient, heterogeneous and phosphine-free catalytic system for aminocarbonylation and alkoxycarbonylation employing Mo(CO)6 as a solid carbon monoxide source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modernized low pressure carbonylation methods in batch and flow employing common acids as a CO source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Carbonylation of (Hetero)Aryl, Alkenyl and Allyl Halides by Means of N-Hydroxysuccinimidyl Formate as CO Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Developments in CO surrogates for base-metal-catalyzed carbonylation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Carbon Monoxide | CO | CID 281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. purdue.edu [purdue.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Strategies to minimize byproduct formation with TFBen
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Benzene-1,3,5-triyl triformate (TFBen). This guide is designed to provide you, our fellow scientists, with practical, in-depth solutions to common challenges encountered during its use in chemical synthesis. As a stable, crystalline solid, TFBen serves as an invaluable in situ source of carbon monoxide (CO) for a variety of carbonylation reactions, circumventing the need to handle hazardous CO gas.[1][2] However, like any sophisticated chemical tool, its application requires a nuanced understanding to maximize efficacy and minimize the formation of unwanted byproducts.
This resource is structured as a series of troubleshooting scenarios and frequently asked questions. Our goal is not just to provide solutions, but to explain the underlying chemical principles, empowering you to optimize your specific reaction with confidence.
Troubleshooting Guide: Optimizing Your TFBen Reaction
This section addresses specific experimental issues in a problem/cause/solution format.
Problem 1: Low Yield of the Desired Carbonylated Product
You've run your palladium-catalyzed carbonylation using TFBen, but the final yield is disappointingly low, with a significant amount of unreacted starting material.
Possible Cause 1: Inefficient Release of Carbon Monoxide
-
Scientific Rationale: TFBen is not the reactive species itself; it must thermally or catalytically decompose to release carbon monoxide, which then enters the catalytic cycle.[1] Insufficient energy or improper catalytic activation will stall the reaction at its first step. The decomposition is often promoted by a base or the catalyst system itself.
-
Suggested Solution:
-
Verify Temperature: The optimal temperature for TFBen decomposition and subsequent carbonylation is reaction-specific. For the palladium-catalyzed cyclocarbonylation of propargyl amines, for instance, a temperature of 90°C was found to be optimal.[3] If your yield is low, consider performing a temperature screen (e.g., 80°C, 90°C, 100°C) to find the sweet spot for your substrate.
-
Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to the inactive Pd(II) state, halting the catalytic cycle.[4] Ensure your reaction vessel is thoroughly flame-dried and maintained under a positive pressure of an inert gas like nitrogen or argon throughout the experiment.
-
Check Stoichiometry of TFBen: An excess of TFBen is typically required to ensure a sufficient concentration of CO throughout the reaction. In the synthesis of 2-oxo-dihydropyrroles, 3.0 equivalents of TFBen were used.[5] Using too little may result in an incomplete reaction.
-
Possible Cause 2: Catalyst Inactivation or Suboptimal Activity
-
Scientific Rationale: The palladium catalyst and its associated ligand are the heart of the transformation. The ligand's electronic and steric properties dictate the catalyst's stability and reactivity.[4] Impurities in reagents or solvents can act as catalyst poisons.
-
Suggested Solution:
-
Screen Ligands: While 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) has proven effective,[3] other phosphine ligands (e.g., Xantphos, P(tBu)3) may offer superior performance for your specific substrate. A small-scale ligand screen can be highly informative.
-
Use High-Purity Reagents: Ensure your palladium source (e.g., Pd(OAc)2), ligand, and solvents are of high purity and anhydrous where necessary. Trace water or other nucleophilic impurities can interfere with the catalyst.
-
Degas Solvents: Dissolved oxygen in solvents is a common culprit for catalyst oxidation. Degas your reaction solvent (e.g., by sparging with argon for 15-20 minutes) before use.[4]
-
Problem 2: Significant Formation of Non-Carbonylated Byproducts
Your reaction proceeds to completion, but alongside your desired product, you observe significant quantities of byproducts, such as dimers of your starting material or products from decomposition.
Possible Cause 1: Reaction Rate Mismatch
-
Scientific Rationale: A successful carbonylation requires that the rate of CO insertion into the palladium-substrate complex is faster than competing side reactions. If the CO concentration is too low or the competing reaction pathway (e.g., reductive elimination of a dimer) is too fast, byproducts will dominate.
-
Suggested Solution:
-
Adjust Reagent Concentration: Lowering the concentration of your starting materials can sometimes disfavor bimolecular side reactions (like dimerization) relative to the unimolecular CO insertion step.
-
Optimize Catalyst/Ligand Ratio: The ratio of ligand to palladium can influence the coordination sphere of the metal, affecting its reactivity. A standard screen might involve varying the ligand loading from 1 to 2.5 equivalents relative to the palladium source.
-
Modify Rate of TFBen Addition: For particularly sensitive substrates, a slow addition of TFBen via a syringe pump (if soluble) or as a solid portion-wise can help maintain a steady, but not excessive, concentration of CO, favoring the desired pathway.
-
Possible Cause 2: Thermal Degradation
-
Scientific Rationale: Extended reaction times at elevated temperatures can lead to the degradation of starting materials, products, or the catalyst itself.[6] The goal is to heat the reaction for the minimum time necessary to achieve full conversion.
-
Suggested Solution:
-
Monitor Reaction Progress: Instead of relying on a fixed time point (e.g., 24 hours), actively monitor the reaction's progress every few hours using an appropriate analytical technique like TLC, GC-MS, or HPLC.[5][7]
-
Identify the Point of Maximum Yield: Plot the concentration of your desired product versus time. This allows you to identify the optimal reaction time, after which product degradation may become the dominant process. Quench the reaction at this point to maximize your isolated yield.
-
Workflow for Troubleshooting TFBen Reactions
The following diagram illustrates a logical workflow for addressing common issues in reactions utilizing TFBen.
Sources
- 1. researchgate.net [researchgate.net]
- 2. TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Validation & Comparative
A Researcher's Guide to Solid Carbon Monoxide Surrogates: TFBen vs. COgen
In the landscape of modern synthetic chemistry, particularly in the synthesis of pharmaceuticals and complex organic molecules, carbonylation reactions stand as a cornerstone for the introduction of carbonyl functionalities. However, the direct use of carbon monoxide (CO) gas is fraught with significant safety and handling challenges due to its high toxicity, flammability, and the need for specialized high-pressure equipment.[1][2] This has spurred the development of solid CO surrogates—stable, crystalline compounds that release CO under specific, controlled conditions.
This guide provides an in-depth comparison of two prominent solid CO surrogates: Benzene-1,3,5-triyl triformate (TFBen) and COgen (9-methylfluorene-9-carbonyl chloride). We will delve into their mechanisms of CO release, practical applications, and performance in common chemical transformations, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their specific needs.
Deep Dive: Benzene-1,3,5-triyl triformate (TFBen)
Benzene-1,3,5-triyl triformate, commonly known as TFBen, is a highly efficient CO surrogate capable of delivering three equivalents of carbon monoxide from a single molecule.[3] Developed by the Wu group, it has emerged as a practical and potent reagent in various carbonylation reactions.[3]
Mechanism of CO Release:
The release of CO from TFBen is typically triggered by a base, such as triethylamine (Et₃N), often in the presence of a palladium catalyst. The process involves the base-mediated decomposition of the formate esters, yielding phloroglucinol as a key byproduct.[4][5] This in situ generation of CO allows for its immediate consumption in the catalytic cycle, driving the carbonylation reaction forward.[3] The release of phloroglucinol has also been observed to play a beneficial role in certain reactions by promoting the overall transformation.[4][5]
Advantages and Limitations:
TFBen's primary advantage is its high CO content by weight and its ability to release up to three equivalents of CO, making it highly atom-economical. It is a stable, crystalline solid that is convenient to handle.[3] However, the in situ release mechanism means that the byproducts, namely phloroglucinol and the reacted base, are present in the reaction mixture, which may require additional purification steps. The CO release is also directly tied to the conditions of the main reaction, offering less separation between CO generation and its utilization.
Spotlight on COgen: Controlled Ex Situ CO Generation
COgen, or 9-methylfluorene-9-carbonyl chloride, is another widely used solid CO surrogate, developed by the Skrydstrup group.[6] It is particularly valued for its application in a two-chamber system, known as COware®, which allows for the ex situ (separate chamber) generation of CO.
Mechanism of CO Release:
COgen releases a single equivalent of CO through a palladium-catalyzed decarbonylation process.[6][7] This reaction is typically initiated by a palladium(0) species and a phosphine ligand in an aprotic solvent.[6] The controlled, near-quantitative release of CO gas allows it to be transferred to a separate reaction vessel where the carbonylation of the desired substrate takes place. This method prevents the CO surrogate and its byproducts from interfering with the main reaction.[6]
Advantages and Limitations:
The standout feature of COgen is the ability to generate CO ex situ, leading to a cleaner reaction environment for the carbonylation step and simplifying product purification.[6] This spatial separation of CO generation and consumption provides greater control over the reaction and broadens the scope of compatible reaction conditions.[8] Furthermore, isotopically labeled versions, such as ¹³COgen, are available, providing a straightforward method for introducing isotopic labels into carbonyl compounds.[6] The main limitation is the lower CO atom economy, as each molecule of COgen releases only one equivalent of CO. The use of the two-chamber COware® system, while enhancing safety and control, also represents an additional equipment consideration.
Head-to-Head Comparison: TFBen vs. COgen
| Feature | Benzene-1,3,5-triyl triformate (TFBen) | COgen (9-methylfluorene-9-carbonyl chloride) |
| CO Equivalents | Up to 3 | 1 |
| Release Trigger | Base (e.g., Et₃N), often with heat[3] | Palladium(0) catalyst, phosphine ligand, base[6] |
| Generation Mode | In situ (in the reaction vessel)[3] | Ex situ (typically in a two-chamber system) |
| Key Byproduct | Phloroglucinol[4] | 9-Methylenefluorene[6] |
| Atom Economy | High | Moderate |
| Control over CO | Release is concurrent with the main reaction | Precise, controlled release separate from the main reaction |
| Reaction Purity | Byproducts are present in the reaction mixture | Cleaner reaction environment for carbonylation |
| Isotopic Labeling | Not straightforward | Readily available (e.g., ¹³COgen)[6] |
| Primary Application | Efficient in situ CO source for various carbonylations[2] | Controlled ex situ CO source, ideal for sensitive substrates and isotopic labeling[6] |
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams outline the CO release mechanisms and a typical experimental workflow.
Caption: CO release mechanisms for TFBen and COgen.
Caption: General experimental workflow for carbonylation.
Experimental Protocols: Palladium-Catalyzed Aminocarbonylation of 4-Iodotoluene
The following protocols provide a practical comparison for the synthesis of N-benzyl-4-methylbenzamide, a common transformation in drug discovery.
Protocol 1: Using Benzene-1,3,5-triyl triformate (TFBen)
Rationale: This in situ protocol is chosen for its operational simplicity, requiring only a single reaction vessel. The base (DIPEA) serves both to neutralize the generated acid and to trigger CO release from TFBen.
Step-by-Step Methodology:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), Xantphos (8.7 mg, 0.015 mmol, 3 mol%), 4-iodotoluene (109 mg, 0.5 mmol, 1.0 equiv.), and Benzene-1,3,5-triyl triformate (TFBen) (42 mg, 0.2 mmol, 0.4 equiv., providing 0.6 mmol of CO).
-
Seal the tube with a septum and purge with argon for 10 minutes.
-
Add dry dioxane (2.0 mL) via syringe.
-
Add benzylamine (64 mg, 0.6 mmol, 1.2 equiv.) and N,N-diisopropylethylamine (DIPEA) (129 mg, 1.0 mmol, 2.0 equiv.) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-4-methylbenzamide.
Protocol 2: Using COgen in a Two-Chamber System (COware®)
Rationale: This ex situ protocol is selected to demonstrate the clean generation of CO, preventing byproduct interference. The CO generation chamber contains COgen and its activation reagents, while the second chamber contains the aminocarbonylation reaction components.[6]
Step-by-Step Methodology:
-
Chamber A (CO Generation):
-
In a glovebox, add Pd(dba)₂ (5.8 mg, 0.01 mmol), P(tBu)₃ (10 wt% in hexanes, 40 µL, 0.02 mmol), and COgen (146 mg, 0.6 mmol, 1.2 equiv.) to a vial.
-
Add dry dioxane (3.0 mL) and N,N-diisopropylethylamine (DIPEA) (101 µL, 0.6 mmol).
-
Place the vial inside Chamber A of the COware® system and seal the chamber.
-
-
Chamber B (Aminocarbonylation):
-
To a separate vial, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), Xantphos (8.7 mg, 0.015 mmol, 3 mol%), 4-iodotoluene (109 mg, 0.5 mmol, 1.0 equiv.), and benzylamine (64 mg, 0.6 mmol, 1.2 equiv.).
-
Add dry dioxane (2.0 mL) and DIPEA (87 µL, 0.5 mmol, 1.0 equiv.).
-
Place this vial inside Chamber B of the COware® system.
-
-
Reaction Execution:
-
Assemble the COware® apparatus and purge the entire system with argon.
-
Place the assembled apparatus in a preheated oil bath at 100 °C and stir for 12 hours.
-
After cooling, carefully vent the system in a fume hood.
-
Workup and purify the contents of Chamber B as described in Protocol 1.
-
Conclusion and Outlook
Both Benzene-1,3,5-triyl triformate (TFBen) and COgen are powerful, solid surrogates that successfully circumvent the hazards associated with using gaseous carbon monoxide.
-
TFBen is an excellent choice for routine carbonylation reactions where high atom economy and operational simplicity are desired. Its in situ nature makes it a convenient, single-flask reagent.
-
COgen , particularly when paired with a two-chamber system, offers unparalleled control and cleanliness. It is the superior option for sensitive substrates, complex multi-step syntheses where byproduct interference is a concern, and for applications requiring isotopic labeling.
The choice between these reagents ultimately depends on the specific requirements of the chemical transformation, including substrate sensitivity, desired purity, scalability, and the need for isotopic labeling. As the field of carbonylation chemistry continues to evolve, these solid CO surrogates will undoubtedly play a crucial role in making these powerful reactions more accessible and safer for researchers in all areas of chemical science.
References
-
Ying, J., Le, Z., & Wu, X.-F. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. Organic Letters, 22(1), 194–198. [Link]
-
Cai, C., et al. (2020). Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents. Journal of the Brazilian Chemical Society. [Link]
-
Jiang, H., et al. (2016). Benzene-1,3,5-triyl triformate (TFBen): a convenient, efficient, and non-reacting CO source in carbonylation reactions. Tetrahedron Letters, 57(30), 3364-3367. [Link]
-
Barak, A., & Goren, Z. (2023). Aminocarbonylation using CO surrogates. Organic & Biomolecular Chemistry. [Link]
-
Wu, X.-F., & Neumann, H. (2019). Palladium-catalyzed oxidative dehydrogenative carbonylation reactions using carbon monoxide and mechanistic overviews. Chemical Society Reviews, 49(2), 341-353. [Link]
-
Chen, F., et al. (2023). Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. Molecules, 28(15), 5781. [Link]
-
Wu, X.-F., & Neumann, H. (2020). Palladium-catalyzed oxidative dehydrogenative carbonylation reactions using carbon monoxide and mechanistic overviews. Chemical Society Reviews, 49(2), 341-353. [Link]
-
Yang, H., et al. (2022). TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate. The Chemical Record, 22(2), e202100220. [Link]
-
Friis, S. D., Lindhardt, A. T., & Skrydstrup, T. (2016). The Development and Application of Two-Chamber Reactors and Carbon Monoxide Precursors for Safe Carbonylation Reactions. Accounts of Chemical Research, 49(4), 594–605. [Link]
-
Suneel, K., & Pillai, A. S. (2023). Palladium-Catalyzed Aminocarbonylation of Aryl Halides. Current Organic Synthesis, 20(3), 308-331. [Link]
-
Shang, R., & Fu, Y. (2025). Developments in CO surrogates for base-metal-catalyzed carbonylation. Organic Chemistry Frontiers. [Link]
-
Mkhize, S. T. M., et al. (2022). Palladium-Catalysed Reductive Aminocarbonylation of Aryl Bromides and Iodides with Nitroarenes. Chemistry – An Asian Journal, 17(22), e202200789. [Link]
-
Suneel, K., & Pillai, A. S. (2023). Palladium-Catalyzed Aminocarbonylation of Aryl Halides. Current Organic Synthesis. [Link]
-
Taaning, R. H., et al. (2011). Ex Situ Generation of Stoichiometric and Substoichiometric 12CO and 13CO and Its Efficient Incorporation in Palladium Catalyzed Aminocarbonylations. Journal of the American Chemical Society, 133(44), 17750-17753. [Link]
-
Organic Chemistry Portal. Amide synthesis by aminocarbonylation. [Link]
-
Yang, H., et al. (2021). TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate. The Chemical Record, 22(2), e202100220. [Link]
-
Ying, J., & Wu, X.-F. (2019). More than a CO source: palladium-catalyzed carbonylative synthesis of butenolides from propargyl alcohols and TFBen. Organic Chemistry Frontiers, 6(19), 3158-3161. [Link]
-
Suneel, K., & Pillai, A. S. (2023). Palladium-Catalyzed Aminocarbonylation of Aryl Halides. Current Organic Synthesis. [Link]
-
Gadge, S. T., et al. (2018). Supported palladium catalyzed aminocarbonylation of aryl iodides employing bench-stable CO and NH3 surrogates. Organic & Biomolecular Chemistry, 16(33), 6063-6069. [Link]
-
MySkinRecipes. Benzene-1,3,5-triyl triformate. [Link]
-
Don, M. A., & Hein, J. E. (2023). Light-activated CO donor as a universal CO surrogate for Pd-catalyzed and light-mediated carbonylation. Nature Communications, 14(1), 4238. [Link]
-
Khedkar, M. V., et al. (2020). CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions. Current Organic Chemistry, 24(22), 2588-2612. [Link]
-
Ying, J., Le, Z., & Wu, X.-F. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. Organic Letters, 22(1), 194-198. [Link]
-
de Souza, R. O. M. A., et al. (2025). Green solvents in hydroformylation-based processes and other carbonylation reactions. Green Chemistry. [Link]
Sources
- 1. TFBen (Benzene‐1,3,5‐triyl triformate): A Powerful and Versatile CO Surrogate [ouci.dntb.gov.ua]
- 2. TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [organic-chemistry.org]
- 5. More than a CO source: palladium-catalyzed carbonylative synthesis of butenolides from propargyl alcohols and TFBen - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Developments in CO surrogates for base-metal-catalyzed carbonylation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Light-activated CO donor as a universal CO surrogate for Pd-catalyzed and light-mediated carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TFBen and Phenyl Formate in Carbonylation Reactions: Efficiency and Applications
For researchers, scientists, and professionals in drug development, the choice of a carbon monoxide (CO) surrogate is critical for the safe and efficient synthesis of carbonyl-containing compounds. This guide provides an in-depth comparison of two prominent CO surrogates: benzene-1,3,5-triyl triformate (TFBen) and phenyl formate. We will delve into their mechanisms of CO release, compare their efficiencies based on available data, and explore their applications in various carbonylation reactions.
Introduction: The Need for Effective CO Surrogates
Carbonylation reactions are fundamental transformations in organic synthesis, enabling the introduction of a carbonyl group to form valuable products such as aldehydes, ketones, esters, and amides.[1] Traditionally, these reactions have relied on the direct use of carbon monoxide gas, which is highly toxic, flammable, and requires specialized equipment for handling. To circumvent these challenges, a variety of CO surrogates have been developed, offering safer and more convenient alternatives. Among these, TFBen and phenyl formate have emerged as highly effective reagents.[2]
Phenyl formate is a simple and commercially available liquid that serves as a reliable source of one equivalent of CO.[3] Its application in palladium-catalyzed carbonylation reactions is well-established, offering a practical solution for many synthetic challenges.[3][4][5]
TFBen , on the other hand, is a solid reagent that can deliver up to three equivalents of CO per molecule, presenting a potentially more atom-economical and efficient option.[2] Its utility has been demonstrated in a range of carbonylation reactions, often leading to high yields of desired products.[6][7]
This guide will provide a comprehensive analysis of these two reagents to aid researchers in selecting the optimal CO surrogate for their specific synthetic needs.
Mechanism of Carbon Monoxide Release
The efficiency of a CO surrogate is intrinsically linked to the mechanism and conditions required for CO release. TFBen and phenyl formate operate via distinct pathways.
Phenyl Formate: Base-Mediated α-Elimination
The release of carbon monoxide from phenyl formate is typically initiated by a base, such as a tertiary amine (e.g., triethylamine, NEt3).[3][4] The reaction proceeds through a bimolecular α-elimination pathway. The base abstracts the formyl proton, leading to the concerted formation of carbon monoxide and a phenoxide anion.[3]
The rate of CO generation from phenyl formate can be influenced by several factors:
-
Base Strength: Stronger bases can accelerate the rate of CO release.
-
Solvent Polarity: Polar solvents can facilitate the reaction.
-
Substituents on the Phenyl Ring: Electron-withdrawing groups on the phenyl ring of the formate can enhance its reactivity.
TFBen: Tri-fold CO Donor
Benzene-1,3,5-triyl triformate (TFBen) is a solid and stable CO surrogate that can be prepared from the naturally abundant phloroglucinol.[2] Its key advantage lies in its ability to release three equivalents of carbon monoxide from a single molecule. The decomposition of TFBen is also typically promoted by a base, such as triethylamine, to release CO in situ.[2] While the detailed mechanistic studies for TFBen are less prevalent in the literature compared to phenyl formate, it is understood to undergo a similar base-mediated decomposition.
The release of three CO molecules from TFBen results in the formation of phloroglucinol as a byproduct. In some reactions, this byproduct has been observed to play a beneficial role, promoting the overall transformation.[6][7]
Comparative Analysis of Efficiency
| Feature | TFBen (Benzene-1,3,5-triyl triformate) | Phenyl Formate |
| CO Equivalents | 3 per molecule | 1 per molecule |
| Physical State | Solid | Liquid |
| Byproduct | Phloroglucinol | Phenol |
| Reported Yields | Generally good to excellent (up to 95%)[8] | Generally good to excellent (up to 99%)[3] |
| Reaction Conditions | Mild to moderate temperatures (e.g., 80 °C)[8] | Mild conditions (e.g., 80 °C)[3][4] |
| Catalyst Compatibility | Palladium[6][7][9], Cobalt | Palladium[3][4][5] |
Key Insights:
-
Atom Economy: From a stoichiometric standpoint, TFBen is more atom-economical, delivering three equivalents of CO. This can be advantageous in reactions requiring a higher concentration of CO or for large-scale synthesis where minimizing reagent usage is crucial.
-
Reaction Yields: Both surrogates have been employed in a variety of carbonylation reactions to achieve high to excellent yields. For instance, palladium-catalyzed carbonylation of aryl halides with phenyl formate has been reported to give products in up to 99% yield.[3] Similarly, the use of TFBen in the palladium-catalyzed synthesis of quinolinone derivatives has resulted in yields as high as 95%.[8]
-
Role of Byproducts: The byproduct of TFBen decomposition, phloroglucinol, has been shown to act as a promoter in certain reactions, such as the synthesis of butenolides and 2-oxo-2,5-dihydropyrroles, potentially enhancing the overall efficiency.[6][7] The phenol byproduct from phenyl formate can sometimes participate in the reaction, for example, by acting as a nucleophile to form phenyl esters.[3][4]
-
Practical Considerations: As a solid, TFBen may be easier to handle and weigh accurately compared to liquid phenyl formate. However, the solubility of TFBen in the reaction solvent should be considered.
Application Scope in Carbonylation Reactions
Both TFBen and phenyl formate have demonstrated broad utility in palladium-catalyzed carbonylation reactions.
Phenyl Formate in Palladium-Catalyzed Carbonylations
Phenyl formate is a versatile CO surrogate for a range of palladium-catalyzed transformations, including:
-
Carbonylation of Aryl, Alkenyl, and Allyl Halides: This method provides a straightforward route to carboxylic acid phenyl esters with excellent functional group tolerance.[3][4]
-
Reductive Cyclization of Nitro Compounds: Phenyl formate has been successfully used as a CO source for the synthesis of N-heterocycles, such as indoles, from nitroarenes.[10]
-
Synthesis of Isocoumarins and Phthalides: Intramolecular carbonylative cyclization of appropriate substrates using phenyl formate affords these important heterocyclic scaffolds in good to excellent yields.[5]
TFBen in Palladium- and Cobalt-Catalyzed Carbonylations
TFBen has also proven to be a powerful CO surrogate in various catalytic systems:
-
Synthesis of Quinolinone Derivatives: TFBen is an effective CO source for the palladium-catalyzed carbonylation of multifunctionalized substituted alkynes to produce quinolinone derivatives under mild conditions.[8]
-
Carbonylative Synthesis of Butenolides and 2-Oxo-2,5-dihydropyrroles: TFBen has been instrumental in the palladium-catalyzed direct carbonylation of propargyl alcohols and amines to yield butenolides and 2-oxo-2,5-dihydropyrroles, respectively.[6][7][9][11]
-
Cobalt-Catalyzed Carbonylations: Beyond palladium catalysis, TFBen has been utilized in cobalt-catalyzed carbonylation reactions, highlighting its versatility with different transition metal catalysts.
Experimental Protocols
The following are generalized, step-by-step methodologies for palladium-catalyzed carbonylation reactions using phenyl formate and TFBen, based on established literature procedures.
Protocol 1: Palladium-Catalyzed Carbonylation of an Aryl Halide using Phenyl Formate
This protocol is adapted from the work of Manabe and coworkers for the synthesis of phenyl esters.[3][4]
Materials:
-
Aryl halide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)2, 0.02 mmol, 2 mol%)
-
Ligand (e.g., triphenylphosphine, 0.08 mmol, 8 mol%)
-
Phenyl formate (2.0 mmol, 2.0 equiv)
-
Triethylamine (NEt3, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., acetonitrile, 5 mL)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, palladium(II) acetate, and the phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent, followed by phenyl formate and triethylamine via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phenyl ester.
Protocol 2: Palladium-Catalyzed Carbonylative Cyclization using TFBen
This protocol is a generalized procedure based on the synthesis of heterocyclic compounds using TFBen as the CO source.[6][8]
Materials:
-
Substrate (e.g., propargyl amine, 0.5 mmol)
-
Palladium(II) acetate (Pd(OAc)2, 0.025 mmol, 5 mol%)
-
Ligand (e.g., Xantphos, 0.03 mmol, 6 mol%)
-
TFBen (0.25 mmol, 0.5 equiv, providing 1.5 equiv of CO)
-
Base (e.g., triethylamine, 1.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, 3 mL)
Procedure:
-
In a sealed reaction tube, combine the substrate, palladium(II) acetate, and the ligand.
-
Add TFBen and the anhydrous solvent.
-
Flush the tube with an inert gas (e.g., argon).
-
Add the base via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction for completion using an appropriate analytical method.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired heterocyclic product.
Conclusion
Both TFBen and phenyl formate are highly effective and practical CO surrogates that offer significant advantages over the use of carbon monoxide gas in terms of safety and convenience.
-
Phenyl formate is a reliable and versatile reagent for a wide array of palladium-catalyzed carbonylation reactions. Its straightforward, base-mediated CO release mechanism and commercial availability make it an excellent choice for many applications.
-
TFBen stands out for its high atom economy, delivering three equivalents of CO per molecule. This, coupled with the potentially beneficial role of its phloroglucinol byproduct, makes it a powerful option, particularly for reactions that may benefit from a higher localized concentration of CO or for large-scale syntheses.
The choice between TFBen and phenyl formate will ultimately depend on the specific requirements of the desired transformation, including the reaction scale, the nature of the substrate and desired product, and the catalytic system employed. This guide provides the foundational knowledge and practical insights to enable researchers to make an informed decision and to successfully implement these valuable reagents in their synthetic endeavors.
References
-
Ueda, T., Konishi, H., & Manabe, K. (2012). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters, 14(12), 3100–3103. [Link]
-
Ying, J., Le, Z., & Wu, X.-F. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. Organic Letters, 22(1), 194–198. [Link]
- Wu, X.-F., et al. (2016). Benzene-1,3,5-triyl triformate (TFBen): a convenient, efficient, and non-reacting CO source in carbonylation reactions. Tetrahedron Letters, 57(30), 3357-3360.
-
Ying, J., et al. (2020). More than a CO source: palladium-catalyzed carbonylative synthesis of butenolides from propargyl alcohols and TFBen. Organic Chemistry Frontiers, 7(1), 109-113. [Link]
-
Ueda, T., Konishi, H., & Manabe, K. (2012). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters, 14(12), 3100–3103. [Link]
-
Ying, J., Le, Z., & Wu, X.-F. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. FAO AGRIS. [Link]
-
Ying, J., et al. (2020). More than a CO source: palladium-catalyzed carbonylative synthesis of butenolides from propargyl alcohols and TFBen. Organic Chemistry Frontiers. [Link]
-
Ying, J., Le, Z., & Wu, X.-F. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. PubMed. [Link]
-
Ueda, T., Konishi, H., & Manabe, K. (2012). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Letters. [Link]
-
Li, J., et al. (2017). Palladium-catalyzed carbonylative synthesis of isocoumarins and phthalides by using phenyl formate as a carbon monoxide source. Organic & Biomolecular Chemistry, 15(3), 557-561. [Link]
-
Riente, P., et al. (2021). Palladium‐Catalyzed Carbonylation of Multifunctionalized Substituted Alkynes to Quinolinone Derivatives under Mild Conditions. Chemistry – An Asian Journal, 16(18), 2698-2705. [Link]
-
Ragaini, F., & Ferretti, F. (2023). Phenyl Formate as a CO Surrogate for the Reductive Cyclization of Organic Nitro Compounds to Yield Different N-Heterocycles. Catalysts, 13(1), 224. [Link]
-
Gautam, P., & Bhanage, B. M. (2021). CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions. Current Organic Chemistry, 25(1), 1-21. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed carbonylative synthesis of isocoumarins and phthalides by using phenyl formate as a carbon monoxide source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [organic-chemistry.org]
- 7. More than a CO source: palladium-catalyzed carbonylative synthesis of butenolides from propargyl alcohols and TFBen - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. ora.uniurb.it [ora.uniurb.it]
- 9. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [agris.fao.org]
- 10. air.unimi.it [air.unimi.it]
- 11. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solid Advantage: Why TFBen is Redefining Carbon Monoxide Chemistry in the Lab
A Comparative Guide to TFBen versus Gaseous Carbon Monoxide
For decades, the transformative power of carbon monoxide (CO) in chemical synthesis has been shadowed by its perilous nature. A colorless, odorless, and highly toxic gas, its use in the laboratory is fraught with significant safety and handling challenges.[1][2][3][4] The development of CO-releasing molecules (CORMs) has marked a paradigm shift, offering a safer and more controlled approach to harnessing the reactivity of CO.[5][6][7] Among these, Benzene-1,3,5-triyl triformate (TFBen) has emerged as a particularly advantageous solid CO surrogate, providing a convenient and efficient alternative to traditional gaseous CO cylinders.[8][9]
This guide provides an in-depth comparison of the practical and chemical advantages of using TFBen over gaseous carbon monoxide, supported by experimental insights and protocols. It is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic workflows while prioritizing laboratory safety.
The Hazards of Tradition: The Burden of Gaseous Carbon Monoxide
The use of gaseous carbon monoxide in a laboratory setting necessitates a stringent and cumbersome safety infrastructure.[1][2] CO is a serious health hazard, with inhalation leading to severe health complications and even death.[1] Consequently, its storage and use are governed by strict regulations, including:
-
Specialized Storage: CO gas cylinders must be stored in well-ventilated, designated areas, separated from oxidizing gases by a significant distance or a fire-resistant barrier.[3][4]
-
Engineered Controls: All work with gaseous CO must be conducted within a certified chemical fume hood or a gas cabinet to prevent exposure.[2]
-
Continuous Monitoring: Laboratories utilizing CO gas are required to have continuous carbon monoxide detectors, often interconnected with building emergency power sources for unattended experiments.[1]
-
Personal Protective Equipment (PPE): In addition to standard laboratory attire, chemical-resistant gloves and safety goggles are mandatory.[2][3]
-
Leak Detection and Emergency Procedures: Detailed emergency plans must be in place for immediate evacuation and response in the event of a leak.[4]
These requirements not only increase the cost and complexity of research but also introduce potential points of failure that can compromise laboratory safety.
TFBen: A Solid Solution to a Gaseous Problem
TFBen offers a compelling alternative by circumventing the hazards and logistical hurdles associated with gaseous CO. As a stable, solid compound, it can be handled with standard laboratory precautions, eliminating the need for high-pressure cylinders and intricate gas delivery systems.[8][9]
Key Advantages of TFBen:
-
Enhanced Safety: The most significant advantage of TFBen is the dramatic improvement in laboratory safety. By replacing a high-pressure, toxic gas cylinder with a weighable solid, the risk of accidental release and exposure is virtually eliminated.
-
Ease of Handling and Stoichiometric Control: TFBen can be accurately weighed and added to a reaction mixture like any other solid reagent. This allows for precise stoichiometric control over the amount of CO generated, which is often difficult to achieve with a gaseous reagent.
-
Controlled and Predictable CO Release: Carbon monoxide is generated in situ from TFBen under specific reaction conditions, typically with the addition of a base such as triethylamine.[8] This controlled release ensures that the CO is generated only when and where it is needed, minimizing waste and potential side reactions.
-
Simplified Experimental Setup: The use of TFBen streamlines the experimental workflow. The need for gas regulators, flow meters, and specialized glassware is obviated, simplifying the reaction setup and reducing the potential for leaks.
-
Versatility in Chemical Synthesis: TFBen has been successfully employed in a wide range of carbonylation reactions, including palladium-catalyzed couplings, providing a versatile tool for the synthesis of complex organic molecules.[9][10][11][12]
Comparative Overview: TFBen vs. Gaseous Carbon Monoxide
| Feature | Gaseous Carbon Monoxide | TFBen (Benzene-1,3,5-triyl triformate) |
| Physical State | Colorless, odorless, toxic gas | White to off-white solid |
| Handling | High-pressure gas cylinder, requires specialized regulators and tubing | Weighable solid, handled with standard laboratory practices |
| Storage | Dedicated, well-ventilated gas storage area, separation from oxidizers | Standard chemical cabinet |
| Safety | High risk of toxic exposure from leaks, requires continuous monitoring | Significantly lower risk of exposure, CO generated in situ |
| Stoichiometry | Difficult to control precisely, relies on pressure and flow rates | Precise stoichiometric control by weighing |
| CO Release | Continuous flow from cylinder | Controlled in situ release under specific reaction conditions |
| Equipment | Gas cabinet or fume hood, CO detectors, specialized glassware | Standard laboratory glassware and fume hood |
| Experimental Setup | Complex and requires careful leak testing | Simple and straightforward |
Visualizing the Workflow: A Tale of Two Setups
The difference in experimental workflow between using gaseous CO and TFBen is stark. The following diagrams illustrate the simplified process afforded by TFBen.
Mechanism of CO Release from TFBen
The utility of TFBen as a CO surrogate stems from its clean and efficient decomposition to release carbon monoxide under relatively mild conditions. The release is typically triggered by a base, such as triethylamine (Et3N), which promotes the decomposition of the formate esters.
Experimental Protocol: A Practical Comparison
To illustrate the practical differences in a laboratory setting, here are comparative protocols for a representative palladium-catalyzed aminocarbonylation reaction.
Protocol 1: Aminocarbonylation using Gaseous Carbon Monoxide
! DANGER ! This procedure involves a highly toxic gas and must be performed by trained personnel in a certified chemical fume hood with continuous CO monitoring.
-
System Preparation: Assemble the reaction glassware (e.g., a two-neck flask with a condenser and a gas inlet adapter) inside a chemical fume hood. Purge the entire system with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Reagent Addition: To the reaction flask, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)2, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., DBU, 2.0 mmol) in the appropriate solvent.
-
CO Introduction: Carefully connect the gas inlet adapter to the CO gas cylinder via a regulator and needle valve. Purge the system with CO gas by bubbling it through the reaction mixture for 5-10 minutes.
-
Reaction: Inflate a balloon with CO gas and attach it to the gas inlet to maintain a CO atmosphere. Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Carefully vent the excess CO gas into the fume hood exhaust. Purge the system with an inert gas before opening it to the atmosphere. Proceed with the standard aqueous work-up and purification.
Protocol 2: Aminocarbonylation using TFBen
This procedure should be performed in a well-ventilated chemical fume hood.
-
Reagent Addition: To a standard reaction flask, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)2, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), the base (e.g., DBU, 2.0 mmol), and TFBen (1.5 mmol) in the appropriate solvent.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature. The CO will be generated in situ as the reaction proceeds. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. The reaction can be opened directly to the atmosphere (within the fume hood). Proceed with the standard aqueous work-up and purification.
The streamlined nature of the TFBen protocol not only enhances safety but also improves reproducibility by ensuring accurate and consistent CO availability in the reaction mixture.
Conclusion
The adoption of TFBen as a solid CO surrogate represents a significant advancement in chemical synthesis, prioritizing both safety and efficiency. By eliminating the considerable hazards and complex handling requirements of gaseous carbon monoxide, TFBen empowers researchers to explore the full potential of carbonylation chemistry with greater confidence and control. Its ease of use, precise stoichiometric control, and predictable reactivity make it an invaluable tool for modern organic synthesis and drug discovery.
References
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. purdue.edu [purdue.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. Controlled therapeutic delivery of CO from carbon monoxide-releasing molecules (CORMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [organic-chemistry.org]
- 11. More than a CO source: palladium-catalyzed carbonylative synthesis of butenolides from propargyl alcohols and TFBen - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide for Researchers: Unveiling the Limitations of Benzene-1,3,5-triyl triformate as a Biological CO Source
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract: Carbon monoxide (CO) is a gasotransmitter with significant therapeutic potential, leading to the development of CO-releasing molecules (CORMs) for its safe and targeted delivery. Among these, Benzene-1,3,5-triyl triformate (TFBen), a solid, stable compound, emerged as a convenient CO surrogate in synthetic organic chemistry. However, its translation into biological and therapeutic research is fraught with critical limitations. This guide provides an in-depth analysis of the inherent drawbacks of TFBen as a biological CO source, comparing its performance against established classes of CORMs. We will explore the non-negotiable requirement for a palladium catalyst, the associated toxicity, poor bioavailability, and uncontrolled release kinetics. Through comparative data and detailed experimental protocols, this guide aims to equip researchers with the critical knowledge needed to select appropriate CO donors for their specific experimental contexts, steering them away from the potential artifacts and irreproducibility associated with the TFBen/palladium system in biological settings.
Introduction: The Promise of CO and the Quest for Ideal Delivery
Endogenously produced by heme oxygenase (HO), carbon monoxide is a critical signaling molecule involved in a plethora of physiological processes, including vasodilation, anti-inflammatory responses, and cytoprotection.[1][2] The therapeutic potential of exogenous CO has been widely explored, but the administration of CO gas is hampered by safety concerns and a lack of target specificity.[2][3] This challenge spurred the development of CO-releasing molecules (CORMs), compounds designed to deliver CO in a controlled and targeted manner.[1][4][5] An ideal CORM for biological research should be water-soluble, stable, non-toxic, and release CO in response to a specific, controllable trigger (e.g., light, specific enzymes) while leaving behind benign byproducts.[1][5]
Benzene-1,3,5-triyl triformate (TFBen): A Synthetic Chemist's CO Source
TFBen was introduced as a novel, solid, and easy-to-handle CO surrogate for palladium-catalyzed carbonylation reactions in organic synthesis.[6][7][8] It is an efficient alternative to high-pressure CO gas cylinders in a synthetic lab setting.[7][9]
Mechanism of CO Release: TFBen does not release CO spontaneously. Its decomposition to liberate three equivalents of CO is contingent upon a palladium-catalyzed process, often promoted by a base at elevated temperatures.[6][10] The process involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and insertion of CO generated in situ from TFBen, and subsequent reductive elimination to form the carbonylated product. The byproduct of CO release from TFBen is phloroglucinol (benzene-1,3,5-triol), which can be reused to synthesize TFBen.[6]
While elegant in a chemical flask, this activation mechanism is the primary source of its profound limitations in a biological context.
Critical Limitations of TFBen in Biological Research
The very components required to activate TFBen render it unsuitable for most cellular and in vivo applications. The limitations are not minor hurdles but fundamental incompatibilities with biological systems.
Limitation 1: The Absolute Requirement for a Palladium Catalyst
The foremost limitation is the non-negotiable need for a palladium catalyst to trigger CO release.[10] While palladium catalysis is a cornerstone of modern organic synthesis, its introduction into biological systems is highly problematic.[11][12]
-
Inherent Toxicity of Palladium: Palladium compounds, even at low concentrations, exhibit significant cytotoxicity.[13][14][15] Palladium ions can interact with cellular macromolecules, inhibit enzymes, and generate oxidative stress, leading to cell death.[13][15] This toxicity fundamentally confounds any experiment aiming to study the effects of CO, as it becomes impossible to distinguish the bioactivity of the released gas from the toxicity of the metal catalyst itself.[1] Any observed cellular response could be an artifact of palladium toxicity rather than a true CO-mediated effect.[13]
-
Biocompatibility and Solubility Issues: Most palladium catalysts used in organic synthesis (e.g., Pd(OAc)₂, Pd(PPh₃)₄) are poorly soluble in aqueous biological media, making controlled dosing and delivery to cells extremely difficult.[16] While some biocompatible palladium complexes are being developed, they are not standard for TFBen activation and introduce further complexity.[17][18]
-
Reaction Conditions: The conditions often required for efficient palladium-catalyzed decarbonylation (e.g., elevated temperatures, organic co-solvents, specific ligands) are incompatible with living cells and tissues.[10]
Limitation 2: Poor Aqueous Solubility and Bioavailability
TFBen itself is a crystalline powder with poor solubility in water, the universal solvent of biological systems.[8] This presents a major obstacle for its use in cell culture media or for systemic administration in vivo. Preparing stock solutions often requires organic solvents like DMSO, which can have their own biological effects and may not prevent the compound from precipitating in aqueous buffers. This poor solubility leads to unreliable and non-reproducible dosing.
Limitation 3: Uncontrollable, Non-Physiological Trigger
Unlike advanced CORMs that respond to specific physiological or external stimuli, TFBen's activation is entirely dependent on the presence of the palladium catalyst.[1] Once the catalyst is introduced, the CO release is initiated and proceeds based on chemical kinetics, not biological demand. There is no mechanism for spatiotemporal control; the release cannot be switched on or off at a specific location (e.g., a particular organelle or tissue) or time point. This "all-or-nothing" release profile is a stark contrast to the precise control offered by stimuli-responsive CORMs.[2][19]
Comparative Analysis: TFBen vs. Biologically-Compatible CORMs
To fully appreciate the limitations of TFBen, it is essential to compare it with other classes of CORMs that have been specifically designed for biological applications.
| Feature | Benzene-1,3,5-triyl triformate (TFBen) | Ligand-Exchange CORMs (e.g., CORM-3) | PhotoCORMs (e.g., Mn-based) | Enzyme-Triggered CORMs (ET-CORMs) |
| CO Release Trigger | Palladium Catalyst + Heat | Spontaneous ligand exchange in solvent | Visible or UV Light | Specific enzymes (e.g., esterases) |
| Primary Byproducts | Phloroglucinol + Palladium Species | Ruthenium complexes, Glycine, Cl⁻ | "Inactive" Mn complex + Ligands | Organic scaffold + Iron complexes |
| Biocompatibility | Very Poor (due to Pd catalyst) | Moderate (Ru byproduct has bioactivity) | Good (generally low dark toxicity) | Good (designed for bio-activation) |
| Aqueous Solubility | Poor | Good (Water-soluble variants exist) | Variable (can be tuned) | Variable (can be tuned) |
| Spatiotemporal Control | None | Poor (release starts on dissolution) | Excellent (controlled by light beam) | High (dependent on enzyme location) |
| *Suitability for In Vitro/In Vivo | Unsuitable | Widely used, with controls for Ru | Excellent for targeted studies | Excellent for tissue-specific delivery |
Table 1: Comparative analysis of TFBen and other major CORM classes. This table highlights the fundamental unsuitability of TFBen for biological research compared to CORMs designed with biological triggers and improved biocompatibility in mind.
Experimental Protocols: Demonstrating the Limitations
The following protocols provide a framework for experimentally validating the challenges associated with using TFBen in a biological context.
Protocol 1: Measuring CO Release via Myoglobin Assay
This standard assay demonstrates the palladium-dependency of CO release from TFBen.[20][21]
Objective: To show that TFBen only releases CO in the presence of a palladium catalyst.
Workflow Diagram:
Caption: Workflow for Myoglobin Assay to Confirm Pd-Dependent CO Release.
Methodology:
-
Prepare a deoxymyoglobin (deoxy-Mb) solution: Dissolve horse skeletal muscle myoglobin in a phosphate buffer (pH 7.4). Transfer to a sealed cuvette and gently purge with nitrogen or argon to remove oxygen. Chemically reduce the myoglobin using a fresh, minimal solution of sodium dithionite. Confirm reduction by observing the characteristic single Q-band peak at ~557 nm via UV-Vis spectrophotometry.[20][22]
-
Set up control and test groups:
-
Cuvette 1 (TFBen alone): Add a stock solution of TFBen (dissolved in a minimal amount of DMSO) to the deoxy-Mb solution.
-
Cuvette 2 (Catalyst alone): Add a stock solution of Pd(OAc)₂ to the deoxy-Mb solution.
-
Cuvette 3 (TFBen + Catalyst): Add both TFBen and Pd(OAc)₂ stock solutions to the deoxy-Mb solution.
-
-
Monitor CO Release: Immediately begin recording UV-Vis spectra at regular intervals. The formation of carboxymyoglobin (MbCO) is indicated by a decrease in the peak at ~557 nm and the appearance of two new peaks at approximately 540 nm and 577 nm.[20][23]
-
Expected Outcome: Only Cuvette 3 will show the characteristic spectral shift indicative of CO release, proving the absolute requirement for the palladium catalyst.
Protocol 2: Comparative Cytotoxicity Assay (MTT Assay)
This protocol directly compares the cytotoxicity of the TFBen/Pd system against a well-established, water-soluble CORM.[24][25]
Objective: To demonstrate the high cytotoxicity of the TFBen activation system compared to a biocompatible CORM.
Decision Logic Diagram:
Caption: Experimental Design for Comparative Cytotoxicity (MTT) Assay.
Methodology:
-
Cell Culture: Seed a human cell line (e.g., HeLa) in a 96-well plate and allow cells to adhere overnight.
-
Treatment: Prepare treatment media containing the following conditions:
-
Vehicle control (e.g., media with a small percentage of DMSO).
-
TFBen alone (e.g., 50 µM).
-
Pd(OAc)₂ alone (e.g., 10 µM).
-
TFBen (50 µM) + Pd(OAc)₂ (10 µM).
-
A water-soluble CORM, such as CORM-3 (tricarbonylchloro(glycinato)ruthenium(II)), at various concentrations (e.g., 10-200 µM).[26][27]
-
Inactive CORM-3 (iCORM-3) as a negative control for the CORM itself.[26]
-
-
Incubation: Remove old media from cells and add the treatment media. Incubate for 24 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Quantification: Solubilize the formazan crystals with DMSO or a suitable solubilizing agent and measure the absorbance at ~570 nm. Cell viability is proportional to the absorbance.
-
Expected Outcome: The wells treated with Pd(OAc)₂ alone and the TFBen/Pd(OAc)₂ combination will show drastically reduced cell viability. In contrast, TFBen alone and the inactive iCORM-3 will show little to no toxicity. CORM-3 will show a dose-dependent decrease in viability attributable to the known effects of CO. This result clearly isolates the cytotoxicity of the palladium catalyst, rendering the TFBen system unsuitable for studying CO-specific effects.
Conclusion: Selecting the Right Tool for the Job
Benzene-1,3,5-triyl triformate is an effective and convenient source of carbon monoxide for synthetic organic chemistry, providing a valuable alternative to compressed gas.[7] However, its utility does not extend to the biological realm. The fundamental requirements for a toxic heavy metal catalyst, coupled with poor aqueous solubility and a lack of a controllable, physiologically relevant trigger, present insurmountable barriers to its use in cellular or in vivo research.
References
-
Schatzschneider, U. (2015). Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs). British Journal of Pharmacology, 172(6), 1638-1650. [Link]
-
Romanski, S., et al. (2013). Enzyme-triggered CO-releasing molecules (ET-CORMs): evaluation of biological activity in relation to their structure. Free Radical Biology and Medicine, 65, 78-88. [Link]
-
Hepp, C. (2020). Enzyme-triggered CO-releasing molecules (ET-CORMs): towards tissue-specific delivery of carbon monoxide. Heidelberg University Repository. [Link]
-
Foresti, R., & Motterlini, R. (2010). Visible Light-Activated PhotoCORMs. MDPI. [Link]
-
Bio-protocol. (2019). Detection of CO Release by the Myoglobin (Mb) Assay. Bio-protocol, 9(22), e3433. [Link]
-
Ji, X., & Wang, B. (2023). Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and CORM-401, in studying CO biology. Antioxidants & Redox Signaling. [Link]
-
Schatzschneider, U. (n.d.). CO-releasing Molecules. University of Würzburg. [Link]
-
Wikipedia. (n.d.). Carbon monoxide-releasing molecules. Wikipedia. [Link]
-
Nakao, A., et al. (2011). Luminal Administration of a Water-soluble Carbon Monoxide–releasing Molecule (CORM-3) Mitigates Ischemia/Reperfusion Injury in Rats Following Intestinal Transplantation. Transplantation, 91(4), 397-402. [Link]
-
D'Amico, M., et al. (2009). A water-soluble carbon monoxide-releasing molecule (CORM-3) lowers intraocular pressure in rabbits. British Journal of Ophthalmology, 93(2), 254-257. [Link]
-
Morressier. (2020). Mn(I) photoactivated CO releasing molecules: Mechanistic insight and coupled 1 O 2 photosensitizers. Morressier. [Link]
-
Russo, A., et al. (2024). Metal-based carbon monoxide releasing molecules with promising cytotoxic properties. Dalton Transactions. [Link]
-
Zafar, M. N., et al. (2022). CO-Releasing Materials: An Emphasis on Therapeutic Implications, as Release and Subsequent Cytotoxicity Are the Part of Therapy. MDPI. [Link]
-
ChemistryViews. (2022). New CO-Releasing Molecules. ChemistryViews. [Link]
-
Wright, J. C., et al. (2016). Modification of the deoxy-myoglobin/carbonmonoxy-myoglobin UV-vis assay for reliable determination of CO-release rates from organometallic carbonyl complexes. Dalton Transactions, 45(30), 12211-12219. [Link]
-
Schatzschneider, U. (2015). Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs). British Journal of Pharmacology. [Link]
-
Pop, F., et al. (2018). Aspects of Carbon Monoxide in Form of CO-Releasing Molecules Used in Cancer Treatment: More Light on the Way. International Journal of Molecular Sciences, 19(12), 3968. [Link]
-
ResearchGate. (n.d.). Chemical structures of representative CO-RMs: CORM-2, CORM-3, CORM-A1 and CORM-401. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Water-Soluble Carbon Monoxide-Releasing Molecules (CORMs). Semantic Scholar. [Link]
-
Semantic Scholar. (n.d.). Modification of the deoxy-myoglobin/carbonmonoxy-myoglobin UV-vis assay for reliable determination of CO-release rates from organometallic carbonyl complexes. Semantic Scholar. [Link]
-
ResearchGate. (2024). Palladium Toxicity in Animals and in in vitro Test Systems — An Overview. ResearchGate. [Link]
-
ResearchGate. (2022). Benzene-1,3,5-triyl triformate (TFBen): a convenient, efficient, and non-reacting CO source in carbonylation reactions. ResearchGate. [Link]
-
ResearchGate. (n.d.). The CO release profiles of 1 upon UV irradiation. A) CO–myoglobin (Mb)... ResearchGate. [Link]
-
ScienceDaily. (2008). Pharmaceutical Testing: Test Identifies Toxic Platinum And Palladium Without Time-consuming Sample Pretreatment. ScienceDaily. [Link]
-
ACS Publications. (2023). Dual-Bioorthogonal Catalysis by a Palladium Peptide Complex. ACS Publications. [Link]
-
JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Journal of Visualized Experiments. [Link]
-
Yang, H., et al. (2022). TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate. The Chemical Record, 22(2), e202100220. [Link]
-
Organic Chemistry Portal. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]
-
National Institutes of Health. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Center for Biotechnology Information. [Link]
-
MDPI. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]
-
Semantic Scholar. (2016). Biocompatible palladium catalysts for biological applications. Semantic Scholar. [Link]
-
ResearchGate. (2020). CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions. ResearchGate. [Link]
-
ResearchGate. (2014). A Combination of Biocompatible Room Temperature Ionic Liquid and Palladium Catalyst for Base‐ and Ligand‐Free Suzuki Coupling Reactions. ResearchGate. [Link]
-
National Institutes of Health. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. National Center for Biotechnology Information. [Link]
-
ACS Publications. (2025). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‐Chloroquinoline: Exploring Cytotoxic. ACS Publications. [Link]
-
ACS Publications. (2026). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. [Link]
-
CD Bioparticles. (n.d.). Benzene-1,3,5-Tricarbaldehyde. CD Bioparticles. [Link]
-
National Institutes of Health. (2025). Evaluating cell viability assessment techniques: a comparative study of flow cytometry and fluorescence microscopy in response to bioactive glass exposure. National Center for Biotechnology Information. [Link]
-
MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
Sources
- 1. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CO-releasing Molecules - Prof. Dr. U. Schatzschneider [chemie.uni-wuerzburg.de]
- 3. Aspects of Carbon Monoxide in Form of CO-Releasing Molecules Used in Cancer Treatment: More Light on the Way - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbon monoxide-releasing molecules - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzene-1,3,5-triyl triformate 1957190-76-9 [sigmaaldrich.com]
- 9. New CO-Releasing Molecules - ChemistryViews [chemistryviews.org]
- 10. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [organic-chemistry.org]
- 11. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sciencedaily.com [sciencedaily.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Biocompatible palladium catalysts for biological applications | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. Modification of the deoxy-myoglobin/carbonmonoxy-myoglobin UV-vis assay for reliable determination of CO-release rates from organometallic carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 22. bio-protocol.org [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Luminal Administration of a Water-soluble Carbon Monoxide–releasing Molecule (CORM-3) Mitigates Ischemia/Reperfusion Injury in Rats Following Intestinal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A water-soluble carbon monoxide-releasing molecule (CORM-3) lowers intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Enzyme-triggered CO-releasing molecules (ET-CORMs): evaluation of biological activity in relation to their structure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Carbon Monoxide Sources for Heterocycle Synthesis
The introduction of a carbonyl group into a molecular framework is a cornerstone of modern organic synthesis, particularly in the construction of heterocyclic scaffolds that form the core of many pharmaceuticals and functional materials. While carbon monoxide (CO) gas is the most fundamental C1 building block for this purpose, its high toxicity, flammability, and the requirement for specialized high-pressure equipment have driven the development of alternative, safer, and more convenient CO sources. This guide provides a comparative analysis of the most prevalent CO surrogates used in heterocycle synthesis, offering insights into their mechanisms, applications, and practical considerations to aid researchers in selecting the optimal reagent for their specific needs.
The Challenge of Carbon Monoxide in the Lab
Directly using CO gas in laboratory settings presents significant logistical and safety hurdles. It requires a dedicated gas handling system, including pressure regulators and flow controllers, and stringent safety protocols to mitigate the risk of exposure. These challenges have spurred the innovation of solid or liquid reagents that can generate CO in situ under specific reaction conditions, thereby circumventing the need for handling the gas directly.
A Comparative Overview of CO Surrogates
The ideal CO surrogate should be stable, easy to handle, and capable of releasing CO under mild and predictable conditions. The choice of a particular surrogate is often dictated by the specific reaction, the nature of the substrate, and the catalyst employed. Below is a detailed comparison of commonly used CO sources.
Molybdenum Hexacarbonyl (Mo(CO)₆)
Molybdenum hexacarbonyl is a stable, crystalline solid that serves as a convenient source of CO in a variety of carbonylation reactions. It is particularly well-suited for laboratory-scale synthesis due to its ease of handling and predictable reactivity.
Mechanism of CO Release: Mo(CO)₆ releases CO upon thermal or photochemical decomposition. In the presence of a suitable transition metal catalyst, typically a palladium complex, the released CO participates in the catalytic cycle of the carbonylation reaction.
Advantages:
-
Solid and air-stable, making it easy to handle and store.
-
Releases CO in a controlled manner under relatively mild conditions.
-
Compatible with a wide range of functional groups.
Disadvantages:
-
Stoichiometric use generates molybdenum-containing byproducts that can complicate purification.
-
The toxicity of molybdenum and its byproducts should be considered.
Experimental Protocol: Palladium-Catalyzed Carbonylative Sonogashira Coupling using Mo(CO)₆
This protocol describes the synthesis of a substituted isoxazole, a key heterocycle in medicinal chemistry, using Mo(CO)₆ as the CO source.
-
Reaction Setup: To a dry Schlenk tube, add the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), CuI (0.06 mmol), and Mo(CO)₆ (0.6 mmol).
-
Solvent and Base: Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80 °C under an inert atmosphere (e.g., argon or nitrogen) for 12 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.
Formic Acid and its Derivatives
Formic acid and its derivatives, such as formates and formamides, represent a cost-effective and readily available source of CO. These reagents are particularly attractive for large-scale applications due to their low cost and environmental benignity.
Mechanism of CO Release: Formic acid dehydrates in the presence of a strong acid or a suitable catalyst to generate CO and water. Formates and formamides can also be converted to CO under specific conditions.
Advantages:
-
Inexpensive and widely available.
-
Low toxicity and environmentally friendly.
-
Can be used in a variety of carbonylation reactions.
Disadvantages:
-
The generation of water as a byproduct can be detrimental to some sensitive reactions.
-
Often requires harsh reaction conditions, such as high temperatures and strong acids.
Oxalyl Chloride and its Derivatives
Oxalyl chloride is a liquid reagent that can serve as a source of two equivalents of CO. However, its high reactivity and toxicity necessitate careful handling.
Mechanism of CO Release: Oxalyl chloride decomposes in the presence of a suitable activator, such as a Lewis acid or a transition metal catalyst, to release CO and phosgene, which can further decompose to CO and chlorine.
Advantages:
-
Provides two equivalents of CO per molecule.
-
Can be used in a variety of carbonylation reactions.
Disadvantages:
-
Highly toxic and corrosive, requiring handling in a well-ventilated fume hood.
-
The generation of corrosive byproducts can be problematic.
Silacarboxylic Acids
Silacarboxylic acids are a relatively new class of CO surrogates that offer several advantages over traditional sources. They are stable, crystalline solids that release CO upon activation with a fluoride source.
Mechanism of CO Release: The silicon-carbon bond in silacarboxylic acids is cleaved by a fluoride source, such as tetrabutylammonium fluoride (TBAF), to generate a reactive acyl-anion equivalent, which then fragments to release CO.
Advantages:
-
Stable, crystalline solids that are easy to handle.
-
Release CO under mild and controlled conditions.
-
The byproducts are generally non-toxic and easily removed.
Disadvantages:
-
Can be more expensive than traditional CO sources.
-
The scope of their application is still being explored.
CO-Releasing Molecules (CORMs)
CO-releasing molecules (CORMs) are compounds that are designed to release CO in a controlled manner upon exposure to a specific trigger, such as light or a chemical stimulus. These reagents are of particular interest in medicinal chemistry for the targeted delivery of CO for therapeutic purposes, but they also have applications in organic synthesis.
Mechanism of CO Release: The mechanism of CO release from CORMs is highly dependent on the specific structure of the molecule. Some CORMs release CO upon thermal decomposition, while others require photoirradiation or reaction with a specific biological target.
Advantages:
-
Allow for the controlled and targeted release of CO.
-
Can be used under very mild conditions.
Disadvantages:
-
Can be expensive and may require specialized equipment (e.g., a photoreactor).
-
The synthesis of CORMs can be complex.
Comparative Data Summary
| CO Source | Physical State | Handling | Key Advantages | Key Disadvantages | Representative Application |
| CO Gas | Gas | Specialized equipment required | High purity, direct use | Toxic, flammable, high pressure | Industrial-scale carbonylation |
| Mo(CO)₆ | Solid | Standard laboratory techniques | Easy to handle, controlled release | Stoichiometric byproducts, toxicity | Palladium-catalyzed carbonylations |
| Formic Acid | Liquid | Standard laboratory techniques | Inexpensive, low toxicity | Water byproduct, harsh conditions | Reductive carbonylations |
| Oxalyl Chloride | Liquid | Fume hood, careful handling | Two equivalents of CO | Highly toxic and corrosive | Synthesis of acyl chlorides |
| Silacarboxylic Acids | Solid | Standard laboratory techniques | Stable, mild conditions | Cost, developing scope | Fluoride-activated carbonylations |
| CORMs | Solid/Liquid | Varies with compound | Controlled and targeted release | Cost, specialized triggers | Bio-orthogonal carbonylations |
Visualizing the Carbonylation Landscape
To better understand the relationships between different CO sources and their activation methods, the following diagrams illustrate key concepts in carbonylation chemistry.
Caption: Activation methods for various CO sources in heterocycle synthesis.
Caption: Decision workflow for selecting an appropriate CO source.
Conclusion and Future Outlook
The development of innovative CO surrogates has significantly broadened the accessibility and applicability of carbonylation reactions in modern organic synthesis. The choice of a CO source is a critical parameter that can influence the efficiency, scalability, and safety of a synthetic route. While traditional reagents like Mo(CO)₆ and formic acid remain valuable tools, newer alternatives such as silacarboxylic acids and CORMs offer exciting possibilities for performing carbonylations under exceptionally mild and controlled conditions. As the field continues to evolve, the development of even more efficient, selective, and sustainable CO sources will undoubtedly pave the way for new discoveries in heterocycle synthesis and beyond.
References
-
Title: Formic acid as a source of carbon monoxide in the Pd-catalyzed carbonylation of aryl halides. Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Silacarboxylic acids as efficient and user-friendly sources of carbon monoxide. Source: Nature URL: [Link]
-
Title: Carbon monoxide-releasing molecules (CORMs): a new class of potential therapeutics. Source: British Journal of Pharmacology URL: [Link]
Cost-benefit analysis of using TFBen in academic research labs
Recommendation: For academic research labs focused on methodology development, medicinal chemistry, or natural product synthesis, TFBen and other solid CO surrogates represent a highly attractive alternative to CO gas. The dramatic improvement in safety and the elimination of the need for expensive, specialized equipment are compelling advantages that, for many applications, will outweigh the higher reagent cost and potential supply chain hurdles. While CO gas remains the gold standard for large-scale industrial processes and niche high-pressure applications, the practicality and safety offered by TFBen make it a superior choice for routine, lab-scale carbonylation chemistry in a university setting. Researchers should, however, verify the commercial availability of TFBen or consider its straightforward synthesis from phloroglucinol before embarking on a new project. [4]
References
-
Ying, J., Le, Z., & Wu, X.-F. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. Organic Letters, 22(1), 194–198. [Link]
-
Jiang, H., et al. (2016). Benzene-1,3,5-triyl triformate (TFBen): a convenient, efficient, and non-reacting CO source in carbonylation reactions. ResearchGate. [Link]
-
Yang, H., Zhang, J., Chen, Z., & Wu, X.-F. (2022). TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate. The Chemical Record, 22(2), e202100220. [Link]
-
Organic Chemistry Portal. (n.d.). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. . [Link]
-
PubMed. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. [Link]
Sources
- 1. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [organic-chemistry.org]
- 2. Benzene-1,3,5-triyl triformate 1957190-76-9 [sigmaaldrich.com]
- 3. TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Benzene-1,3,5-triyl triformate (TFBen)
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of Benzene-1,3,5-triyl triformate (CAS No. 1957190-76-9), a compound increasingly utilized as a convenient solid carbon monoxide (CO) source in carbonylation reactions[1][2]. Adherence to these protocols is essential for minimizing risks and ensuring regulatory compliance.
Hazard Assessment and Profile
-
Structural Analogs: The structurally related compound, 1,3,5-Triformylbenzene, is known to cause skin, eye, and respiratory irritation[3][4]. It is prudent to assume that Benzene-1,3,5-triyl triformate may exhibit similar properties.
-
Physical Properties: It is a non-combustible solid, typically in the form of a powder or crystals.
-
Decomposition Byproducts: When used as a CO surrogate in chemical reactions, Benzene-1,3,5-triyl triformate decomposes to produce phloroglucinol (benzene-1,3,5-triol) as a major byproduct[1][5][6]. Therefore, the waste stream from reactions involving this reagent will contain phloroglucinol and other reaction-specific materials. Phloroglucinol itself is classified as a skin and eye irritant.
Key Safety and Disposal Information Summary
| Parameter | Information | Source |
| Chemical Name | Benzene-1,3,5-triyl triformate (TFBen) | - |
| CAS Number | 1957190-76-9 | |
| Appearance | Powder or crystals | |
| Known Hazards | Assumed to be a skin, eye, and respiratory irritant based on structural analogs. | Inferred from[3][4] |
| Storage Class | Non-Combustible Solids | |
| Primary Decomposition Product | Phloroglucinol | [1][5][6] |
| Waste Classification | Non-Halogenated Organic Solid Waste | General Laboratory Practice |
Personal Protective Equipment (PPE) and Handling
Given the assumed hazards, stringent adherence to PPE protocols is mandatory when handling Benzene-1,3,5-triyl triformate in any form, including as a waste product.
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Wear nitrile gloves. For extensive handling, consider double-gloving.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: All handling of the solid material and its waste should be conducted within a certified chemical fume hood to avoid inhalation of any dust or vapors.
Spill Management Protocol
In the event of a spill of solid Benzene-1,3,5-triyl triformate:
-
Evacuate and Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Don PPE: Wear the appropriate PPE as described above.
-
Contain and Collect: Gently sweep the solid material to avoid creating dust. Use a plastic dustpan and brush.
-
Package for Disposal: Place the collected material into a clearly labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials in the same hazardous waste container.
-
Report: Inform your laboratory supervisor and Environmental Health and Safety (EHS) department of the spill.
Step-by-Step Disposal Procedures
The disposal of Benzene-1,3,5-triyl triformate and its associated waste must be managed through your institution's hazardous waste program. Never dispose of this chemical down the drain or in regular trash.
Disposal of Unused or Expired Benzene-1,3,5-triyl triformate:
-
Container Selection: The original container with its manufacturer's label is ideal. If repackaging is necessary, use a new, clean, and chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle with a screw cap).
-
Labeling: The container must be labeled as "Hazardous Waste." The label should clearly state "Benzene-1,3,5-triyl triformate" and list any known hazards (e.g., "Irritant").
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. Ensure it is segregated from incompatible materials, such as strong oxidizing agents.
-
Request for Pickup: Arrange for collection by your institution's EHS department or a licensed hazardous waste contractor.
Disposal of Reaction Waste Containing Benzene-1,3,5-triyl triformate and its Byproducts:
-
Waste Stream Segregation: Collect waste from reactions using Benzene-1,3,5-triyl triformate in a dedicated waste container. This waste stream should be classified as non-halogenated organic waste .
-
Container Selection: Use a chemically compatible container with a secure screw-top cap. The container must be in good condition with no leaks.
-
Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
List all chemical constituents in the waste container, including:
-
Benzene-1,3,5-triyl triformate (if any unreacted material is present)
-
Phloroglucinol (as a byproduct)
-
All solvents used in the reaction and workup
-
Other reagents and products
-
-
Provide an estimated percentage for each component.
-
-
Storage: Keep the waste container sealed when not in use. Store it in a designated SAA, within secondary containment to prevent spills.
-
Pickup Request: Once the container is full, or as per your laboratory's waste accumulation schedule, request a pickup from your EHS department.
Regulatory Considerations
Under the Resource Conservation and Recovery Act (RCRA), chemical waste generated in laboratories is subject to specific management standards. While a specific EPA waste code for Benzene-1,3,5-triyl triformate is not listed, it would likely fall under a generic code for non-halogenated organic waste. It is the responsibility of the waste generator to make a proper hazardous waste determination. Always consult with your institution's EHS department for guidance on assigning the correct waste codes and ensuring compliance with local and federal regulations[7][8][9].
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of Benzene-1,3,5-triyl triformate and its associated waste.
Caption: Disposal decision workflow for Benzene-1,3,5-triyl triformate.
By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of Benzene-1,3,5-triyl triformate, contributing to a culture of safety and environmental responsibility.
References
-
Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services. [Link]
-
RCRA. (n.d.). Case Western Reserve University Environmental Health and Safety. [Link]
-
Jiang, L. B., et al. (2016). Benzene-1,3,5-triyl triformate (TFBen): a convenient, efficient, and non-reacting CO source in carbonylation reactions. Tetrahedron Letters, 57(30), 3368-3370. [Link]
-
Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. (n.d.). ADCO Environmental Services. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]
-
EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Ying, J., Le, Z., & Wu, X. F. (2020). More than a CO source: palladium-catalyzed carbonylative synthesis of butenolides from propargyl alcohols and TFBen. Organic Chemistry Frontiers, 7(1), 57-61. [Link]
-
Developments in CO surrogates for base-metal-catalyzed carbonylation. (2025, May 15). Royal Society of Chemistry. [Link]
-
Ying, J., Le, Z., & Wu, X. F. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. Organic Letters, 22(1), 194–198. [Link]
-
Lab Waste Management and RCRA Updates for Colleges and Universities. (2020, March 4). NY.Gov. [Link]
-
Yang, H., Zhang, J., Chen, Z., & Wu, X. F. (2022). TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate. The Chemical Record, 22(2), e202100220. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,5-Triformylbenzene, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. More than a CO source: palladium-catalyzed carbonylative synthesis of butenolides from propargyl alcohols and TFBen - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [organic-chemistry.org]
- 7. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 8. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Comprehensive Safety Protocol: Personal Protective Equipment for Handling Benzene-1,3,5-triyl triformate
This guide provides essential safety and logistical information for the handling and disposal of Benzene-1,3,5-triyl triformate (TFBen). As a laboratory chemical, proper personal protective equipment (PPE) is paramount to ensure the safety of all personnel. This document is structured to provide a deep, technically-grounded understanding of the necessary precautions, moving beyond a simple checklist to explain the why behind each recommendation.
While a specific Safety Data Sheet (SDS) for Benzene-1,3,5-triyl triformate was not located, information for the closely related compound, 1,3,5-Triformylbenzene (Benzene-1,3,5-tricarboxaldehyde), indicates that it can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] Given the structural similarities, a conservative approach necessitates treating Benzene-1,3,5-triyl triformate with a similar level of caution.
Hazard Assessment and Routes of Exposure
Benzene-1,3,5-triyl triformate is a powder or crystalline solid. The primary routes of potential exposure are:
-
Inhalation: Fine dust can become airborne during handling, leading to respiratory tract irritation.[1][3]
-
Dermal (Skin) Contact: Direct contact can cause skin irritation.[1][2][3]
-
Ocular (Eye) Contact: The powder can cause serious eye irritation if it comes into contact with the eyes.[1][2][3]
-
Ingestion: Accidental ingestion can be harmful.
Given its application as a carbon monoxide (CO) surrogate in chemical reactions, there may be additional hazards associated with its decomposition products under specific reaction conditions.[4][5]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the minimum required PPE for handling Benzene-1,3,5-triyl triformate in a laboratory setting.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 6 mil thickness) | Provides a barrier against skin contact and incidental splashes. |
| Eye Protection | Chemical splash goggles | Protects against airborne dust and potential splashes. |
| Face Protection | Face shield (in addition to goggles) | Recommended when handling larger quantities or when there is a significant risk of splashing. |
| Body Protection | Laboratory coat (long-sleeved) | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood or when airborne dust is likely. |
Detailed PPE Selection and Usage Protocols
Standard nitrile laboratory gloves provide adequate protection for incidental contact. For prolonged handling or in situations with a higher risk of contamination, consider double-gloving. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.
Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. Standard safety glasses do not provide sufficient protection from dust. A face shield should be worn over goggles when handling larger quantities (typically >10g) of the powder or when performing operations that could generate significant dust or aerosols.
All handling of solid Benzene-1,3,5-triyl triformate should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7] If a fume hood is not available or if there is a potential for dust generation outside of a containment system, a NIOSH-approved N95 respirator is the minimum requirement. For higher-risk procedures, a respirator with a higher protection factor may be necessary. All personnel required to wear respirators must be properly fit-tested and trained in their use.
A long-sleeved laboratory coat is required to protect the skin and clothing. Ensure the lab coat is fully buttoned. For procedures with a high risk of contamination, a chemically resistant apron or coveralls may be appropriate. Laboratory coats should be removed before leaving the laboratory area.
Step-by-Step PPE Donning and Doffing Procedure
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Goggles and Face Shield: Put on goggles first, followed by a face shield if necessary.
-
Gloves: Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves using a "glove-in-glove" technique.
-
Face Shield and Goggles: Remove from the back of the head to avoid touching the front surfaces.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior.
-
Respirator (if worn): Remove from the back of the head.
-
Wash Hands: Thoroughly wash hands with soap and water after removing all PPE.
PPE Disposal Plan
All disposable PPE contaminated with Benzene-1,3,5-triyl triformate must be considered hazardous waste.
-
Gloves, Respirators, and other disposable items: Place in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Reusable PPE (e.g., goggles, face shields): Decontaminate thoroughly with an appropriate solvent (e.g., 70% ethanol) and soap and water after each use.
-
Contaminated Lab Coats: If grossly contaminated, they should be disposed of as hazardous waste. For minor contamination, follow your institution's guidelines for laundering contaminated lab coats. Do not take contaminated lab coats home.
Emergency Procedures
In the event of an exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Ensure that eyewash stations and safety showers are readily accessible and in good working order in any area where Benzene-1,3,5-triyl triformate is handled.[1]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Benzene-1,3,5-triyl triformate.
Caption: PPE selection workflow for Benzene-1,3,5-triyl triformate.
References
-
ResearchGate. Benzene-1,3,5-triyl triformate (TFBen): a convenient, efficient, and non-reacting CO source in carbonylation reactions. [Link]
-
Carleton University. Benzene – Lab-Specific Standard Operating Procedure. [Link]
-
PubChem. Benzene-1,3,5-tricarboxaldehyde. [Link]
-
PubMed. TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate. [Link]
-
University of Washington. STANDARD OPERATING PROCEDURES Department of Chemistry FOR HAZARDOUS CHEMICALS CARCINOGEN - BENZENE. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 1,3,5-Triformylbenzene, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Benzene-1,3,5-tricarboxaldehyde | C9H6O3 | CID 2747968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. carleton.ca [carleton.ca]
- 7. chem.washington.edu [chem.washington.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
